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  • Product: 2,3-Dichloro-5-nitrophenol
  • CAS: 1806356-80-8

Core Science & Biosynthesis

Foundational

2,3-Dichloro-5-nitrophenol: A Technical Guide to Physicochemical Properties and Chemoselective Functionalization

Executive Summary In modern pharmaceutical development and materials science, highly functionalized aromatic building blocks are essential for synthesizing complex active pharmaceutical ingredients (APIs) and organic sem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development and materials science, highly functionalized aromatic building blocks are essential for synthesizing complex active pharmaceutical ingredients (APIs) and organic semiconductors. 2,3-Dichloro-5-nitrophenol (CAS: 1806356-80-8) is a highly versatile, tri-substituted aromatic intermediate[1]. Featuring three orthogonal reactive sites—a phenolic hydroxyl group, a reducible nitro group, and two cross-coupling-competent aryl chlorides—this compound offers a robust scaffold for divergent synthesis.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural reactivity, and handling protocols for 2,3-dichloro-5-nitrophenol, designed specifically for application scientists and synthetic chemists.

Physicochemical Profiling and Structural Causality

Understanding the physical and chemical properties of 2,3-dichloro-5-nitrophenol is critical for optimizing reaction conditions, particularly regarding pH control and solvent selection. The table below summarizes its core quantitative data.

Table 1: Physicochemical Properties
ParameterSpecification / ValueCausality / Relevance
CAS Number 1806356-80-8Unique chemical registry identifier[1].
Molecular Formula C₆H₃Cl₂NO₃Defines reaction stoichiometry[1].
Molecular Weight 208.00 g/mol Essential for precise molar calculations[1].
Appearance Light yellow to yellow solidColoration arises from the extended π -conjugation of the nitro group with the aromatic ring[2].
Predicted pKa 5.76 ± 0.24Highly acidic for a phenol. Driven by the combined inductive electron-withdrawing effects of the ortho-Cl and meta-NO₂ groups[2].
Storage Conditions 2-8°C, sealed in dry conditionsPrevents thermal degradation and moisture absorption[1].

Scientist's Insight on Acidity (pKa 5.76): Unsubstituted phenol has a pKa of ~10. The dramatic drop in pKa for 2,3-dichloro-5-nitrophenol to 5.76[2] is a direct result of the synergistic electron-withdrawing effects of the substituents. The chlorine atom at the 2-position (ortho to the OH) stabilizes the phenoxide conjugate base via strong inductive effects (-I). Simultaneously, the nitro group at the 5-position (meta to the OH) contributes further inductive stabilization. Consequently, this compound can be easily deprotonated by weak bases (e.g., NaHCO₃ or K₂CO₃), a critical factor when designing aqueous workups or O-alkylation reactions.

Structural Reactivity & Chemoselectivity

The true value of 2,3-dichloro-5-nitrophenol lies in its orthogonal reactivity. Similar to other halogenated nitroaromatics, the chlorine substituents enable transition-metal-catalyzed cross-coupling reactions to form biaryl structures, while the nitro group provides a site for reduction to form amines.

However, chemoselectivity is paramount. If reduction of the nitro group is required, harsh catalytic hydrogenation (e.g., Pd/C with H₂) risks competitive hydrodehalogenation (cleavage of the C-Cl bonds). Therefore, milder, single-electron transfer reductions are required.

Workflow cluster_0 Chemoselective Transformations A 2,3-Dichloro-5-nitrophenol (Starting Material) B Béchamp Reduction (Fe, NH4Cl) A->B Nitro Reduction C O-Alkylation (K2CO3, R-X) A->C Deprotonation D Cross-Coupling (Pd cat., Ar-B(OH)2) A->D C-Cl Activation E 5-Amino-2,3-dichlorophenol (Amine Scaffold) B->E Preserves C-Cl F Alkoxy-nitrobenzene (Ether Scaffold) C->F SN2 Reaction G Biaryl Derivatives (Advanced Intermediates) D->G Arylation

Chemoselective functionalization pathways for 2,3-dichloro-5-nitrophenol.

Experimental Protocol: Chemoselective Nitro Reduction

To convert 2,3-dichloro-5-nitrophenol into 5-amino-2,3-dichlorophenol without compromising the aryl chloride bonds, a modified Béchamp reduction is the industry standard. This protocol is designed as a self-validating system.

Objective:

Reduce the -NO₂ group to -NH₂ while completely suppressing hydrodehalogenation.

Reagents:
  • 2,3-Dichloro-5-nitrophenol (1.0 eq)

  • Iron powder (Fe, 325 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (2.0 eq)

  • Solvent: Ethanol / Water (3:1 v/v)

Step-by-Step Methodology:
  • Setup & Activation: Suspend Iron powder and NH₄Cl in the EtOH/H₂O mixture. Heat the suspension to 60°C for 15 minutes.

    • Causality: NH₄Cl acts as a mild proton source. Pre-heating activates the iron surface, removing passivating oxide layers without creating an environment acidic enough to protonate the resulting amine or cleave the C-Cl bonds.

  • Substrate Addition: Add 2,3-dichloro-5-nitrophenol portion-wise over 10 minutes to manage the mild exotherm.

  • Reaction Execution: Reflux the mixture at 80°C for 2-3 hours under an inert N₂ atmosphere.

  • Workup & Isolation:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove the iron sludge (Fe₂O₃/Fe₃O₄ byproducts). Wash the pad thoroughly with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate in vacuo to remove ethanol, then extract the aqueous residue with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine.

Self-Validation (Analytical Criteria):
  • HPLC Monitoring: Confirm the complete disappearance of the starting material peak (typically absorbing strongly at ~270 nm) and the emergence of a more polar peak (shorter retention time on a C18 reverse-phase column).

  • ¹H NMR (DMSO-d₆): The self-validating proof of successful reduction is the disappearance of the highly deshielded aromatic protons associated with the electron-withdrawing nitro group, and the appearance of a broad singlet integrating to 2H at ~5.0–5.5 ppm, corresponding to the newly formed -NH₂ group.

Safety, Handling, and Environmental Impact

Due to its high biological activity and halogenated nature, 2,3-dichloro-5-nitrophenol must be handled with strict adherence to safety protocols[1].

  • GHS Classification: Signal Word: Danger [2].

  • Hazard Statements:

    • H302: Harmful if swallowed[1].

    • H315 / H318: Causes skin irritation and serious eye damage[1]. The high acidity (pKa 5.76) contributes to its potential to cause severe ocular tissue damage.

    • H317: May cause an allergic skin reaction[1].

    • H410: Very toxic to aquatic life with long-lasting effects[3].

  • Transportation & Disposal: Classified under UN Number 3077 (Environmentally hazardous substance, solid, n.o.s.), Class 9, Packing Group III[1]. All aqueous waste containing this compound must be segregated and incinerated according to local environmental regulations rather than discharged into the municipal water system.

References

  • AiFChem. "1806356-80-8 | 2,3-Dichloro-5-nitrophenol - AiFChem." AiFChem Catalog.
  • BLD Pharm. "1806356-80-8|2,3-Dichloro-5-nitrophenol|BLD Pharm." BLD Pharm Product Data.
  • ChemicalBook. "2,3-dichloro-5-nitrophenol | 1806356-80-8 - ChemicalBook." ChemicalBook Database.
  • ChemShuttle. "2,3-dibromonitrobenzene; CAS No.: 26429-41-4 - ChemShuttle." ChemShuttle Applications (Halogenated Nitroaromatics).

Sources

Exploratory

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 2,3-Dichloro-5-nitrophenol

Executive Summary In pharmaceutical development and agrochemical synthesis, verifying the exact regiochemistry of highly functionalized aromatic intermediates is a critical quality control step. 2,3-dichloro-5-nitropheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and agrochemical synthesis, verifying the exact regiochemistry of highly functionalized aromatic intermediates is a critical quality control step. 2,3-dichloro-5-nitrophenol (CAS 1806356-80-8)[1][2] presents a complex electronic environment due to the competing inductive and resonance effects of its hydroxyl, chlorine, and nitro substituents. Misidentifying substitution patterns in such precursors can derail entire drug development pipelines.

This whitepaper provides a comprehensive, self-validating framework for predicting, acquiring, and interpreting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dichloro-5-nitrophenol. By grounding experimental protocols in causality and empirical thermodynamic principles, this guide empowers analytical scientists to confidently assign spectral data even in the absence of primary reference standards.

Predictive NMR Modeling & Theoretical Causality

When primary reference spectra are unavailable, analytical scientists rely on Hammett-derived additivity parameters to predict chemical shifts. According to standard empirical calculations of [3], the local magnetic environment of each nucleus is a linear combination of the base benzene shift and the specific shielding/deshielding increments of its substituents.

¹H NMR Spectral Prediction

The molecule contains only two aromatic protons, located at the C-4 and C-6 positions. Because they are separated by the C-5 nitro group, they will couple to each other with a characteristic meta-coupling constant ( 4J≈2.5 Hz), appearing as two distinct doublets.

Causality of Proton Shifts:

  • H-4 is flanked by the C-3 chlorine and the C-5 nitro group, and sits para to the hydroxyl group. The strong deshielding from the ortho-nitro group (+0.95 ppm) dominates, resulting in the most downfield aromatic signal.

  • H-6 is flanked by the C-1 hydroxyl and the C-5 nitro group. The strong resonance donation (+M) of the ortho-hydroxyl group (-0.50 ppm) significantly shields this proton, pushing it upfield relative to H-4.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO- d6​ )

PositionPredicted Shift (ppm)MultiplicityCoupling ( J )IntegrationAssignment Rationale
-OH ~11.00br s-1HHighly deshielded due to robust solvent-solute H-bonding in DMSO- d6​ .
H-4 7.82d~2.5 Hz1HNet deshielding driven by ortho-NO₂; mitigated slightly by para-OH.
H-6 7.66d~2.5 Hz1HShielded by ortho-OH (+M effect); deshielded by ortho-NO₂.
¹³C NMR Spectral Prediction

Carbon chemical shifts are highly sensitive to both electron density and the magnetic anisotropy of heavy atoms. The [4] caused by the adjacent chlorine atoms must be accounted for.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO- d6​ )

PositionPredicted Shift (ppm)Carbon TypeAssignment Rationale
C-1 158.0Quaternary (C-OH)Strong ipso deshielding from the electronegative oxygen atom.
C-5 149.3Quaternary (C-NO₂)Strong ipso deshielding from the electron-withdrawing nitro group.
C-3 137.4Quaternary (C-Cl)Deshielded by attached Cl; lacks the ortho-OH shielding seen at C-2.
C-2 128.2Quaternary (C-Cl)Deshielded by attached Cl, but heavily shielded by the ortho-OH group.
C-4 118.1Methine (CH)Para to OH (shielding), ortho to NO₂ (anisotropic shielding).
C-6 110.4Methine (CH)Highly shielded due to combined ortho-OH and ortho-NO₂ effects.

Mechanistic Insights into Substituent Effects

To truly validate an NMR assignment, one must understand the separation of [5] that dictate the electron density across the aromatic ring.

  • The Hydroxyl Group (-OH): Acts as a strong resonance donor (+M) but an inductive acceptor (-I). The +M effect dominates at the ortho (C-2, C-6) and para (C-4) positions, pushing electron density into the ring and shielding these nuclei.

  • The Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group via both resonance (-M) and induction (-I). While it strongly deshields ortho protons in ¹H NMR, it paradoxically shields ortho carbons in ¹³C NMR ( Δδ≈−4.8 ppm). This is a classic NMR phenomenon driven by the steric polarization and magnetic anisotropy of the N=O bonds rather than pure electron density.

  • The Chlorine Atoms (-Cl): Exhibit weak resonance donation (+M) but strong inductive withdrawal (-I). Their primary influence is localized deshielding at the ipso carbons (C-2, C-3).

Substituents OH Hydroxyl (-OH) +M / -I Ring Aromatic Ring (Net Electron Density) OH->Ring Shielding (o/p) Cl Chlorine (-Cl) +M / -I Cl->Ring Anisotropy NO2 Nitro (-NO2) -M / -I NO2->Ring Deshielding (o/p)

Fig 1: Electronic effects of substituents on the aromatic ring's magnetic environment.

Standardized Experimental Protocol

A robust analytical workflow must be a self-validating system. The following protocol ensures high-fidelity data acquisition by eliminating common artifacts associated with quadrupolar relaxation and chemical exchange.

Step 1: Sample Preparation & Solvent Causality
  • Action: Dissolve 15–20 mg (for ¹H) or 80–100 mg (for ¹³C) of 2,3-dichloro-5-nitrophenol in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ).

  • Causality: Polar nitro-phenols often exhibit poor solubility in CDCl₃. More importantly, the use of DMSO- d6​ stabilizes the [6] of the phenol group. By locking the -OH proton in a stable solvent-solute complex, DMSO- d6​ prevents the rapid chemical exchange that would otherwise broaden the -OH signal into the baseline, allowing it to be observed as a distinct peak near 11.0 ppm.

Step 2: Instrument Calibration (Self-Validation)
  • Action: Insert the sample into a 400 MHz or 600 MHz spectrometer. Allow 5 minutes for temperature equilibration.

  • Action: Lock onto the deuterium frequency of DMSO- d6​ and perform automated/manual gradient shimming.

  • Causality: Temperature equilibration prevents frequency drift during acquisition. Locking and shimming ensure B0​ magnetic field homogeneity, which is strictly required to resolve the fine ~2.5 Hz meta-coupling between H-4 and H-6.

Step 3: ¹H NMR Acquisition
  • Action: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 1.5 seconds. Acquire 16 to 32 scans.

Step 4: ¹³C NMR Acquisition
  • Action: Execute a proton-decoupled 30° pulse sequence (zgpg30). Crucial: Extend the relaxation delay ( D1​ ) to 3–5 seconds. Acquire 512 to 1024 scans.

  • Causality: 2,3-dichloro-5-nitrophenol contains four quaternary carbons (C-1, C-2, C-3, C-5). Because they lack attached protons, they cannot efficiently relax via dipole-dipole interactions and have inherently long T1​ relaxation times. An extended D1​ ensures these quaternary signals are not saturated and remain visible above the noise floor.

Step 5: Processing
  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transform. Perform rigorous zero-order and first-order phase correction.

  • Causality: Proper phase correction yields pure absorption lineshapes. Without this, the integration values for H-4 and H-6 will be artificially skewed, invalidating quantitative assessments.

Workflow A Sample Prep (DMSO-d6) B Lock & Shim (B0 Homogeneity) A->B C 1H/13C Acquisition (zg30 / zgpg30) B->C D Fourier Transform & Phase Correction C->D E Peak Integration & Assignment D->E

Fig 2: Standardized self-validating NMR acquisition and processing workflow.

References

  • Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines AIP Publishing URL:[Link]

  • Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL:[Link]

  • Substituent effects on energetics of peptide-carboxylate hydrogen bonds as studied by 1H NMR spectroscopy: implications for enzyme catalysis Journal of Organic Chemistry (PubMed) URL:[Link]

  • An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

Sources

Foundational

Physicochemical Profiling of 2,3-Dichloro-5-nitrophenol: pKa, Aqueous Solubility, and Analytical Workflows

Executive Summary For drug development professionals and materials scientists, the physicochemical characterization of halogenated aromatic intermediates is a critical prerequisite for rational design. 2,3-Dichloro-5-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, the physicochemical characterization of halogenated aromatic intermediates is a critical prerequisite for rational design. 2,3-Dichloro-5-nitrophenol (CAS 1806356-80-8) serves as a vital building block, yet its highly substituted nature presents unique analytical challenges. This technical guide provides an in-depth mechanistic analysis of its acidity (pKa) and aqueous solubility, alongside self-validating experimental protocols designed to overcome the limitations of its lipophilic core.

Structural Causality: The Mechanistic Basis of Acidity

The1[1]. To understand this value, we must analyze the electronic environment of the molecule compared to an unsubstituted phenol (pKa ~10.0). The massive ~4.2 log unit shift in acidity is driven by the cumulative electron-withdrawing effects of its substituents:

  • Inductive Withdrawing (-I) from Halogens: The chlorine atoms at the ortho (C2) and meta (C3) positions exert strong inductive electron withdrawal through the sigma-bond framework. The ortho-chloro group, in particular, provides proximity stabilization to the negatively charged phenolate oxygen.

  • Nitro Group Stabilization: The nitro group at the C5 (meta) position cannot stabilize the phenolate anion via direct resonance (-M effect), as it is not conjugated with the hydroxyl oxygen. However, it exerts a profound inductive (-I) pull, further delocalizing the electron density of the conjugate base.

This highly stabilized phenolate anion dictates that the compound will readily deprotonate in mildly acidic to neutral environments.

Aqueous Solubility Dynamics and pH-Partition Theory

Like many highly substituted halogenated nitrophenols, 2,3-dichloro-5-nitrophenol possesses a hydrophobic aromatic core that 2[2]. In its unionized state, the compound dissolves preferentially in organic solvents.

However, aqueous solubility is not a static metric; it is governed by the Henderson-Hasselbalch relationship. Because the pKa is 5.76, the apparent solubility ( Sapp​ ) is highly pH-dependent. At physiological pH (7.4), the ambient pH is nearly two log units above the pKa, meaning >97% of the molecules exist as the highly water-soluble phenolate anion. This dynamic is critical in pharmaceutical development, where 2[2], but absorption relies on the delicate balance between the lipophilic unionized form and the soluble ionized form.

G A Unionized Phenol (pH < 5.76) Low Solubility B Deprotonation pKa = 5.76 A->B + OH⁻ B->A - OH⁻ C Phenolate Anion (pH > 5.76) High Solubility B->C - H⁺ C->B + H⁺

Fig 1: pH-dependent ionization equilibrium of 2,3-dichloro-5-nitrophenol.

Experimental Methodologies: Self-Validating Protocols

Protocol A: Cosolvent Potentiometric Titration for pKa Determination

Causality: Direct aqueous titration is impossible due to the precipitation of the unionized phenol at low pH. We utilize a methanol-water cosolvent system to maintain homogeneity, followed by mathematical extrapolation.

  • Sample Preparation: Prepare 1.0 mM solutions of 2,3-dichloro-5-nitrophenol in varying methanol/water volume ratios (e.g., 30%, 40%, 50%, and 60% MeOH).

  • Standardization: Calibrate the glass pH electrode using standard buffers, adjusting for the non-aqueous liquid junction potential.

  • Titration: Titrate each cosolvent solution with standardized 0.1 M KOH at a constant temperature of 25.0 ± 0.1 °C under an inert nitrogen atmosphere to prevent CO2 absorption.

  • Yasuda-Shedlovsky Extrapolation (Self-Validation): Calculate the apparent pKa ( psKa ) for each cosolvent ratio. Plot psKa+log[H2​O] against the reciprocal of the dielectric constant ( 1/ϵ ). The y-intercept of this linear regression yields the true aqueous pKa. The linearity of this plot acts as an internal self-validating check for the data's integrity.

Protocol B: Shake-Flask Method for Intrinsic Solubility ( S0​ )

Causality: To measure the true intrinsic solubility ( S0​ ), the compound must be forced entirely into its unionized state. Based on the pKa of 5.76, the buffer must be set at least 3 pH units lower (pH < 2.76) to ensure >99.9% unionization.

  • Buffer Preparation: Prepare a 0.1 M HCl/KCl buffer adjusted precisely to pH 2.0.

  • Saturation: Add an excess amount of solid 2,3-dichloro-5-nitrophenol to 10 mL of the pH 2.0 buffer in a sealed glass vial.

  • Thermodynamic Equilibration (Self-Validation): Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C and 200 rpm for 48 hours. Validation Step: Sample at 24h, 48h, and 72h to confirm that the concentration plateau has been reached, proving thermodynamic equilibrium rather than kinetic dissolution.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV against a validated calibration curve to determine S0​ .

G S1 Step 1: Cosolvent Preparation (Overcome Low Intrinsic Solubility) S2 Step 2: Potentiometric Titration (Measure psKa across MeOH ratios) S1->S2 S3 Step 3: Yasuda-Shedlovsky Extrapolation (Derive True Aqueous pKa) S2->S3 S4 Step 4: Shake-Flask Equilibration (pH 2.0 Buffer for 48h) S3->S4 pKa informs buffer pH choice S5 Step 5: HPLC-UV Quantification (Determine Intrinsic Solubility S0) S4->S5

Fig 2: Self-validating experimental workflow for pKa and solubility profiling.

Quantitative Data Summary

The following table synthesizes the core physicochemical metrics for 2,3-dichloro-5-nitrophenol.

PropertyValue / DescriptionAnalytical Causality / Source
CAS Number 1806356-80-8Chemical identifier[1]
Molecular Weight 208.00 g/mol Derived from C6H3Cl2NO3[1]
Predicted pKa 5.76 ± 0.24Driven by -I effects of -Cl and -NO2 groups[1]
Intrinsic Solubility ( S0​ ) Low (pH < 3.0)Hydrophobic aromatic core limits hydration[2]
Apparent Solubility ( Sapp​ ) High (pH > 7.0)Deprotonation yields highly soluble phenolate anion
Physical State Light yellow to yellow solidCharacteristic of nitrated aromatic compounds[1]

References

  • Source: chemicalbook.
  • 2,3-dibromonitrobenzene; CAS No.

Sources

Exploratory

Spectroscopic Profiling of 2,3-Dichloro-5-nitrophenol: UV-Vis Absorption, pH-Dependent Dynamics, and Analytical Methodologies

As a Senior Application Scientist, I approach the spectroscopic characterization of halogenated nitroaromatic compounds not merely as a data-collection exercise, but as a mechanistic study of molecular electronic environ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the spectroscopic characterization of halogenated nitroaromatic compounds not merely as a data-collection exercise, but as a mechanistic study of molecular electronic environments. 2,3-dichloro-5-nitrophenol is a complex chromophore where inductive effects, resonance stabilization, and acid-base equilibria intersect.

This technical guide provides an in-depth framework for understanding and experimentally capturing the UV-Vis absorption spectrum of 2,3-dichloro-5-nitrophenol. By grounding our protocols in causality and self-validating systems, we ensure high-fidelity data suitable for drug development, environmental monitoring, and kinetic assays.

Chromophore Architecture and Electronic Transitions

The UV-Vis absorption profile of 2,3-dichloro-5-nitrophenol is governed by the extended π -conjugation of its aromatic ring, which is heavily modulated by its three substituents:

  • The Nitro Group (-NO₂): Acts as a strong π -acceptor and electron-withdrawing group (EWG) via both resonance (-M) and inductive (-I) effects.

  • The Hydroxyl Group (-OH): Acts as a π -donor (+M), though its donating capacity is strictly dictated by its protonation state.

  • The Chloro Groups (-Cl): Located at the 2 and 3 positions, these halogens exert a strong inductive electron withdrawal (-I) while offering weak resonance donation (+M).

The primary absorption bands in the near-UV and visible regions correspond to the π→π∗ transitions of the aromatic system, coupled with intramolecular charge transfer (ICT) from the electron-rich phenolic oxygen to the electron-deficient nitro group. The push-pull nature of this molecule makes its HOMO-LUMO energy gap exquisitely sensitive to the solvent environment and pH.

pH-Dependent Spectral Dynamics and Solvatochromism

The most critical feature of 2,3-dichloro-5-nitrophenol is its acid-base equilibrium. The compound has a predicted pKa​ of approximately 5.76 ([1]). Consequently, its UV-Vis spectrum is not static; it is a dynamic function of the solvent's pH.

The Bathochromic Shift

When the pH of the solution exceeds the pKa​ (pH > 7.5), the hydroxyl group is deprotonated to form a phenolate anion. The resulting negative charge on the oxygen atom drastically increases electron density across the conjugated system. This enhanced delocalization lowers the energy required for the π→π∗ transition, resulting in a pronounced bathochromic shift (red shift) of the absorption maximum ( λmax​ ) from the near-UV region (~315–325 nm) into the visible region (~400–415 nm). This phenomenon is identical to the well-documented behavior of structurally similar pH indicators ([2]).

The Isosbestic Point: A Self-Validating Metric

During a pH titration, the absorption spectra of the protonated and deprotonated forms will intersect at a specific wavelength known as the isosbestic point (typically around ~345–350 nm for halonitrophenols). At this exact wavelength, the molar extinction coefficients ( ϵ ) of both states are identical. Monitoring absorbance at the isosbestic point allows for the precise quantification of the total compound concentration, entirely independent of the solution's pH—a technique highly utilized in advanced enzymatic and kinetic assays ([3]).

AcidBase N1 Protonated Form (pH < 4.0) λ_max ≈ 320 nm N2 Isosbestic Point λ ≈ 350 nm [Phenol] = [Phenolate] N1->N2 Increasing pH N3 Deprotonated Form (pH > 7.5) λ_max ≈ 410 nm N2->N3 Deprotonation

Figure 1: pH-dependent electronic state transitions and the isosbestic point.

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure scientific integrity, experimental protocols must be self-validating. The presence of a clean, singular isosbestic point across multiple pH scans proves that the system exists in a strict two-state equilibrium without degradation byproducts (such as those formed during radical-induced advanced oxidation processes) ([4]).

Below is the rigorous methodology for acquiring the pH-dependent UV-Vis spectra of 2,3-dichloro-5-nitrophenol.

Step 1: Reagent and Stock Preparation Dissolve high-purity 2,3-dichloro-5-nitrophenol in HPLC-grade methanol to yield a 10 mM stock solution. Methanol is chosen to ensure complete solvation of the hydrophobic aromatic ring while minimizing solvent-induced degradation prior to aqueous dilution.

Step 2: Buffer Formulation Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson buffer) adjusted to distinct pH levels ranging from 3.0 to 10.0. Precise pH control is non-negotiable, as the analyte's pKa​ lies squarely in the middle of this range.

Step 3: Sample Equilibration Spike the prepared buffers with the methanolic stock to achieve a final analyte concentration of 50 µM. Incubate the solutions in the dark for 5 minutes at 25°C. This incubation period guarantees thermodynamic equilibrium of the acid-base state.

Step 4: Baseline Correction (Blanking) For every pH point, run a baseline scan using a blank solution containing the exact ratio of buffer to methanol used in the samples. This eliminates optical artifacts caused by solvent scattering or buffer absorbance in the deep UV range.

Step 5: Spectral Scanning Transfer the equilibrated samples into a 10 mm path-length quartz cuvette. Scan the samples from 250 nm to 500 nm using a high-resolution UV-Vis spectrophotometer (settings: 1 nm slit width, medium scan speed).

Step 6: Data Validation Overlay the acquired spectra. The curves must intersect cleanly at the isosbestic point (~350 nm). If the curves fail to intersect at a single point, it indicates either poor baseline correction, analyte degradation, or the presence of a third absorbing species.

Workflow Step1 1. Stock Preparation 10 mM in HPLC Methanol Step3 3. Equilibration 50 μM final, 5 min at 25°C Step1->Step3 Step2 2. Buffer Formulation pH 3.0 to 10.0 (50 mM) Step2->Step3 Step4 4. Baseline Correction Solvent/Buffer Blanking Step3->Step4 Step5 5. Spectral Scanning 250 nm - 500 nm Step4->Step5 Step6 6. Data Validation Isosbestic Point Confirmation Step5->Step6

Figure 2: Self-validating UV-Vis spectrophotometric acquisition workflow.

Quantitative Data Summary

The table below summarizes the extrapolated quantitative spectroscopic parameters for 2,3-dichloro-5-nitrophenol across its equilibrium states. These parameters are critical for setting up Beer-Lambert law calculations for concentration assays.

Molecular StateRelevant pH RangePeak Absorbance ( λmax​ )Molar Extinction Coefficient ( ϵ ) BehaviorVisual Appearance
Protonated (Phenol) pH < 4.0~315 - 325 nmHigh at 320 nm, near-zero at 410 nmColorless to Pale Yellow
Isosbestic Point Independent~345 - 355 nm ϵphenol​=ϵphenolate​ (Constant)N/A (Analytical point)
Deprotonated (Phenolate) pH > 7.5~400 - 415 nmHigh at 410 nm, diminished at 320 nmIntense Yellow

Note: Exact λmax​ and ϵ values may shift slightly depending on the specific dielectric constant and ionic strength of the chosen buffer system.

References
  • Wikipedia : 4-Nitrophenol - pH Indicator Properties and Isosbestic Shift Mechanics. Retrieved from:[Link][2]

  • ResearchGate / NC State University : Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. Retrieved from:[Link][3]

  • Environmental Science & Technology (ACS Publications) : Comparative Study for Interactions of Sulfate Radical and Hydroxyl Radical with Phenol in the Presence of Nitrite (Chloronitrophenol Formation and UV-Vis context). Retrieved from:[Link][4]

Sources

Foundational

Thermodynamic Profiling of 2,3-Dichloro-5-nitrophenol: Energetics, Phase Transitions, and Reactivity

Executive Overview In the landscape of rational drug design and environmental remediation, the thermodynamic profiling of heavily substituted aromatic compounds is paramount. 2,3-dichloro-5-nitrophenol (2,3-DCNP, CAS: 18...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of rational drug design and environmental remediation, the thermodynamic profiling of heavily substituted aromatic compounds is paramount. 2,3-dichloro-5-nitrophenol (2,3-DCNP, CAS: 1806356-80-8) represents a highly functionalized structural scaffold where the interplay of halogenation and nitration drastically alters molecular energetics. This technical whitepaper synthesizes the thermodynamic properties of 2,3-DCNP, detailing the causality behind its physicochemical behavior and establishing field-proven, self-validating methodologies for its characterization.

Structural Thermodynamics and Substituent Effects

The thermodynamic stability and reactivity of 2,3-DCNP are strictly governed by the stereoelectronic effects of its substituents. The phenolic hydroxyl group (at C1) is flanked by an ortho-chlorine (C2), a meta-chlorine (C3), and a meta-nitro group (C5).

Causality of Acidity: The predicted acid dissociation constant (pKa) of 2,3-DCNP is 5.76 ± 0.24 , as documented by 1 [1]. This represents a nearly four-order-of-magnitude increase in acidity compared to unsubstituted phenol (pKa ~10). The causality lies in the profound thermodynamic stabilization of the phenoxide anion. The ortho-chlorine exerts a strong inductive (-I) electron-withdrawing effect, while the meta-nitro and meta-chlorine groups contribute additional -I stabilization. Consequently, at physiological pH (7.4), 2,3-DCNP exists almost entirely in its ionized (phenolate) form. This thermodynamically driven ionization fundamentally alters its partition coefficient (Log D) and lipid membrane permeability, which are critical parameters in pharmacokinetic modeling.

Thermochemical Parameters: Phase Transitions

Understanding the standard molar enthalpies of sublimation ( Δsub​H∘ ) and formation ( Δf​H∘ ) is critical for predicting the solid-state stability and vapor-phase behavior of 2,3-DCNP during pharmaceutical processing (e.g., lyophilization, milling).

Drawing on combined experimental and theoretical investigations of structurally analogous chloronitrophenol isomers published in the 2 [2], the highly polar nature of the nitro and hydroxyl groups induces strong intermolecular hydrogen bonding and dipole-dipole interactions in the crystal lattice. This results in a high energy barrier for phase transition, necessitating advanced microcalorimetric techniques (detailed in Section 6) to prevent thermal degradation of the nitro group during quantification.

Reaction Thermodynamics and Oxidative Degradation

In environmental chemistry, the thermodynamic vulnerability of 2,3-DCNP to advanced oxidation processes (AOPs) is a critical metric. Research on the formation of chloronitrophenols via sulfate radical-based oxidation, detailed in 3[3], demonstrates that the generation of phenoxyl radicals is a thermodynamically favorable first step. The coupling of these radicals with nitrogen dioxide radicals ( NO2∙​ ) dictates the degradation pathway, with activation energies ( Ea​ ) for thermal radical generation typically hovering around 157 kJ/mol.

Quantitative Thermodynamic Data Summary

Thermodynamic PropertyValue / EstimateExperimental / Theoretical MethodSource
Acid Dissociation Constant (pKa) 5.76 ± 0.24Predicted / Potentiometric Extrapolation[1]
State at Standard Temp (298.15 K) Solid (Light Yellow)Visual Observation[1]
Enthalpy of Sublimation ( Δsub​H∘ ) 108 - 149 kJ/molCalvet Microcalorimetry[2]
Radical Oxidation Activation Energy ~157 kJ/molThermal Activation / Arrhenius[3]

*Values extrapolated from structurally isomeric chloronitrophenols due to sparse empirical isolation data for the specific 2,3-DCNP isomer.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks that prevent the propagation of experimental error.

Protocol 1: Determination of Δsub​H∘ via Calvet Microcalorimetry

Causality: 2,3-DCNP exhibits low volatility due to heavy functionalization. The vacuum sublimation drop microcalorimetric method is chosen because it allows for the precise measurement of minute heat flows at elevated temperatures (298.15 K to 350 K) without inducing thermal decomposition of the nitro group.

  • Electrical Calibration (Validation Step 1): Calibrate the microcalorimeter using the Joule effect. Introduce a known electrical current to verify the sensor's response factor. If the variance exceeds 0.5%, recalibrate the thermopiles.

  • Chemical Validation (Validation Step 2): Measure the Δsub​H∘ of a high-purity reference standard (e.g., Naphthalene). The system is only validated for 2,3-DCNP if the naphthalene measurement yields 72.6 ± 0.3 kJ/mol.

  • Sample Introduction: Drop a sealed glass capillary containing 3–5 mg of 2,3-DCNP into the calorimetric cell maintained at 298.15 K under a vacuum of 10−5 Torr.

  • Data Integration: Integrate the heat flow curve (thermogram) over time. The return of the baseline to its exact pre-drop state validates that complete sublimation has occurred without residual decomposition.

Protocol 2: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation

Causality: Due to the high hydrophobicity of the dichlorinated aromatic ring, 2,3-DCNP has poor aqueous solubility. Direct aqueous titration is impossible; therefore, a co-solvent system (methanol/water) must be utilized, followed by mathematical extrapolation to zero co-solvent concentration.

  • Electrode Calibration: Calibrate the glass electrode using NIST-traceable buffers (pH 4.01 and 7.00) at a strictly controlled 298.15 ± 0.1 K.

  • Co-Solvent Gradient Setup: Prepare 1 mM solutions of 2,3-DCNP in 30%, 40%, 50%, and 60% (v/v) methanol-water mixtures.

  • Titration & Gran Plot (Validation Step 1): Titrate with standardized 0.1 M KOH. Use a Gran plot analysis to verify the exact equivalence point. A perfectly linear Gran plot validates that the titrant is carbonate-free.

  • Yasuda-Shedlovsky Extrapolation (Validation Step 2): Plot the apparent pKa ( pKa+log[H2​O] ) against the reciprocal of the dielectric constant ( 1/ϵ ) of the solvent mixtures. Self-Validation: The strict linearity of this plot ( R2>0.99 ) acts as an internal control. A non-linear plot immediately indicates specific solute-solvent interactions or micro-precipitation, invalidating the run. Extrapolate the linear fit to the dielectric constant of pure water to derive the true aqueous pKa.

Thermodynamic Cycle Visualization

ThermoCycle Solid 2,3-DCNP (Solid) Standard State Gas 2,3-DCNP (Gas) Isolated Molecule Solid->Gas ΔsubH° (Calvet Microcalorimetry) Aqueous 2,3-DCNP (Aqueous) Solvated State Solid->Aqueous ΔsolH° (Isothermal Calorimetry) Gas->Aqueous ΔhydH° (Theoretical/Derived) Elements Standard Elements C(s), H2(g), O2(g), N2(g), Cl2(g) Elements->Solid ΔfH°(cr) Elements->Gas ΔfH°(g)

Thermodynamic cycle of standard enthalpies of formation, sublimation, and solvation for 2,3-DCNP.

References

  • ChemicalBook. "2,3-dichloro-5-nitrophenol | 1806356-80-8 Properties and Predicted pKa.
  • Journal of Chemical & Engineering Data. "Thermochemical Parameters of the Chloronitrophenol Isomers: A Combined Experimental and Theoretical Investigation.
  • PubMed / Environmental Pollution. "Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite.

Sources

Exploratory

An In-Depth Technical Guide to 2,3-Dichloro-5-nitrophenol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-dichloro-5-nitrophenol, a halogenated nitroaromatic compound with potential applications in synthetic chemistry and drug discovery. This document is intended...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2,3-dichloro-5-nitrophenol, a halogenated nitroaromatic compound with potential applications in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, safety considerations, and potential as a versatile chemical intermediate.

Introduction: The Chemical Landscape of 2,3-Dichloro-5-nitrophenol

2,3-Dichloro-5-nitrophenol is a substituted aromatic compound featuring a phenol ring functionalized with two chlorine atoms and a nitro group. The specific arrangement of these substituents dictates its unique physicochemical properties and reactivity. While not a widely recognized active pharmaceutical ingredient (API) in itself, its structural motifs are of significant interest in medicinal chemistry. The electron-withdrawing nature of the nitro group and the halogen substituents significantly influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring, making it a valuable scaffold for the synthesis of more complex molecules. One chemical supplier notes its application as a "pharma intermediate," suggesting its use in the synthesis of APIs[1].

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physicochemical properties of 2,3-dichloro-5-nitrophenol is paramount for its effective use in a research setting. These properties influence its solubility, reactivity, and behavior in various analytical techniques.

PropertyValueSource
CAS Number 1806356-80-8[1][2][3]
Molecular Formula C₆H₃Cl₂NO₃[4]
Molecular Weight 208.00 g/mol [4]
Appearance Off-white to slight yellow solid[1]
Purity Typically ≥95% - 98%[1][4]
Storage Store in a cool, dry, and shaded place[1][2]

Safety and Hazard Profile: A Critical Assessment

A thorough understanding of the safety and hazard profile of 2,3-dichloro-5-nitrophenol is non-negotiable for its handling in a laboratory setting. The information presented here is a synthesis of data from supplier safety data sheets for the compound and its close isomers.

GHS Hazard Identification

Based on available data for dichloronitrophenol isomers, the following Globally Harmonized System (GHS) classifications are anticipated. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

  • Acute Toxicity, Oral: Category 4 - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Category 1 or 2A - Causes serious eye damage or irritation.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.

  • Hazardous to the Aquatic Environment, Long-term Hazard: Category 1 - Very toxic to aquatic life with long-lasting effects.

Precautionary Measures and Personal Protective Equipment (PPE)

The following diagram outlines the essential workflow for risk assessment and the implementation of appropriate safety measures when working with 2,3-dichloro-5-nitrophenol.

Caption: Workflow for the safe handling of 2,3-dichloro-5-nitrophenol.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Synthesis and Reactivity: A Chemist's Perspective

Plausible Synthetic Routes

A likely synthetic pathway would involve the nitration of 2,3-dichlorophenol. The conditions for such a reaction would need to be carefully controlled to manage the regioselectivity of the nitration and to prevent over-nitration or side reactions. The directing effects of the hydroxyl and chloro substituents would influence the position of the incoming nitro group.

Another potential route could start from 1,2,3-trichloro-5-nitrobenzene, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group[4].

Key Reactivity

The chemical behavior of 2,3-dichloro-5-nitrophenol is governed by its three functional groups:

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceutical intermediates. This reduction opens up a wide array of subsequent chemical modifications.

  • Aromatic Ring: The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro and chloro groups. The chlorine atoms can potentially be displaced by strong nucleophiles under specific conditions.

The biodegradation of the related compound, 2-chloro-5-nitrophenol, by Ralstonia eutropha JMP134 proceeds via an initial reduction of the nitro group to a hydroxylamino group, followed by an enzymatic rearrangement and reductive dechlorination[5]. This provides insight into the potential metabolic pathways and the susceptibility of the nitro and chloro groups to reduction and displacement.

Applications in Drug Discovery and Development: A Landscape of Potential

Direct applications of 2,3-dichloro-5-nitrophenol in drug discovery are not extensively documented in publicly available literature. However, its structural features suggest its potential as a valuable building block in the synthesis of novel bioactive molecules.

The nitroaromatic scaffold is present in a number of approved drugs and biologically active compounds, where the nitro group can act as both a pharmacophore and a toxicophore[6]. The reduction of the nitro group to an amine is a key step in the synthesis of many pharmaceutical scaffolds[7].

Derivatives of o-aminophenols, which can be synthesized from the corresponding o-nitrophenols, have shown a wide range of biological activities, including antioxidant, antibacterial, and cytotoxic effects[8]. Furthermore, dichlorinated benzoxazole derivatives have demonstrated significant antimicrobial and cytotoxic activities[9]. Given these precedents, 2,3-dichloro-5-nitrophenol represents a starting material with considerable potential for the generation of libraries of novel compounds for biological screening.

Experimental Protocol: Analysis of Dichloronitrophenols by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of dichloronitrophenols, adapted from established methods for the analysis of phenols in environmental samples. This protocol should be optimized and validated for the specific instrumentation and analytical standards used in your laboratory.

Objective

To develop and validate a method for the qualitative and quantitative analysis of 2,3-dichloro-5-nitrophenol in a sample matrix using GC-MS.

Materials and Reagents
  • 2,3-dichloro-5-nitrophenol analytical standard

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Anhydrous sodium sulfate

  • Deionized water

  • Internal standard (e.g., a deuterated phenol)

  • Derivatizing agent (optional, e.g., diazomethane or a silylating agent)

Instrumentation
  • Gas chromatograph (GC) equipped with a mass spectrometer (MS) detector

  • Capillary column suitable for phenol analysis (e.g., DB-5ms or equivalent)

  • Autosampler

  • Data acquisition and processing software

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 mL of an aqueous sample, add a known amount of internal standard.

  • Adjust the pH of the sample to <2 with concentrated sulfuric acid.

  • Transfer the sample to a separatory funnel and extract three times with 50 mL portions of DCM.

  • Combine the DCM extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • (Optional) Derivatize the extract to improve the chromatographic properties of the analyte.

GC-MS Analysis
  • Injector:

    • Injection volume: 1 µL

    • Injector temperature: 250 °C

    • Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: 50-350 amu

    • Source temperature: 230 °C

    • Quadrupole temperature: 150 °C

Data Analysis
  • Identify the peak for 2,3-dichloro-5-nitrophenol based on its retention time and mass spectrum.

  • Quantify the analyte using the internal standard method by creating a calibration curve with analytical standards of known concentrations.

Conclusion: A Promising Intermediate for Chemical Innovation

2,3-Dichloro-5-nitrophenol is a chemical intermediate with a rich potential for applications in synthetic chemistry and drug discovery. Its well-defined physicochemical properties and predictable reactivity, stemming from its unique substitution pattern, make it a valuable tool for the construction of novel molecular architectures. While its direct biological applications are yet to be extensively explored, the known bioactivities of related nitroaromatic and dichlorinated phenolic compounds suggest that derivatives of 2,3-dichloro-5-nitrophenol could exhibit interesting pharmacological properties. A thorough understanding of its safety profile and the implementation of rigorous safety protocols are essential for its responsible use in research and development. This guide serves as a foundational resource for scientists and researchers looking to explore the potential of this versatile compound.

References

  • Changzhou Ansciep Chemical Co.,Ltd. 2,3-dichloro-5-nitrophenol CAS NO.1806356-80-8. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Jayanna, N. D., et al. (2013).
  • PubChem. 2-Chloro-5-nitrophenol. National Center for Biotechnology Information. PubChem Compound Database; CID=69264. Available from: [Link]

  • Schenzle, A., et al. (1997). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6732-6740.
  • Zeng, L., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 29(12), 2845.
  • Wang, J., et al. (2018). Design, synthesis and biological evaluation of novel N-nitrophenyl derivatives based on the structure of acetohydroxyacid synthase. Pesticide Biochemistry and Physiology, 146, 54-61.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals.
  • Khan, M. A., et al. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: A.
  • Nature-Inspired Biphenyls and diphenyl Ethers: Design, Synthesis, and Biological Evalu
  • Synthesis and biological evaluation of cyclo(nitro) proctolin analogs. (2014). International Journal of Pharmacy and Pharmaceutical Sciences.
  • A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. (2017). Quick Company. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Multi-Step Synthesis Pathway for 2,3-Dichloro-5-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth exploration of a viable and robust synthesis pathway for 2,3-dichloro-5-nitrophenol. Acknow...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a viable and robust synthesis pathway for 2,3-dichloro-5-nitrophenol. Acknowledging the inherent challenges of regioselectivity in the direct nitration of dichlorophenol isomers, this document eschews a simplistic, direct approach in favor of a scientifically rigorous, multi-step synthesis. The proposed pathway begins with the nitration of 1,2-dichlorobenzene, followed by a sequence of reduction, diazotization, and substitution reactions to achieve the target molecule with high purity. This guide is structured to provide not just a protocol, but a deep understanding of the chemical principles and strategic decisions underpinning the synthesis, ensuring a reproducible and scalable process for research and development applications.

Introduction: The Synthetic Challenge

2,3-Dichloro-5-nitrophenol is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The precise arrangement of its functional groups—a hydroxyl, two chlorine atoms, and a nitro group—presents a significant synthetic challenge.

A direct electrophilic nitration of 2,3-dichlorophenol is often the first route considered. However, the principles of electrophilic aromatic substitution render this approach problematic. The hydroxyl group is a powerful activating, ortho, para-directing group, while the chlorine atoms are deactivating but also ortho, para-directing. In 2,3-dichlorophenol, the positions most activated by the hydroxyl group are C4 (para) and C6 (ortho). Consequently, nitration overwhelmingly yields 4-nitro-2,3-dichlorophenol and 6-nitro-2,3-dichlorophenol. The target C5 position is meta to the strongly activating hydroxyl group, making direct substitution at this site electronically disfavored and resulting in negligible yields.

Therefore, a more strategic, multi-step approach is required to overcome these regiochemical constraints. The pathway detailed herein builds the molecule by introducing the functional groups in a sequence that ensures correct placement.

The Strategic Synthesis Pathway

The proposed synthesis avoids the pitfalls of direct nitration by constructing the molecule from 1,2-dichlorobenzene. This strategy allows for the precise installation of the nitro group, followed by the generation of the phenolic hydroxyl group in the final step.

The overall workflow is as follows:

G A 1,2-Dichlorobenzene B Nitration A->B HNO₃, H₂SO₄ C 1,2-Dichloro-4-nitrobenzene & 1,2-Dichloro-3-nitrobenzene B->C D Isomer Separation C->D E 1,2-Dichloro-4-nitrobenzene D->E F Reduction E->F Fe, HCl G 3,4-Dichloroaniline F->G H Diazotization G->H NaNO₂, HCl, 0-5°C I 3,4-Dichlorobenzenediazonium Chloride H->I J Sandmeyer Reaction (Chlorination) I->J CuCl, HCl K 1,2,4-Trichlorobenzene J->K L Nitration K->L HNO₃, H₂SO₄ M 1,2,4-Trichloro-5-nitrobenzene L->M N Nucleophilic Aromatic Substitution (Hydrolysis) M->N NaOH, Heat O 2,3-Dichloro-5-nitrophenol N->O

Caption: Proposed multi-step synthesis pathway for 2,3-dichloro-5-nitrophenol.

Detailed Experimental Protocols

Safety Precaution: All steps of this synthesis involve hazardous materials, including corrosive acids, toxic reagents, and potentially unstable intermediates. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Part 1: Synthesis of 1,2,4-Trichloro-5-nitrobenzene

This initial phase involves a three-step process to create the key trichloronitrobenzene intermediate.

Step 1.1: Nitration of 1,2-Dichlorobenzene

The first step is the nitration of 1,2-dichlorobenzene. This reaction yields a mixture of two primary isomers: 1,2-dichloro-4-nitrobenzene (major product) and 1,2-dichloro-3-nitrobenzene (minor product). A specialized nitrating mixture using phosphoric acid can be employed to improve the ratio in favor of the 2,3-isomer (which corresponds to the 1,2-dichloro-3-nitrobenzene) if that were the target, but for this pathway, the standard mixed acid nitration is sufficient as we will utilize the major 4-nitro isomer.[1]

  • Materials & Reagents:

    Reagent Molar Mass ( g/mol ) Quantity Moles
    1,2-Dichlorobenzene 147.00 147.0 g 1.00
    Sulfuric Acid (98%) 98.08 250 mL ~4.6

    | Nitric Acid (70%) | 63.01 | 75 mL | ~1.18 |

  • Protocol:

    • To a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1,2-dichlorobenzene.

    • Cool the flask in an ice-salt bath to 0-5°C.

    • Slowly add 250 mL of concentrated sulfuric acid while maintaining the temperature below 10°C.

    • Prepare the nitrating mixture by slowly adding 75 mL of concentrated nitric acid to 100 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the stirred dichlorobenzene solution over 2-3 hours. Crucially, maintain the reaction temperature between 5-10°C.

    • After the addition is complete, let the mixture stir at 10°C for another hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring.

    • The solid nitro-isomers will precipitate. Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

    • The crude product is a mixture of isomers and must be purified by recrystallization from ethanol to isolate the major 1,2-dichloro-4-nitrobenzene isomer.

Step 1.2: Reduction to 3,4-Dichloroaniline

The nitro group of the purified 1,2-dichloro-4-nitrobenzene is reduced to an amine using a classic Bechamp reduction (iron metal in acidic medium).

  • Materials & Reagents:

    Reagent Molar Mass ( g/mol ) Quantity Moles
    1,2-Dichloro-4-nitrobenzene 192.00 96.0 g 0.50
    Iron Powder 55.85 112.0 g 2.00
    Conc. Hydrochloric Acid 36.46 20 mL ~0.24
    Ethanol 46.07 500 mL -

    | Water | 18.02 | 200 mL | - |

  • Protocol:

    • In a 2 L flask, create a suspension of iron powder in 200 mL of water and 20 mL of concentrated HCl. Heat the mixture to 80-90°C with vigorous stirring for 15 minutes to activate the iron.

    • Dissolve the 1,2-dichloro-4-nitrobenzene in 500 mL of ethanol.

    • Add the nitro compound solution to the iron suspension in portions over 1 hour, maintaining a gentle reflux. The reaction is exothermic.

    • After the addition, continue to heat under reflux for 3-4 hours until the reaction is complete (monitor by TLC).

    • While still hot, add sodium carbonate to the mixture until it is basic to neutralize the acid.

    • Filter the hot mixture through a pad of celite to remove the iron oxides. Wash the filter cake with hot ethanol.

    • Combine the filtrates and remove the ethanol by rotary evaporation.

    • The resulting crude 3,4-dichloroaniline can be purified by recrystallization or distillation under reduced pressure.

Step 1.3: Sandmeyer Chlorination to 1,2,4-Trichlorobenzene

The amino group of 3,4-dichloroaniline is converted to a chloro group via a Sandmeyer reaction.[2][3][4] This involves diazotization followed by reaction with a copper(I) chloride catalyst.

  • Materials & Reagents:

    Reagent Molar Mass ( g/mol ) Quantity Moles
    3,4-Dichloroaniline 162.02 64.8 g 0.40
    Sodium Nitrite (NaNO₂) 69.00 29.0 g 0.42
    Conc. Hydrochloric Acid 36.46 150 mL ~1.8

    | Copper(I) Chloride (CuCl) | 98.99 | 45.0 g | 0.45 |

  • Protocol:

    • Diazotization: Dissolve 3,4-dichloroaniline in 100 mL of concentrated HCl and 100 mL of water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in 60 mL of water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition is complete.

    • Catalyst Preparation: In a separate 2 L beaker, dissolve copper(I) chloride in 50 mL of concentrated HCl and 50 mL of water. Cool this solution to 0°C.

    • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat on a steam bath at 60°C for 1 hour.

    • Cool the mixture and extract the product with dichloromethane or ether (3 x 150 mL).

    • Wash the combined organic layers with water, then with 1M NaOH, and finally with water again. Dry over anhydrous magnesium sulfate.

    • Remove the solvent by distillation. The resulting crude 1,2,4-trichlorobenzene can be purified by distillation.

Part 2: Final Conversion to 2,3-Dichloro-5-nitrophenol

Step 2.1: Nitration of 1,2,4-Trichlorobenzene

The final substitution pattern is created by nitrating 1,2,4-trichlorobenzene. The three chlorine atoms deactivate the ring, but direct the incoming nitro group to the only available position, C5.

  • Materials & Reagents:

    Reagent Molar Mass ( g/mol ) Quantity Moles
    1,2,4-Trichlorobenzene 181.45 54.4 g 0.30
    Fuming Nitric Acid (90%) 63.01 30 mL ~0.64

    | Sulfuric Acid (98%) | 98.08 | 100 mL | ~1.84 |

  • Protocol:

    • In a 500 mL flask, melt the 1,2,4-trichlorobenzene (m.p. 17°C) and then cool to 10°C.

    • Slowly add 100 mL of concentrated sulfuric acid.

    • Cool the mixture to 5°C and slowly add 30 mL of fuming nitric acid dropwise over 1 hour, maintaining the temperature between 5-10°C.

    • After addition, allow the mixture to warm to room temperature and then heat to 50-60°C for 4 hours.

    • Cool the reaction and pour it onto 1 kg of crushed ice.

    • Filter the solid 1,2,4-trichloro-5-nitrobenzene, wash with copious amounts of cold water, and recrystallize from ethanol.

Step 2.2: Hydrolysis to 2,3-Dichloro-5-nitrophenol

The final step is a nucleophilic aromatic substitution where a hydroxyl group displaces the chlorine atom at C4, which is activated by the ortho and para nitro and chloro substituents.

  • Materials & Reagents:

    Reagent Molar Mass ( g/mol ) Quantity Moles
    1,2,4-Trichloro-5-nitrobenzene 226.45 45.3 g 0.20
    Sodium Hydroxide (NaOH) 40.00 24.0 g 0.60
    Water 18.02 200 mL -

    | Conc. Hydrochloric Acid | 36.46 | As needed | - |

  • Protocol:

    • In a 500 mL flask fitted with a reflux condenser, dissolve sodium hydroxide in 200 mL of water.

    • Add the 1,2,4-trichloro-5-nitrobenzene to the NaOH solution.

    • Heat the mixture to reflux (approx. 100-110°C) and maintain reflux for 6-8 hours. The hydrolysis of chloronitrobenzenes to nitrophenols is a well-established industrial process.[5][6][7][8]

    • Cool the reaction mixture to room temperature. The product will be in the form of its sodium salt (sodium 2,3-dichloro-5-nitrophenoxide).

    • Carefully acidify the dark-colored solution with concentrated HCl until the pH is ~1.

    • The 2,3-dichloro-5-nitrophenol will precipitate as a solid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Filter the solid product, wash with a small amount of cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualization of Key Transformations

G cluster_0 Diazotization cluster_1 Final Hydrolysis A B + NaNO₂, HCl (0-5°C) A->B C B->C D 1,2,4-Trichloro- 5-nitrobenzene E + NaOH, Heat + H⁺ D->E F 2,3-Dichloro- 5-nitrophenol E->F

Caption: Key chemical transformations in the synthesis pathway.

Conclusion

The synthesis of 2,3-dichloro-5-nitrophenol requires a strategic, multi-step approach to overcome the regiochemical limitations of direct nitration on a dichlorophenol ring. The pathway presented in this guide, starting from 1,2-dichlorobenzene, offers a robust and logical sequence of established organic reactions. By carefully controlling reaction conditions at each stage—nitration, reduction, diazotization, chlorination, and final hydrolysis—researchers can reliably produce the target compound for further application in drug development and chemical synthesis. This protocol emphasizes safety, mechanistic understanding, and procedural detail to ensure successful and reproducible outcomes.

References

  • Chemcess. (2024, April 22). 4-Nitrophenol: Properties, Production And Uses. Available at: [Link]

  • Filo. (2026, January 14). Convert para nitro phenol from chlorobenzene. Available at: [Link]

  • ResearchGate. Hydrolysis of o- and p-nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols. Available at: [Link]

  • Google Patents. (US3283011A). Preparation of nitrophenols.
  • PubChem. 2,3-Dichloro-5-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Scribd. Sandmeyer Reaction Overview and Applications. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Google Patents. (US5475163A). Process for the preparation of 2,3-dichloro-nitrobenzene.
  • Organic Syntheses. m-NITROPHENOL. Available at: [Link]

Sources

Application

The Strategic Utility of 2,3-Dichloro-5-Nitrophenol as a Niche Intermediate in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: Unlocking the Potential of a Polysubstituted Aromatic Building Block In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Polysubstituted Aromatic Building Block

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures.[][2] 2,3-Dichloro-5-nitrophenol, a polysubstituted aromatic compound, represents a niche yet potentially valuable building block for medicinal chemists. Its unique arrangement of functional groups—a nucleophilic phenol, two electron-withdrawing chlorine atoms, and a versatile nitro group—offers a rich platform for a variety of chemical transformations. While direct, large-scale applications of 2,3-dichloro-5-nitrophenol in the synthesis of blockbuster drugs are not extensively documented in publicly available literature, its structural motifs are present in a range of bioactive molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[3][4][5]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the physicochemical properties, potential synthetic applications, and detailed experimental protocols involving 2,3-dichloro-5-nitrophenol. By exploring its reactivity through the lens of analogous, structurally related compounds, we aim to illuminate its potential as a key intermediate in the synthesis of next-generation pharmaceuticals.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective and safe utilization.

Table 1: Physicochemical Properties of 2,3-Dichloro-5-Nitrophenol

PropertyValueSource
CAS Number 1806356-80-8[6]
Molecular Formula C₆H₃Cl₂NO₃[7]
Molecular Weight 208.00 g/mol [7]
Appearance Off-white to slight yellow solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety Profile:

2,3-Dichloro-5-nitrophenol is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • May cause an allergic skin reaction.

  • Causes serious eye damage.

  • Very toxic to aquatic life with long-lasting effects.

Synthetic Utility and Potential Applications

The synthetic versatility of 2,3-dichloro-5-nitrophenol stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the two chlorine atoms and the nitro group makes the aromatic ring electron-deficient, influencing its reactivity in nucleophilic aromatic substitution reactions. The phenolic hydroxyl group can be readily alkylated or acylated, while the nitro group can be reduced to an amine, which then serves as a handle for a wide array of subsequent transformations.

While specific examples for 2,3-dichloro-5-nitrophenol are scarce, the broader class of dichloronitrophenols and related nitroaromatics are pivotal intermediates in the synthesis of a diverse range of pharmaceuticals.[8][9] For instance, the 2,3-dichlorophenyl moiety is a key structural feature in the antipsychotic drug Cariprazine , highlighting the relevance of this substitution pattern in modern medicinal chemistry.[10]

Given the prevalence of substituted aminopyrimidines as scaffolds in kinase inhibitors, a plausible and illustrative application of 2,3-dichloro-5-nitrophenol is in the synthesis of a precursor to such molecules.[11] The following section details a hypothetical, yet chemically sound, protocol for this purpose.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor Precursor: 4-(2,3-Dichloro-5-nitrophenoxy)-N-methylpicolinamide

This protocol outlines a two-step synthesis of a hypothetical kinase inhibitor precursor, demonstrating the potential utility of 2,3-dichloro-5-nitrophenol as a key intermediate. The first step involves a nucleophilic aromatic substitution (SNAAr) reaction to form a diaryl ether, and the second step is an amidation to introduce a key pharmacophore.

Workflow Diagram:

G A 2,3-Dichloro-5-nitrophenol C Nucleophilic Aromatic Substitution (SNAAr) A->C B 4-Chloro-N-methylpicolinamide B->C D 4-(2,3-Dichloro-5-nitrophenoxy)-N-methylpicolinamide C->D Formation of Diaryl Ether E Reduction of Nitro Group D->E e.g., Fe/NH4Cl or H2/Pd-C F 5-Amino-4-(2,3-dichlorophenoxy)-N-methylpicolinamide E->F Formation of Aniline G Further Elaboration to Kinase Inhibitor F->G Amide coupling, etc.

Caption: Synthetic workflow for a hypothetical kinase inhibitor precursor.

Step 1: Synthesis of 4-(2,3-Dichloro-5-nitrophenoxy)-N-methylpicolinamide

This step involves the reaction of 2,3-dichloro-5-nitrophenol with 4-chloro-N-methylpicolinamide via a nucleophilic aromatic substitution reaction. The phenoxide, generated in situ, acts as the nucleophile.

  • Materials:

    • 2,3-dichloro-5-nitrophenol (1.0 equiv)

    • 4-chloro-N-methylpicolinamide (1.0 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 2,3-dichloro-5-nitrophenol (1.0 equiv) in DMF, add potassium carbonate (2.0 equiv).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 4-chloro-N-methylpicolinamide (1.0 equiv) to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-(2,3-dichloro-5-nitrophenoxy)-N-methylpicolinamide.

Step 2: Reduction of the Nitro Group to Form 5-Amino-4-(2,3-dichlorophenoxy)-N-methylpicolinamide

The nitro group is a versatile functional group that can be readily reduced to an amine, which can then be further functionalized.

  • Materials:

    • 4-(2,3-Dichloro-5-nitrophenoxy)-N-methylpicolinamide (1.0 equiv)

    • Iron powder (Fe, 5.0 equiv)

    • Ammonium chloride (NH₄Cl, 5.0 equiv)

    • Ethanol

    • Water

    • Celite

  • Procedure:

    • To a stirred solution of 4-(2,3-dichloro-5-nitrophenoxy)-N-methylpicolinamide (1.0 equiv) in a mixture of ethanol and water (4:1), add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv).

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-amino-4-(2,3-dichlorophenoxy)-N-methylpicolinamide.

    • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Reaction Scheme Diagram:

G cluster_0 Step 1: SNAAr Reaction cluster_1 Step 2: Nitro Reduction A 2,3-Dichloro-5-nitrophenol C K2CO3, DMF, 80 °C A->C B 4-Chloro-N-methylpicolinamide B->C D 4-(2,3-Dichloro-5-nitrophenoxy)-N-methylpicolinamide C->D E 4-(2,3-Dichloro-5-nitrophenoxy)-N-methylpicolinamide F Fe, NH4Cl, EtOH/H2O, Reflux E->F G 5-Amino-4-(2,3-dichlorophenoxy)-N-methylpicolinamide F->G

Caption: Reaction scheme for the synthesis of a hypothetical kinase inhibitor precursor.

Conclusion

2,3-Dichloro-5-nitrophenol, while not a widely cited intermediate, possesses a unique combination of functional groups that make it a potentially valuable tool for the synthesis of complex pharmaceutical compounds. Its utility can be inferred from the reactivity of analogous structures and the prevalence of its core motifs in bioactive molecules. The detailed protocols provided herein, though for a hypothetical target, are based on well-established and robust chemical transformations. They are intended to serve as a practical guide and a starting point for researchers looking to explore the synthetic potential of this and other polysubstituted aromatic building blocks in their drug discovery and development programs. As the demand for novel and highly specific therapeutics continues to grow, the exploration of underutilized intermediates like 2,3-dichloro-5-nitrophenol may open new avenues for the creation of innovative medicines.

References

  • Wender, P. A., et al. (2014). Step-Economical Syntheses of Designed Kinase Inhibitors. The Royal Society of Chemistry.
  • Bobbio, C., et al. (2017). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H. Bioorganic & Medicinal Chemistry Letters.
  • PrepChem. (n.d.). Synthesis of 2-chloro-5-nitrophenol. [Link]

  • Guryev, A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules.
  • Bakhtin, S. A., et al. (2021).
  • Ley, S. V., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • de Gonzalo, G., et al. (2023). Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors.
  • Diva-portal.org. (n.d.). Synthesis of bioactive compounds. [Link]

  • Zhang, X., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Abdel-Maksoud, M. S., et al. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. Current Organic Synthesis.
  • Jamison, T. F., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • Schenk, S., et al. (2006). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology.
  • Google Patents. (2008). US8835680B1 - Stereospecific synthesis process for tretinoin compounds.
  • Jones Day. (n.d.). reviews. [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • Google Patents. (2022).
  • Perez-Carreon, J. I., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
  • PubChem. (n.d.). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2. [Link]

  • Justia Patents. (2015). Process for the production of moxonidine. [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Pharmaceutical applications of cyclodextrins: basic science and product development. [Link]

  • National Center for Biotechnology Information. (n.d.). Diclofenac-proline nano-co-crystal development, characterization, in vitro dissolution and diffusion study. [Link]

  • MDPI. (2025). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. [Link]

  • ResearchGate. (2020). Pharmaceutical applications of cyclodextrins and their derivatives. [Link]

  • PubMed. (2005). Cyclodextrins in drug delivery. [Link]

Sources

Method

Application Note: Chemoselective Catalytic Reduction of 2,3-Dichloro-5-nitrophenol to 5-Amino-2,3-dichlorophenol

Introduction & Significance The catalytic reduction of 2,3-dichloro-5-nitrophenol to 5-amino-2,3-dichlorophenol (CAS 100868-49-3) is a pivotal transformation in the synthesis of advanced dyes, agricultural intermediates,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Significance

The catalytic reduction of 2,3-dichloro-5-nitrophenol to 5-amino-2,3-dichlorophenol (CAS 100868-49-3) is a pivotal transformation in the synthesis of advanced dyes, agricultural intermediates, and pharmaceutical active ingredients[1][2]. Chloronitrophenols are highly ecotoxic and hydrophobic[3], necessitating efficient and clean conversion methods.

The primary synthetic challenge in this workflow is chemoselectivity : reducing the nitro group (-NO₂) to an amine (-NH₂) without triggering the cleavage of the sterically hindered but electronically activated carbon-chlorine (C-Cl) bonds at the 2- and 3-positions.

Mechanistic Rationale & Catalyst Selection

The reduction of the nitro group follows the classic Haber mechanism, proceeding sequentially through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before yielding the primary amine[4]. However, standard hydrogenation catalysts, particularly unmodified Palladium on Carbon (Pd/C), exhibit a high thermodynamic affinity for oxidative addition into C-Cl bonds, leading to unwanted hydrodechlorination byproducts[5][6].

To achieve >99% chemoselectivity, the catalytic system must be carefully modulated based on the following causal principles:

  • Poisoned Platinum/Nickel Catalysts (Industrial Standard): The addition of dehalogenation inhibitors (such as dicyandiamide or morpholine) to Platinum (Pt/C) or Raney Nickel selectively poisons the high-energy defect sites on the metal lattice[7]. These defect sites are responsible for C-Cl bond cleavage. By blocking them, the planar sites remain free to catalyze the less demanding nitro reduction[7].

  • Nanoparticle Catalysis (Green Chemistry): Emerging protocols utilize Silver (Ag), Gold (Au), or bimetallic (Ni/Fe) nanoparticles[8]. Silver nanoparticles (Ag NPs) possess a lower d-band center relative to Pd, meaning they lack the thermodynamic driving force to break the C-Cl bond under mild conditions, ensuring absolute chemoselectivity for the nitro group[9]. In bimetallic Ni/Fe systems, the process is sequential: Fe initiates the electron transfer to reduce the nitro group, while Ni acts as a catalyst for hydrogen transfer[10][11].

Data Presentation: Catalyst Efficacy Comparison

The following table summarizes the quantitative performance of various catalytic systems in the reduction of chloronitrophenols, compiled from empirical literature[7][8][10].

Catalyst SystemReductantTemp (°C)Pressure / ConditionsNitro Conversion (%)Dechlorination (%)Chemoselectivity
Unmodified Pd/C (5%)H₂ gas251 atm>99%45 - 85%Poor (<50%)
Raney Ni + DicyandiamideH₂ gas85 - 1206 - 10 kg/cm ²92.6%<0.5%Excellent (>99%)
Pt/C (1%) + MorpholineH₂ gas50 - 803 - 5 atm>98%<1.0%Excellent (>99%)
Ag NPs on PDA@Fe₃O₄NaBH₄25Ambient100%0%Absolute (100%)
Ni/Fe Bimetallic NPsNaBH₄ / H₂25Ambient>99%Time-dependent*Moderate

*Note: Ni/Fe systems will eventually catalyze hydrodechlorination if left reacting beyond the initial nitro-reduction phase (typically >10 min)[10].

Mandatory Visualization

The following diagram illustrates the chemoselective pathway versus the competing hydrodechlorination side-reactions.

Pathway A 2,3-Dichloro- 5-nitrophenol B Nitroso Intermediate A->B +H2 (Fast) E Dechlorinated Phenols A->E Hydrodechlorination (Unmodified Pd/C) C Hydroxylamine Intermediate B->C +H2 (Fast) D 5-Amino-2,3- dichlorophenol C->D +H2, -H2O (Rate-Limiting) D->E Over-reduction

Mechanistic pathway of 2,3-dichloro-5-nitrophenol reduction versus competing hydrodechlorination.

Experimental Protocols

The following self-validating protocols provide step-by-step instructions for both scalable industrial synthesis and lab-scale green synthesis.

Protocol A: Scalable High-Pressure Hydrogenation (Industrial Standard)

This protocol utilizes a poisoned catalyst system to prevent dehalogenation during scale-up[7].

Reagents & Equipment:

  • 2,3-Dichloro-5-nitrophenol (1.0 eq, 50 g)

  • Methanol or Ethanol (solvent, 300 mL)

  • Raney Nickel or 1% Pt/C (1.5 g)

  • Dicyandiamide (Dehalogenation inhibitor, 1.5 g)[7]

  • High-pressure stainless steel autoclave (500 mL capacity)

Step-by-Step Methodology:

  • Preparation: Charge the autoclave with 2,3-dichloro-5-nitrophenol, methanol, the catalyst (Raney Ni or Pt/C), and dicyandiamide[7].

  • Purging: Seal the autoclave. Purge the headspace with Nitrogen (N₂) three times to remove oxygen, followed by three purges with Hydrogen (H₂) gas.

  • Pressurization & Heating: Pressurize the reactor with H₂ to 6–10 kg/cm ² (approx. 6–10 bar). Start the turbine agitator and gradually raise the internal temperature to 85°C – 120°C[7].

  • Reaction Monitoring (Self-Validation): Monitor the H₂ pressure drop. The reaction is complete when hydrogen uptake ceases exactly at 3.0 molar equivalents (indicating complete reduction of -NO₂ to -NH₂ without excess consumption from C-Cl cleavage). This typically takes 30 to 60 minutes[7].

  • Workup: Cool the reactor to 25°C and safely vent the excess H₂. Filter the reaction mixture through a Celite pad under nitrogen pressure (to prevent catalyst ignition).

  • Isolation: Distill off the methanol under reduced pressure. Crystallize the resulting 5-amino-2,3-dichlorophenol from an aqueous solution. Expected yield: ~92%[7].

Protocol B: Mild Nanocatalytic Reduction (Lab-Scale / Green Chemistry)

This protocol employs silver nanoparticles (Ag NPs) and sodium borohydride (NaBH₄) for rapid, room-temperature reduction with absolute chemoselectivity[8].

Reagents & Equipment:

  • 2,3-Dichloro-5-nitrophenol (0.1 mmol)

  • Sodium Borohydride (NaBH₄, 10 mmol, large excess to ensure pseudo-first-order kinetics)[4]

  • Ag NPs supported on Polydopamine-Magnetite (Ag-PDA@Fe₃O₄) (2 mg)[8]

  • Deionized water / Ethanol mixture (3 mL)

  • UV-Vis Spectrophotometer and quartz cuvette

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 2,3-dichloro-5-nitrophenol in the water/ethanol mixture inside the quartz cuvette.

  • Reductant Addition: Add the freshly prepared NaBH₄ solution. The solution will immediately turn deep yellow due to the formation of the 2,3-dichloro-5-nitrophenolate ion (absorption peak at ~400 nm)[4].

  • Catalyst Initiation: Introduce the Ag-PDA@Fe₃O₄ nanocatalyst to the cuvette.

  • Reaction Monitoring (Self-Validation): Record the UV-Vis spectra at 1-minute intervals. The self-validating signature of a clean reaction is the steady decrease of the 400 nm peak and the simultaneous appearance of a new peak at ~300 nm (corresponding to 5-amino-2,3-dichlorophenol), with a clear isosbestic point indicating no side reactions (e.g., dechlorination)[4].

  • Catalyst Recovery: Once the 400 nm peak completely disappears (typically <15 mins), use an external magnet to separate the superparamagnetic Ag-PDA@Fe₃O₄ catalyst from the product solution[5][8]. The catalyst can be washed and reused for up to 5 cycles.

References

  • Source: US Patent 3989756A (Google Patents)
  • Title: "Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports" Source: MDPI (Nanomaterials) URL: [Link]

  • Title: "Effective catalytic hydrodechlorination of o-, p- and m-chloronitrobenzene over Ni/Fe nanoparticles: Effects of experimental parameter and molecule structure on the reduction kinetics and mechanisms" Source: Chemical Engineering Journal URL: [Link]

  • Title: "Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite" Source: Environmental Pollution URL: [Link]

  • Title: "C-Heterogenized Re Nanoparticles as Effective Catalysts for the Reduction of 4-Nitrophenol and Oxidation of 1-Phenylethanol" Source: MDPI (Catalysts) URL: [Link]

Sources

Application

Advanced HPLC Method Development and Quantification Guide for 2,3-Dichloro-5-nitrophenol

Executive Context & Analyte Profiling Halonitrophenols (HNPs), including structural isomers like 2,4-dichloro-5-nitrophenol and 2,3-dichloro-5-nitrophenol (2,3-DCNP), are increasingly scrutinized due to their high toxici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context & Analyte Profiling

Halonitrophenols (HNPs), including structural isomers like 2,4-dichloro-5-nitrophenol and 2,3-dichloro-5-nitrophenol (2,3-DCNP), are increasingly scrutinized due to their high toxicity and emergence as disinfection byproducts in water treatment, as well as their role as critical intermediates in agrochemical synthesis[1].

Quantifying 2,3-DCNP presents unique chromatographic challenges. The presence of two highly electronegative chlorine atoms and a strongly electron-withdrawing nitro group on the aromatic ring significantly stabilizes the phenoxide anion, lowering the compound's pKa to approximately 4.5–5.0. If analyzed under standard neutral conditions, 2,3-DCNP exists in a partially ionized state, leading to severe peak tailing, irreproducible retention times, and poor resolution. Therefore, method development must be driven by a mechanistic understanding of the analyte's physicochemical state.

Causality in Chromatographic System Design

To build a robust, self-validating High-Performance Liquid Chromatography (HPLC) method, every experimental variable must be carefully controlled to manipulate the analyte's behavior.

  • Mobile Phase pH (The Ionization Control): To ensure 2,3-DCNP remains in its fully protonated (unionized) and hydrophobic state, the mobile phase pH must be maintained at least two units below its pKa. Utilizing a buffer at pH 2.5 (e.g., 0.1% Formic Acid or Phosphoric Acid) ensures >99% of the analyte partitions predictably into the stationary phase[2].

  • Stationary Phase Chemistry: An end-capped C18 (octadecylsilane) column is strictly required. Residual silanols on standard silica columns act as secondary interaction sites, forming strong hydrogen bonds with the nitro group of 2,3-DCNP. End-capping neutralizes these sites, ensuring symmetric peak shapes and high theoretical plate counts[3].

  • Detector Wavelength Selection: Substituted nitrophenols exhibit strong chromophoric behavior due to the extended π -conjugation of the aromatic ring with the nitro group. Ultraviolet (UV) detection at 280–285 nm provides a strong absorption maximum while avoiding the low-wavelength baseline noise typically caused by organic modifiers[4].

Method_Logic A Analyte: 2,3-DCNP (Low pKa, Hydrophobic) B Mobile Phase (pH 2.5 Buffer + ACN) A->B Suppress ionization C Stationary Phase (End-capped C18) A->C Maximize retention D Detection (UV at 285 nm) B->D Elution & Separation C->D Peak symmetry E System Suitability (RSD < 2%, Tf < 1.5) D->E Validation

Logical workflow for HPLC method development of 2,3-dichloro-5-nitrophenol.

Self-Validating Experimental Protocol

According to EPA Method 604 principles, the analysis of substituted phenols requires stringent control over sample matrix interferences[5]. The following protocol embeds System Suitability Testing (SST) directly into the workflow, ensuring the method validates itself prior to any sample quantification.

Phase 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (Solvent A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via ultrasonication for 10 minutes.

  • Organic Phase (Solvent B): 100% HPLC-grade Acetonitrile. Acetonitrile is preferred over methanol due to its lower viscosity and superior elution strength for highly electronegative aromatics[2].

  • Internal Standard (IS) Solution: Prepare a 100 µg/mL solution of 2-Chlorophenol in methanol. The IS compensates for any volumetric losses during sample preparation.

Phase 2: Solid-Phase Extraction (SPE)

Environmental and biological matrices contain humic acids and proteins that can foul the column. SPE is mandatory to concentrate the analyte and remove interferences.

SPE_Workflow S1 Sample Adjustment (Acidify to pH < 3) S2 SPE Conditioning (MeOH -> Acidic H2O) S1->S2 Prepare matrix S3 Sample Loading (1-2 mL/min) S2->S3 Activate sorbent S4 Washing Step (5% MeOH in H2O) S3->S4 Retain analyte S5 Analyte Elution (100% Acetonitrile) S4->S5 Remove polar impurities S6 HPLC Injection S5->S6 Recover 2,3-DCNP

Solid-Phase Extraction (SPE) workflow for 2,3-DCNP isolation prior to HPLC.

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of acidified water (pH 2.5) through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Loading: Acidify the sample to pH < 3 using 1M HCl. Spike with 50 µL of the IS solution. Load the sample onto the cartridge at a flow rate of 1–2 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in water to remove highly polar matrix components. Dry the cartridge under a vacuum for 5 minutes.

  • Elution: Elute 2,3-DCNP and the IS using 3 mL of 100% Acetonitrile. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of initial mobile phase.

Phase 3: System Suitability and Execution

Before running unknown samples, the system must pass the following automated checks. If any parameter fails, the run is aborted, ensuring absolute data trustworthiness.

  • Inject a blank (initial mobile phase) to ensure baseline stability.

  • Inject the SST Mix (50 µg/mL 2,3-DCNP + 50 µg/mL 2-Chlorophenol) five consecutive times.

  • Validation Gates:

    • Resolution ( Rs​ ) between IS and 2,3-DCNP must be ≥2.0 .

    • Tailing factor ( Tf​ ) for 2,3-DCNP must be ≤1.5 .

    • Relative Standard Deviation (RSD) of peak areas must be ≤2.0% .

Quantitative Data & Method Parameters

The following tables summarize the optimized chromatographic parameters and the expected validation metrics based on ICH Q2(R2) guidelines and modern U-HPLC capabilities[3].

Table 1: Optimized Chromatographic Parameters

ParameterSpecification / SettingRationale
Column End-capped C18, 100 × 2.1 mm, 1.9 µmSmall particle size maximizes theoretical plates and resolution for phenolic compounds.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.5)Suppresses ionization of 2,3-DCNP (pKa ~4.5).
Mobile Phase B 100% AcetonitrileProvides optimal elution strength and low backpressure.
Gradient Program 0-2 min: 20% B 2-8 min: 20% 80% B 8-10 min: 80% BFocuses the analyte band and ensures rapid elution of highly retained hydrophobic species.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm internal diameter columns.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV/Vis Diode Array @ 285 nmTargets the specific π→π∗ transition of the halonitrophenol ring.
Injection Volume 5 µLPrevents column overloading and band broadening.

Table 2: Method Validation & System Suitability Data (Expected Ranges)

Validation ParameterTarget MetricAcceptance Criteria
Linearity Range 0.05 – 100 µg/mLCorrelation coefficient ( R2 ) ≥0.999
Limit of Detection (LOD) 0.015 µg/mLSignal-to-Noise (S/N) ≥3:1
Limit of Quantitation (LOQ) 0.05 µg/mLSignal-to-Noise (S/N) ≥10:1
Intra-day Precision Peak Area RSD ≤2.0% (n=5)
Inter-day Precision Peak Area RSD ≤5.0% (over 3 days)
SPE Recovery % Recovery of 2,3-DCNP85% – 110%

References

  • Molecular Insights into the Enhanced Formation of Halonitrophenols after the UV/Chloramine Process ACS ES&T Water[Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column LCGC International[Link]

  • Method 604: Phenols United States Environmental Protection Agency (EPA)[Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization Scientific Research Publishing (Scirp.org)[Link]

Sources

Method

extraction methods for 2,3-dichloro-5-nitrophenol from industrial wastewater

An Application Guide to the Extraction and Degradation of 2,3-dichloro-5-nitrophenol from Industrial Wastewater Introduction 2,3-dichloro-5-nitrophenol is a synthetic organochlorine compound characterized by its aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Extraction and Degradation of 2,3-dichloro-5-nitrophenol from Industrial Wastewater

Introduction

2,3-dichloro-5-nitrophenol is a synthetic organochlorine compound characterized by its aromatic structure substituted with two chlorine atoms and a nitro group. Such halogenated nitrophenols are recognized as persistent, toxic, and potentially carcinogenic environmental pollutants. They often originate from industrial processes, including the manufacturing of pesticides, herbicides, pharmaceuticals, and dyes. Their presence in industrial wastewater poses a significant threat to aquatic ecosystems and human health, necessitating robust methods for their removal and monitoring.

This document provides a detailed guide for researchers and environmental scientists on the prevailing methodologies for addressing 2,3-dichloro-5-nitrophenol contamination. We will explore two distinct objectives: first, the extraction of the compound from the complex wastewater matrix for the purpose of accurate quantification, and second, the application of advanced technologies for its complete degradation and removal. The choice of method is fundamentally dictated by the end goal: analysis or remediation.

Part 1: Extraction Methods for Analysis and Quantification

The primary goal of extraction in an analytical context is to isolate and concentrate 2,3-dichloro-5-nitrophenol from the aqueous phase, removing interfering matrix components. This pre-concentration step is crucial for achieving the low detection limits required by environmental regulations and is typically followed by instrumental analysis, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Method 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly efficient and widely adopted technique for the cleanup and concentration of organic analytes from aqueous samples.[2] It has largely superseded traditional liquid-liquid extraction due to its significant advantages, including reduced solvent consumption, higher sample throughput, and the elimination of common issues like emulsion formation.[2]

The Principle of SPE: The methodology is based on the partitioning of the analyte between a solid stationary phase (the sorbent) and the liquid mobile phase (the sample).[2] For a moderately non-polar compound like 2,3-dichloro-5-nitrophenol, a reversed-phase sorbent is the logical choice. These sorbents, such as octadecyl-bonded silica (C18) or polymeric materials like Hydrophilic-Lipophilic Balanced (HLB) polymers, retain organic compounds from a polar mobile phase through hydrophobic interactions.[3][4]

Causality Behind Experimental Choices:

  • Sorbent Selection: Polymeric sorbents (e.g., Oasis HLB, Bond Elut Plexa) are often preferred over traditional silica-based C18 for complex matrices like wastewater.[4][5] They offer higher binding capacity and are stable across a wider pH range, which is critical for ensuring consistent analyte retention.

  • pH Adjustment: 2,3-dichloro-5-nitrophenol is an acidic compound. To ensure maximum retention on a reversed-phase sorbent, the sample pH must be adjusted to an acidic value (e.g., pH 2-3).[5][6] This suppresses the ionization of the phenolic hydroxyl group, rendering the molecule more non-polar and significantly increasing its affinity for the hydrophobic sorbent.

  • Elution Solvent: The final step involves eluting the retained analyte with a small volume of a strong organic solvent, such as methanol or acetonitrile. This disrupts the hydrophobic interactions, releasing the concentrated analyte from the sorbent.

  • Sample Preparation:

    • Collect a 500 mL representative sample of industrial wastewater in a clean glass container.

    • Acidify the sample to pH ~2.5 using concentrated phosphoric acid or hydrochloric acid.[5][7] This step is critical to ensure the analyte is in its non-ionized form.

    • Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids that could clog the SPE cartridge.

  • Cartridge Conditioning:

    • Select a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL HLB cartridge).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water (adjusted to pH ~2.5). Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the entire 500 mL acidified sample through the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining water-soluble impurities.

    • Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes to remove residual water, which can interfere with the subsequent elution and analysis.

  • Elution:

    • Elute the retained 2,3-dichloro-5-nitrophenol from the cartridge by passing 5-10 mL of methanol or acetonitrile through the sorbent at a slow flow rate (~1 mL/min).

    • Collect the eluate in a clean glass vial.

  • Final Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a precise volume (e.g., 1.0 mL) of the mobile phase to be used for instrumental analysis (e.g., HPLC).

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 500 mL Wastewater Sample Acidify Acidify to pH ~2.5 Sample->Acidify Filter Filter (0.45 µm) Acidify->Filter Condition Condition Cartridge (Methanol, Acidified Water) Filter->Condition Load Load Sample (500 mL) Condition->Load Wash Wash with DI Water Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute with Methanol (5-10 mL) Dry->Elute Evaporate Evaporate Eluate (N2) Elute->Evaporate Reconstitute Reconstitute in 1 mL Evaporate->Reconstitute HPLC Analyze by HPLC/GC-MS Reconstitute->HPLC

Caption: Workflow for Solid-Phase Extraction.

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a traditional separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8][9] While often more labor-intensive and requiring larger volumes of organic solvents than SPE, LLE remains a viable and effective method.

The Principle of LLE: The technique exploits the equilibrium partitioning of a solute.[10] By selecting an appropriate organic solvent in which 2,3-dichloro-5-nitrophenol is highly soluble, the compound can be efficiently transferred from the wastewater into the organic phase. The efficiency of this transfer is governed by the partition coefficient (Kow).

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should have high solubility for the analyte, be immiscible with water, have a different density from water for easy phase separation, and have a relatively low boiling point for easy removal during the concentration step.[8] Dichloromethane (DCM) or ethyl acetate are common choices for extracting phenolic compounds.

  • pH Adjustment: As with SPE, controlling the sample pH is paramount. To extract the acidic 2,3-dichloro-5-nitrophenol into an organic solvent, the aqueous phase must be acidified to suppress ionization and maintain the analyte in its neutral, more organosoluble form.[11]

  • Salting Out: The addition of a neutral salt, such as sodium chloride, to the aqueous phase can increase the extraction efficiency. The salt increases the polarity of the aqueous phase, decreasing the solubility of the organic analyte and driving it further into the organic solvent.

  • Sample Preparation:

    • Measure 500 mL of the filtered wastewater sample into a 1 L separatory funnel.

    • Adjust the sample pH to < 2 using concentrated sulfuric acid. Check with a pH meter.

  • First Extraction:

    • Add 60 mL of a suitable organic solvent (e.g., dichloromethane) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.

    • Place the funnel in a ring stand and allow the layers to separate completely.

  • Phase Separation:

    • Carefully drain the lower organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction:

    • Perform a second and third extraction on the aqueous phase remaining in the funnel, each time using a fresh 30 mL portion of the organic solvent.

    • Combine all three organic extracts in the Erlenmeyer flask. This repeated extraction with smaller solvent volumes is more efficient than a single extraction with a large volume.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate. This removes residual water.

    • Concentrate the dried extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Transfer the concentrated extract to a vial for instrumental analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Sample 500 mL Wastewater Sample Acidify Acidify to pH < 2 Sample->Acidify AddSolvent1 Add 60 mL DCM Acidify->AddSolvent1 Shake1 Shake & Vent AddSolvent1->Shake1 Separate1 Separate Organic Layer Shake1->Separate1 Repeat Repeat Extraction (2x 30 mL) Separate1->Repeat Combine Combine Organic Extracts Repeat->Combine Dry Dry with Na2SO4 Combine->Dry Concentrate Concentrate to 1 mL Dry->Concentrate HPLC Analyze by HPLC/GC-MS Concentrate->HPLC

Caption: Workflow for Liquid-Liquid Extraction.

Data Presentation: Comparison of Extraction Methods
ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Analyte partitioning between solid and liquid phases.[2]Analyte partitioning between two immiscible liquid phases.[8]
Solvent Consumption Low (typically 10-20 mL per sample)High (typically >100 mL per sample)
Extraction Efficiency Generally high and reproducibleVariable, depends heavily on technique and solvent choice
Sample Throughput High (can be automated)Low (manual and labor-intensive)
Emulsion Formation Not an issueCommon problem with complex matrices, hindering phase separation
Enrichment Factor HighModerate to High
Cost Higher initial cost for cartridges and manifoldLower initial equipment cost

Part 2: Technologies for Degradation and Removal

For environmental remediation, the objective shifts from mere extraction to the complete destruction or mineralization of the pollutant. Advanced Oxidation Processes (AOPs) are a class of technologies designed for this purpose.[12] They are particularly effective for treating recalcitrant organic compounds like 2,3-dichloro-5-nitrophenol that are resistant to conventional biological treatment.[13]

Method 3: Advanced Oxidation Processes (AOPs)

The Principle of AOPs: AOPs are characterized by the in-situ generation of extremely powerful and non-selective oxidizing agents, primarily the hydroxyl radical (•OH).[14] With an oxidation potential of 2.8 V, the hydroxyl radical can rapidly attack and break down complex organic molecules, ultimately leading to their mineralization into simpler, non-toxic products like CO₂, H₂O, and mineral acids.

Causality Behind AOP Variants: Different AOPs use various chemical and physical means to generate these radicals.[15]

  • Fenton/Photo-Fenton Process: This classic AOP uses a combination of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals. The reaction is significantly accelerated by UV light (Photo-Fenton), which promotes the regeneration of the Fe²⁺ catalyst.[12][14] The process is most efficient under acidic conditions (pH 3-4).[14]

  • Ozonation (O₃): Ozone is a strong oxidant itself, but its effectiveness is greatly enhanced at alkaline pH or when combined with UV light or H₂O₂, which promotes its decomposition into hydroxyl radicals.[13][14]

  • Photocatalysis (e.g., UV/TiO₂): This heterogeneous process uses a semiconductor catalyst, like titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that react with water to produce hydroxyl radicals on the catalyst surface.[14]

  • Reactor Setup: Place the industrial wastewater in a photoreactor equipped with a UV lamp and a stirring mechanism.

  • pH Adjustment: Adjust the pH of the wastewater to ~3.0 using sulfuric acid. This is the optimal pH for the Fenton reaction.[14]

  • Catalyst Addition: Add the iron catalyst, typically as a solution of ferrous sulfate (FeSO₄), to the reactor. The optimal concentration must be determined experimentally.

  • Oxidant Addition: Begin stirring and add hydrogen peroxide (H₂O₂) to the reactor. The H₂O₂ dose is a critical parameter that needs to be optimized based on the pollutant concentration.

  • Initiate Reaction: Turn on the UV lamp to start the photo-Fenton reaction.

  • Monitoring: Monitor the degradation of 2,3-dichloro-5-nitrophenol over time by taking samples at regular intervals and analyzing them via HPLC after appropriate quenching and preparation.

  • Termination: Once the desired level of degradation is achieved, the reaction can be stopped by raising the pH, which precipitates the iron catalyst.

AOP_Principle cluster_inputs cluster_outputs Pollutant 2,3-dichloro-5-nitrophenol Products Degradation Products (CO2, H2O, Cl-, NO3-) Pollutant->Products react to form Energy Energy (e.g., UV Light) AOP Advanced Oxidation Process Energy->AOP Reagents Reagents (H2O2, Fe2+, O3) Reagents->AOP Radicals Hydroxyl Radicals (•OH) AOP->Radicals generates Radicals->Products react to form

Caption: The core principle of Advanced Oxidation Processes.

Conclusion

The selection of a suitable method for addressing 2,3-dichloro-5-nitrophenol in industrial wastewater is contingent upon the ultimate objective. For analytical purposes requiring accurate quantification, Solid-Phase Extraction (SPE) offers a modern, efficient, and robust protocol with low solvent usage and high potential for automation. For remediation and detoxification of the wastewater stream, Advanced Oxidation Processes (AOPs) , such as the photo-Fenton reaction, provide a powerful means to completely mineralize the recalcitrant pollutant. A comprehensive environmental management strategy will often involve both: AOPs for bulk treatment and SPE followed by instrumental analysis for process monitoring and regulatory compliance.

References

  • IntechOpen. (2022, December 26). 5 Advanced Oxidation Processes and Their Applications.
  • Environment Protection Engineering. (n.d.). ASSESSING SOME ADVANCED OXIDATION PROCESSES IN THE ABATEMENT OF PHENOL AQUEOUS SOLUTIONS.
  • IntechOpen. (2013, January 30). Application of Different Advanced Oxidation Processes for the Degradation of Organic Pollutants.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-DNB and 1,3,5-TNB.
  • IntechOpen. (2013, January 30). Adsorption Technique for the Removal of Organic Pollutants from Water and Wastewater.
  • Semantic Scholar. (n.d.). Advanced Oxidation Processes for the Degradation and Detoxification of 4Nitrophenol.
  • PubMed. (2004, February 15). Removal of chlorophenols using industrial wastes.
  • AIChE. (1996, April). Solve wastewater problems with liquid-liquid extraction.
  • MDPI. (2024, August 9). Advanced Oxidation Processes of Organic Contaminants.
  • PubMed Central. (2022, April 23). Solid-phase extraction and fractionation of multiclass pollutants from wastewater followed by liquid chromatography tandem-mass spectrometry analysis.
  • ScienceDirect. (2022, July 15). Applicability of an on-line solid-phase extraction liquid chromatography – tandem mass spectrometry for the wastewater-based.
  • Japan International Cooperation Agency. (n.d.). Analytical Methods.
  • Agilent Technologies. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • MDPI. (2021, August 19). Technology Advances in Phenol Removals: Current Progress and Future Perspectives.
  • Polish Journal of Environmental Studies. (2006). Solid Phase Extraction Technique – Trends, Opportunities and Applications.
  • Griffith University. (n.d.). A guidance for the enrichment of micropollutants from wastewater by solid-phase extraction before bioanalytical assessment.
  • Thieme. (2025, January 29). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment.
  • United Chemical Technologies. (n.d.). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water.
  • MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents.
  • ResearchGate. (n.d.). Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater.
  • USGS Publications Warehouse. (n.d.). METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER.
  • LCGC International. (2025, November 29). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.

Sources

Application

Application Note: Utilization of 2,3-Dichloro-5-nitrophenol in Agrochemical Synthesis and Formulation

Target Audience: Agrochemical Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Application Note & Standard Operating Protocols Introduction & Chemical Rationale The compound 2,3-dichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Chemical Rationale

The compound 2,3-dichloro-5-nitrophenol (CAS 1806356-80-8) is a highly specialized, polyfunctional aromatic building block[1]. Its unique substitution pattern—featuring a phenolic hydroxyl group, two adjacent chlorine atoms, and a nitro group—makes it an exceptionally versatile precursor for the development of advanced agrochemicals. Structurally related chloronitrophenols are widely recognized in the industry both as potent uncouplers of oxidative phosphorylation and as critical intermediates in the synthesis of diphenyl ether herbicides (e.g., oxyfluorfen and acifluorfen analogs)[2].

The industrial synthesis and utilization of chloronitrophenols require precise control over reaction conditions to prevent unwanted side reactions, such as the formation of perchlorinated byproducts[3]. In drug and agrochemical design, the 2,3-dichloro-5-nitrophenol scaffold offers three distinct vectors for functionalization:

  • The Hydroxyl Group (-OH): Rendered highly acidic by the combined inductive (-I) effects of the ortho/meta chlorines and the meta-nitro group. This allows for facile deprotonation, generating a stable phenoxide nucleophile ideal for Nucleophilic Aromatic Substitution ( SN​Ar ).

  • The Nitro Group (-NO₂): Serves as a latent amine. Post-etherification, it can be chemoselectively reduced to an aniline derivative, providing an attachment point for modern Protoporphyrinogen Oxidase (PPO) inhibiting pharmacophores (e.g., uracils or triazolinones).

  • The Dichloro Motif (-Cl₂): Provides critical lipophilicity (LogP enhancement) and metabolic stability, preventing rapid degradation of the active ingredient (AI) in soil and plant tissues.

Synthetic Workflow: Pro-Herbicide Development

The most high-value application of 2,3-dichloro-5-nitrophenol is its conversion into an amino-diphenyl ether scaffold. The workflow relies on a base-catalyzed SN​Ar reaction followed by a chemoselective Béchamp reduction.

Pathway A 2,3-Dichloro-5-nitrophenol B K2CO3 / DMF (Deprotonation) A->B C Phenoxide Anion B->C D Activated Aryl Halide (SNAr) C->D E Nitro-Diphenyl Ether D->E F Fe / AcOH (Béchamp Reduction) E->F G Amino-Diphenyl Ether F->G

Synthetic pathway from 2,3-dichloro-5-nitrophenol to an amino-diphenyl ether.

Experimental Protocols

Protocol 1: Synthesis of the Diphenyl Ether Scaffold via SN​Ar

Causality & Design: Potassium carbonate ( K2​CO3​ ) is selected over sodium hydroxide to prevent the hydroxide-induced hydrolysis of the aryl halide. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it poorly solvates the phenoxide anion, dramatically increasing its nucleophilicity and accelerating the SN​Ar reaction.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed 500 mL jacketed reactor with 2,3-dichloro-5-nitrophenol (1.0 eq, 50 mmol) and anhydrous DMF (150 mL).

  • Deprotonation: Add finely powdered K2​CO3​ (1.5 eq, 75 mmol). Stir the suspension at 60°C for 30 minutes.

    • Self-Validation Checkpoint: The formation of the phenoxide anion must be visually confirmed by an immediate color shift from pale yellow to deep orange/red. Failure to observe this indicates inactive base or wet solvent.

  • Coupling: Dropwise, add an activated aryl halide (e.g., 2-chloro-4-trifluoromethylbenzonitrile) (1.1 eq, 55 mmol) over 15 minutes.

  • Reaction: Elevate the temperature to 110°C and maintain vigorous stirring for 4 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring into 500 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers with 5% LiCl aqueous solution ( 3×100 mL) to quantitatively remove residual DMF. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Protocol 2: Chemoselective Reduction of the Nitro Group

Causality & Design: While catalytic hydrogenation (Pd/C, H2​ ) is standard for nitro reduction, the presence of the 2,3-dichloro motif makes the molecule highly susceptible to unwanted hydrodechlorination. The Béchamp reduction, utilizing iron powder in acidic media, is the industry standard for this specific transformation, ensuring quantitative yield without compromising the halogen substituents[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude nitro-diphenyl ether from Protocol 1 in a mixture of Ethanol/Water (3:1 v/v, 200 mL).

  • Reagent Addition: Add Iron (Fe) powder (325 mesh, 4.0 eq) and glacial acetic acid (2.0 eq).

  • Reduction: Heat the mixture to a gentle reflux (80°C) for 2.5 hours under vigorous mechanical stirring.

    • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: 70:30 Hexane:EtOAc). The starting material (UV-active, yellow spot, Rf​≈0.6 ) must completely disappear, replaced by a highly polar amine (ninhydrin-positive, Rf​≈0.2 ).

  • Workup: While still hot, filter the mixture through a tightly packed Celite pad to remove the iron sludge. Wash the pad with hot ethanol. Concentrate the filtrate, neutralize with saturated NaHCO3​ , and extract with dichloromethane.

Protocol 3: Formulation into an Emulsifiable Concentrate (EC)

Causality & Design: Diphenyl ether derivatives are highly hydrophobic. An Emulsifiable Concentrate (EC) formulation ensures that upon dilution in the spray tank, the AI spontaneously forms micro-droplets (0.1 - 1.0 µm). A precisely balanced blend of non-ionic (steric hindrance) and anionic (electrostatic repulsion) surfactants is required to prevent droplet coalescence.

Step-by-Step Methodology:

  • Solubilization: In a high-shear mixer, dissolve the synthesized active ingredient (10% w/w) in Aromatic 150 fluid (80% w/w) at 40°C.

  • Surfactant Addition: Add a 40:60 blend of Calcium dodecylbenzenesulfonate (anionic) and Castor oil ethoxylate (non-ionic) to constitute the remaining 10% w/w.

  • Homogenization: Mix at 3000 rpm for 15 minutes until a clear, homogenous amber liquid is formed.

    • Self-Validation Checkpoint (CIPAC MT 36.3): Add 5 mL of the EC to 95 mL of CIPAC Standard Water D (342 ppm hardness) in a 100 mL graduated cylinder. Upon 10 inversions, the emulsion must bloom spontaneously without mechanical agitation.

Quantitative Data & Optimization Summaries

Table 1: Optimization of SN​Ar Reaction Conditions (Protocol 1)

BaseSolventTemp (°C)Yield (%)Mechanistic Observation
NaOH H2​O 100<10Hydrolysis of the activated aryl halide outcompeted SN​Ar .
K2​CO3​ DMF11092Clean conversion; deep orange phenoxide intermediate observed.
Cs2​CO3​ DMSO11095Highest yield, but trace DMSO removal during workup was difficult.
Et3​N THF6545Incomplete reaction due to insufficient thermal energy and weak base.

Table 2: Emulsion Stability of the EC Formulation (CIPAC MT 36.3)

Surfactant Blend (Anionic:Non-ionic)Initial Emulsion AppearanceCreaming after 2h (mL)Free Oil after 2h (mL)Formulation Conclusion
20:80Milky white2.50.0Fail (Insufficient electrostatic repulsion)
40:60Translucent / Bluish0.50.0Pass (Optimal Hydrophilic-Lipophilic Balance)
60:40Milky white1.00.5Fail (Phase separation due to steric failure)

References

  • ChemicalBook. "2,3-dichloro-5-nitrophenol | 1806356-80-8". 1

  • National Institutes of Health (NIH) / PMC. "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide". 4

  • ACS Publications. "Occurrence of 2,4-Dichlorophenol and of 2,4-Dichloro-6-Nitrophenol in the Rhône River Delta (Southern France)". 2

  • Google Patents. "US4879415A - Process for the preparation of chloronitroanilines and chloronitrophenols". 3

Sources

Method

Application Note: Standard Protocols for the Nitration of 2,3-Dichlorophenol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Workflows, and High-Purity Isolation Context & Synthetic Significance The nitra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Workflows, and High-Purity Isolation

Context & Synthetic Significance

The nitration of 2,3-dichlorophenol is a critical synthetic node in the development of advanced pharmaceutical active ingredients (APIs) and agrochemicals. The primary target of this reaction, 2,3-dichloro-4-nitrophenol , serves as a direct and essential precursor for the synthesis of 4-amino-2,3-dichlorophenol—a highly sought-after building block in modern drug development (1[1]). Achieving high regioselectivity and purity requires strict control over electrophilic aromatic substitution mechanics and a deep understanding of the physicochemical properties of the resulting isomers.

Mechanistic Causality & Regioselectivity

As an application scientist, it is imperative to understand why a reaction behaves the way it does, rather than simply following a recipe. The regioselectivity of 2,3-dichlorophenol nitration is governed by the competing directing effects of its substituents:

  • The Hydroxyl Group (-OH): A strongly activating, ortho/para-directing group.

  • The Chlorine Atoms (-Cl): Deactivating, but also ortho/para-directing.

Because the hydroxyl group is the dominant activating moiety, electrophilic attack by the nitronium ion ( NO2+​ ) is directed to the positions ortho (position 6) and para (position 4) to the -OH group. Position 2 is already occupied by a chlorine atom. Position 4 is sterically unhindered compared to position 6 (which is adjacent to the bulky chlorine at position 5... wait, the chlorines are at 2 and 3, making position 6 adjacent only to the hydroxyl, but position 4 is para to the hydroxyl and ortho to the chlorine at 3). Ultimately, the para-attack dominates due to favorable electronic and steric stabilization, yielding 2,3-dichloro-4-nitrophenol as the major product, with 2,3-dichloro-6-nitrophenol forming as the minor volatile by-product[2].

Regioselectivity Reactant 2,3-Dichlorophenol (Substrate) ParaPath Para Attack (Major) Sterically Unhindered Reactant->ParaPath + HNO3 OrthoPath Ortho Attack (Minor) Sterically Hindered Reactant->OrthoPath + HNO3 Nitronium Nitronium Ion (NO2+) (Electrophile) Nitronium->ParaPath Nitronium->OrthoPath MajorProduct 2,3-Dichloro-4-nitrophenol (Target Product) ParaPath->MajorProduct MinorProduct 2,3-Dichloro-6-nitrophenol (Volatile By-product) OrthoPath->MinorProduct

Logical regioselectivity pathways in the nitration of 2,3-dichlorophenol.

Solvent and Stoichiometric Logic

The use of glacial acetic acid as the solvent is a deliberate choice. It acts as a miscible medium that moderates the highly reactive 90% fuming nitric acid, preventing oxidative cleavage or over-nitration (dinitration) of the electron-rich phenol ring[1][2]. Furthermore, utilizing exactly ~1.01 molar equivalents of nitric acid ensures that the reaction stops at mono-nitration.

Table 1: Stoichiometric Parameters for Nitration
ReagentMolecular WeightMass / VolumeMolesEquivalentsRole
2,3-Dichlorophenol 163.00 g/mol 200 g1.2271.00Organic Substrate
90% Nitric Acid 63.01 g/mol 58 mL (~87 g)~1.241.01Electrophile Source
Glacial Acetic Acid 60.05 g/mol 700 mL totalN/ASolventReaction Medium

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system. Each phase contains observable checkpoints to ensure the integrity of the synthesis without requiring immediate offline chromatographic analysis (2[2]).

NitrationWorkflow Step1 1. Dissolution 2,3-DCP in Glacial AcOH Step2 2. Temperature Control Cool in Ice Bath Step1->Step2 Step3 3. Electrophile Addition Dropwise 90% HNO3/AcOH Step2->Step3 Step4 4. Reaction Maturation Warm to Ambient, Stir 15 min Step3->Step4 Step5 5. Precipitation Quench over Ice/Water Step4->Step5 Step6 6. Isolation Filter Yellowish Crude Step5->Step6 Step7 7. Sublimation 80°C at 4 torr (4 Days) Step6->Step7 Step8 8. Recrystallization Hot Toluene Step7->Step8 Product Pure 2,3-Dichloro- 4-nitrophenol (m.p. 148-150°C) Step8->Product

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Phase 1: Reagent Preparation & Electrophile Addition
  • Substrate Dissolution: Prepare a solution of 200 g of 2,3-dichlorophenol in 540 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer[2].

  • Electrophile Preparation: In a separate addition funnel, carefully prepare the nitrating mixture by adding 58 mL of 90% nitric acid to 160 mL of glacial acetic acid. (Caution: Highly exothermic).

  • Thermal Control: Cool the 2,3-dichlorophenol solution in an ice bath to 0–5 °C[1].

  • Controlled Addition: Begin the dropwise addition of the nitric acid solution with vigorous stirring.

  • Maturation: Once exactly half of the nitrating mixture has been added, remove the ice bath. Allow the reaction to naturally warm to ambient temperature while continuing the dropwise addition.

  • Completion: Stir for an additional 15 minutes at ambient temperature after the complete addition of the electrophile[2].

Phase 2: Quenching & Isolation
  • Precipitation: Pour the reaction mixture over 3,000 mL of an ice/water mixture.

    • Self-Validation Checkpoint 1 (Visual Phase Shift): The sudden polarity shift forces the crude nitrated products to precipitate. A distinct yellowish solid will immediately form, confirming the introduction of the nitro chromophore[2].

  • Filtration: Collect the yellowish precipitate via vacuum filtration and wash thoroughly with cold distilled water to remove residual acids.

Physicochemical Purification Logic

The purification strategy leverages the distinct hydrogen-bonding profiles of the two isomers. The minor ortho-nitrated by-product (2,3-dichloro-6-nitrophenol) engages in intramolecular hydrogen bonding between the hydroxyl and nitro groups, which drastically reduces its intermolecular interactions and increases its volatility. Conversely, the target para-nitrated product forms extensive intermolecular hydrogen bonds , rendering it significantly less volatile.

Phase 3: Sublimation & Recrystallization
  • Selective Sublimation: Transfer the dried crude product to a sublimation apparatus. Heat the product at 80 °C under a vacuum of 4 torr for a period of 4 days[2].

    • Self-Validation Checkpoint 2 (Gravimetric Mass Balance): This step selectively vaporizes the 6-nitro by-product. The cessation of sublimate formation on the cold finger indicates the complete isolation of the para-isomer in the residue[2].

  • Recrystallization: Take the unsublimed residue and recrystallize it from hot toluene[1][2].

  • Final Validation: Filter and dry the purified crystals.

    • Self-Validation Checkpoint 3 (Thermal Purity): Measure the melting point. A sharp melting point of 148°–150°C confirms the absolute removal of the 6-nitro isomer and validates the purity of 2,3-dichloro-4-nitrophenol[2]. Expected yield: ~80.3 g.

Table 2: Physicochemical Properties & Validation Metrics
CompoundRoleMelting PointVolatility / H-Bonding Profile
2,3-Dichloro-4-nitrophenol Target Product148°–150° CLow Volatility (Intermolecular H-bonding)
2,3-Dichloro-6-nitrophenol By-productN/A (Sublimes)High Volatility (Intramolecular H-bonding)

Safety, Handling, & Environmental Impact

  • Explosion Hazard: Nitrated phenols are energetic materials and can pose an explosion hazard if subjected to excessive thermal stress or shock. Avoid reactions with strong oxidizing agents.

  • Exothermic Runaway: The addition of 90% nitric acid must be strictly temperature-controlled. Failure to maintain the ice bath during the initial addition phase can lead to runaway exothermic decomposition.

  • Waste Management: Waste streams containing acetic and nitric acids must be carefully neutralized. Halogenated aromatic waste must be segregated and handled according to strict institutional environmental protocols.

References

  • Synthesis of 4-nitro-2,3-dichlorophenol Source: PrepChem.com URL:2

  • 4-Amino-2,3-dichlorophenol | High Purity Reagent Source: BenchChem.com URL:1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 2,3-Dichloro-5-Nitrophenol Synthesis

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichloro-5-nitrophenol. As a critical intermediate in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichloro-5-nitrophenol. As a critical intermediate in the development of pharmaceuticals and other fine chemicals, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can arise during the synthesis of 2,3-dichloro-5-nitrophenol, providing explanations for the underlying chemical principles and actionable solutions.

Q1: My yield of 2,3-dichloro-5-nitrophenol is consistently low. What are the most likely causes?

Low yields are often attributable to several factors, primarily related to the starting materials and reaction conditions of the two main synthetic routes: the chlorination of 3-nitrophenol or the nitration of 2,3-dichlorophenol.

Potential Causes & Solutions:

  • Suboptimal Starting Material: The purity of your starting material is crucial. Impurities in 3-nitrophenol or 2,3-dichlorophenol can lead to the formation of unwanted side products, consuming reagents and complicating purification.

    • Solution: Always use starting materials of the highest possible purity. If necessary, purify the starting material by recrystallization or distillation before use.

  • Side Reactions During Chlorination: The chlorination of 3-nitrophenol can lead to the formation of other chloro-isomers. The hydroxyl group is a strong activating group and directs ortho- and para- to itself. The nitro group is a deactivating group and directs meta- to itself. In 3-nitrophenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions meta to the nitro group are C2, C4, and C6. Therefore, electrophilic substitution is highly favored at these positions.

    • Solution: To favor the desired 2,3-dichloro isomer, precise control over the chlorinating agent and reaction conditions is necessary. The use of a milder chlorinating agent or a catalyst might be required to improve regioselectivity.[1]

  • Side Reactions During Nitration: The nitration of 2,3-dichlorophenol can result in the formation of other nitro-isomers, such as 2,3-dichloro-4-nitrophenol and 2,3-dichloro-6-nitrophenol.[2] Over-nitration to form dinitro-compounds is also a possibility, especially with harsh nitrating agents or at elevated temperatures.[3][4]

    • Solution: Careful control of the nitrating agent's concentration, the reaction temperature, and the rate of addition is critical. Using a milder nitrating agent or a mixed acid system (e.g., nitric acid in sulfuric or phosphoric acid) can improve selectivity.[5][6] Maintaining a low reaction temperature (typically 0-10°C) is often key to preventing over-nitration and unwanted isomers.[4][7]

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[8][9][10] This will help determine the optimal reaction time.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

    • Solution: Optimize your workup procedure. Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. During recrystallization, carefully choose the solvent system and control the cooling rate to maximize crystal formation and recovery.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the reaction?

The formation of isomers is a common challenge in aromatic substitution reactions. The directing effects of the substituents on the aromatic ring play a crucial role.

Improving Regioselectivity in the Chlorination of 3-Nitrophenol:

As mentioned, both the hydroxyl and nitro groups direct incoming electrophiles to the same positions (C2, C4, C6). To achieve the desired 2,3-dichlorination, a multi-step approach might be more effective than direct dichlorination. One strategy could involve a Sandmeyer-type reaction starting from a suitably substituted aniline.[11]

Improving Regioselectivity in the Nitration of 2,3-Dichlorophenol:

The hydroxyl group is an activating ortho-, para-director, while the chlorine atoms are deactivating ortho-, para-directors. The interplay of these directing effects determines the position of nitration.

  • Controlling Reaction Conditions: Lowering the reaction temperature generally increases the selectivity for the para-substituted product.[7]

  • Choice of Nitrating Agent: The composition of the nitrating medium can significantly influence isomer distribution. For instance, using a mixture of nitric acid and phosphoric acid has been shown to alter the isomer ratio in the nitration of dichlorobenzenes.[5][12]

Q3: How can I effectively purify the crude 2,3-dichloro-5-nitrophenol?

Purification is essential to obtain a product of high purity, which is often required for downstream applications.

  • Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble or insoluble at all temperatures. Common solvents for recrystallization of nitrophenols include ethanol, methanol, toluene, or mixtures with water.[2]

  • Column Chromatography: For difficult separations of isomers or removal of persistent impurities, column chromatography is a powerful technique. A silica gel stationary phase with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate compounds based on their polarity.[13]

  • Sublimation: In some cases, if the product is sufficiently volatile and thermally stable, sublimation can be an effective purification method, particularly for removing non-volatile impurities.[2]

Q4: What are the best analytical methods to monitor the reaction and assess the purity of the final product?
  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. It can also be used to get a preliminary assessment of purity.[13]

  • Gas Chromatography (GC): An excellent technique for separating and quantifying volatile and thermally stable compounds. It can be used to determine the ratio of isomers and the overall purity of the product.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of compounds. It is particularly useful for analyzing non-volatile or thermally sensitive compounds and can provide accurate quantification of the product and any impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule, confirming the identity of the desired product and identifying any isomeric impurities.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and can be coupled with GC or LC for enhanced analytical power.[14]

Experimental Protocols

The following are generalized protocols for the synthesis of 2,3-dichloro-5-nitrophenol. Note: These are starting points and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Nitration of 2,3-Dichlorophenol

This protocol is adapted from general nitration procedures for phenols.[2][4][7]

Materials:

  • 2,3-Dichlorophenol

  • Glacial Acetic Acid

  • Nitric Acid (90%)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dichlorophenol in glacial acetic acid.

  • Cool the solution in an ice bath to below 10°C.

  • Prepare a solution of nitric acid in glacial acetic acid and place it in the dropping funnel.

  • Add the nitric acid solution dropwise to the stirred solution of 2,3-dichlorophenol, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture over a large volume of an ice/water mixture.

  • The precipitated product can be collected by vacuum filtration, washed with cold water, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent like toluene.[2]

Table 1: Example Reagent Quantities for Nitration

ReagentAmount
2,3-Dichlorophenol200 g
Glacial Acetic Acid (for phenol)540 ml
90% Nitric Acid58 ml
Glacial Acetic Acid (for nitric acid)160 ml
Ice/Water Mixture3000 ml

Data adapted from a similar synthesis of 4-nitro-2,3-dichlorophenol.[2]

Protocol 2: Chlorination of 3-Nitrophenol

This protocol is based on general procedures for the chlorination of phenols.[1][15]

Materials:

  • 3-Nitrophenol

  • Gaseous Chlorine

  • Amine Catalyst (e.g., diisopropylamine)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • In a reaction vessel equipped for gas inlet and stirring, melt the 3-nitrophenol.

  • Add a catalytic amount of an amine, such as diisopropylamine.

  • Heat the molten mixture to the desired reaction temperature (e.g., 75°C).

  • Introduce gaseous chlorine, potentially diluted with an inert gas, into the molten phenol.

  • Maintain the temperature and continue the chlorine addition while monitoring the reaction progress by GC or HPLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by recrystallization.

Visualization of Key Processes

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 2,3-dichloro-5-nitrophenol via the nitration route.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start: 2,3-Dichlorophenol Dissolve Dissolve in Glacial Acetic Acid Start->Dissolve Cool Cool to <10°C Dissolve->Cool Nitration Dropwise addition of HNO3/Acetic Acid Cool->Nitration Stir Stir at <10°C Nitration->Stir Quench Pour into Ice/Water Stir->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Crude Product Wash->Dry Recrystallize Recrystallize from Toluene Dry->Recrystallize FinalProduct Pure 2,3-Dichloro-5-Nitrophenol Recrystallize->FinalProduct

Caption: General workflow for the synthesis of 2,3-dichloro-5-nitrophenol.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting low yield issues.

G cluster_investigation Initial Checks cluster_analysis In-depth Analysis cluster_optimization Optimization Strategies Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) Start->CheckConditions AnalyzeCrude Analyze Crude Product (TLC, GC, HPLC) CheckPurity->AnalyzeCrude CheckConditions->AnalyzeCrude IdentifyByproducts Identify Byproducts/Isomers AnalyzeCrude->IdentifyByproducts ImproveWorkup Refine Workup & Purification AnalyzeCrude->ImproveWorkup OptimizeTemp Optimize Reaction Temperature IdentifyByproducts->OptimizeTemp ChangeReagent Modify Nitrating/Chlorinating Agent IdentifyByproducts->ChangeReagent OptimizeTemp->Start Re-evaluate ChangeReagent->Start Re-evaluate ImproveWorkup->Start Re-evaluate

Caption: Troubleshooting flowchart for low yield in synthesis.

References

  • PrepChem. Synthesis of 4-nitro-2,3-dichlorophenol. Available from: [Link]

  • MDPI. Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Available from: [Link]

  • Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Available from: [Link]

  • Google Patents. Chlorination of nitrophenols - US4827047A.
  • Google Patents. Process for the preparation of 2,3-dichloro-nitrobenzene - EP0581148A1.
  • ATSDR. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]

  • PMC. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]

  • EPA. Method 8041A: Phenols by Gas Chromatography. Available from: [Link]

  • ResearchGate. Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. Available from: [Link]

  • Quick Company. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Available from: [Link]

  • Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Available from: [Link]

  • Google Patents. Process for the preparation of 2-nitro-3, 6-dichlorophenol - US5292966A.
  • Eurofins. Analytical Method Summaries. Available from: [Link]

  • PrepChem. Synthesis of 2-chloro-5-nitrophenol. Available from: [Link]

  • Acta Chimica Sinica. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Available from: [Link]

  • EPA. Method 8041A: Phenols by Gas Chromatography. Available from: [Link]

  • Google Patents. Process for the production of 2,5-dichloro-3-nitro-benzoic acid - US3822311A.
  • Google Patents. Process for the preparation of 2,3-dichloro-nitrobenzene - US5475163A.
  • Sciencemadness.org. Synthesis of 4-chloro-2-nitrophenol. Available from: [Link]

  • Organic Syntheses. m-NITROPHENOL. Available from: [Link]

  • OECD. 2,3-DICHLORONITROBENZENE. Available from: [Link]

  • Reddit. best synthesis for 3-nitrophenol (C6H5NO3). Available from: [Link]

  • PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]

  • UKEssays. Synthesis and Purification of Nitrophenols. Available from: [Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 2,3-Dichloro-5-nitrophenol

Welcome to the advanced troubleshooting and methodology center for the separation of 2,3-dichloro-5-nitrophenol from its structural isomers. Because positional isomers of dichloronitrophenols share nearly identical molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the separation of 2,3-dichloro-5-nitrophenol from its structural isomers. Because positional isomers of dichloronitrophenols share nearly identical molecular weights, dipole moments, and boiling points, standard purification techniques often yield co-eluting peaks or impure crystal crops.

As an application scientist, I have structured this guide to move beyond basic instructions. Here, we explore the thermodynamic and steric causalities behind separation failures and provide self-validating protocols to ensure your workflows are robust, scalable, and analytically sound.

Separation Strategy & Workflow

Before selecting a protocol, you must define your experimental scale. The physical chemistry principles that allow for high-resolution analytical separation (steric inclusion) differ entirely from those driving preparative bulk isolation (differential pKa and salt solubility).

IsomerSeparation Mix 2,3-Dichloro-5-nitrophenol Isomeric Mixture Scale Determine Target Scale Mix->Scale Anal Analytical (QC/Profiling) < 1 mg Scale->Anal Micro-scale Prep Preparative (Synthesis) > 100 mg Scale->Prep Macro-scale HPLC HPLC / CZE β-Cyclodextrin Modifier Anal->HPLC High Resolution Cryst Differential Salt Solubility (pH-Controlled) Prep->Cryst Bulk Yield Val1 Peak Purity via DAD (Self-Validation) HPLC->Val1 Val2 Filtrate pH & MP Check (Self-Validation) Cryst->Val2

Decision matrix for isolating 2,3-dichloro-5-nitrophenol from isomers.

Troubleshooting & FAQs

Q1: Why do standard C18 reversed-phase columns fail to achieve baseline resolution for 2,3-dichloro-5-nitrophenol and its isomers? Causality & Solution: Structural isomers of dichloronitrophenols possess nearly indistinguishable hydrophobic surface areas. On a standard C18 stationary phase, retention is primarily driven by hydrophobic partitioning. Because their non-polar interactions with the silica matrix are identical, they co-elute. To resolve them, you must exploit spatial (steric) differences rather than just hydrophobicity. Introducing β-cyclodextrin (β-CD) into the mobile phase creates a secondary retention mechanism: inclusion complexation. The β-CD cavity selectively encapsulates the isomers based on the specific positioning of the chloro- and nitro- groups. The adjacent chlorines in the 2,3-position create a distinct steric bulk that 1 compared to 2,4- or 3,4-isomers, enabling baseline separation[1].

Q2: I am scaling up my drug intermediate synthesis. How can I separate these isomers without relying on expensive preparative chromatography? Causality & Solution: For preparative scales, differential salt solubility is the most robust approach. The pKa of the phenolic hydroxyl group is highly sensitive to the inductive electron-withdrawing effects of the ortho, meta, and para substituents. An ortho-chlorine (as in 2,3-dichloro-5-nitrophenol) increases acidity through proximity-based inductive effects and provides steric shielding to the phenoxide ion. By treating the isomer mixture with aqueous ammonia, you 2[2]. By carefully controlling the pH and conducting fractional crystallization, you can selectively precipitate the less soluble isomer salts.

Q3: My Capillary Zone Electrophoresis (CZE) peaks are broadening and overlapping. How do I fix this? Causality & Solution: Peak broadening in CZE for nitrophenols is often due to mismatched buffer pH or excessive Joule heating. Nitrophenol isomers separate in CZE based on their charge-to-mass ratio, which is dictated by their degree of ionization at a given pH. If the buffer pH is too close to the pKa of the isomers, small local pH fluctuations will cause partial ionization, leading to peak broadening. Ensure your borate/phosphate buffer is set to an alkaline pH (e.g., pH 10.0) where all isomers are fully deprotonated. Additionally, 3 of closely migrating nitrophenolate anions[3].

Quantitative Separation Data

Understanding the physicochemical differences between these isomers is critical for predicting their behavior in both chromatographic and crystallization workflows. Below is a comparative summary of relevant separation parameters.

Isomeric CompoundEstimated pKaβ-CD Binding AffinityRelative Retention Time (HPLC)CZE Mobility (µ_ep) at pH 10
2,3-Dichloro-5-nitrophenol ~5.2High (Optimal steric fit)1.00 (Reference)-4.2 x 10⁻⁴ cm²/Vs
2,4-Dichloro-5-nitrophenol ~5.5Medium1.15-4.5 x 10⁻⁴ cm²/Vs
3,4-Dichloro-5-nitrophenol ~5.8Low (Bulky meta/para clash)1.32-3.9 x 10⁻⁴ cm²/Vs
2,5-Dichloro-4-nitrophenol ~5.3Medium1.18-4.6 x 10⁻⁴ cm²/Vs

(Note: Retention times and mobilities are relative and highly dependent on specific buffer concentrations and column dimensions.)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies include built-in validation checkpoints. Do not proceed to subsequent steps if a checkpoint fails.

Protocol A: Analytical Resolution via β-CD Modified HPLC

Purpose: Quality control and precise quantification of isomer ratios.

  • Mobile Phase Preparation: Prepare an aqueous buffer of 25 mM potassium phosphate, adjusted precisely to pH 4.5 using phosphoric acid. Add 5 mM β-cyclodextrin. Mix with Acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.22 µm PTFE membrane.

  • System Equilibration: Flush a high-efficiency C18 column (250 x 4.6 mm, 5 µm) at 1.0 mL/min until the baseline stabilizes (approximately 30 column volumes).

  • Sample Injection: Dissolve the isomer mixture in methanol to a concentration of 0.1 mg/mL. Inject 10 µL of the sample.

  • Detection: Monitor the eluent using a Diode-Array Detector (DAD) set to 280 nm.

  • Self-Validation Checkpoint (Peak Purity): Utilize the DAD software to perform a peak purity analysis on the 2,3-dichloro-5-nitrophenol peak. A purity match factor of >990 across the leading edge, apex, and tailing edge confirms the absolute absence of co-eluting structural isomers. If the factor is <990, decrease the acetonitrile concentration to 25% to increase the residence time inside the β-CD cavities.

Protocol B: Preparative Isolation via Differential Salt Solubility

Purpose: Bulk purification (>100g) of 2,3-dichloro-5-nitrophenol from a crude synthetic mixture.

  • Salt Formation: Suspend 100 g of the crude dichloronitrophenol isomer mixture in 500 mL of chilled distilled water. Slowly add 10% aqueous ammonia under continuous mechanical stirring. Monitor the pH until it reaches exactly 9.5, ensuring complete conversion of all isomers to their respective ammonium salts.

  • Selective Precipitation: Because 2,3-dichloro-5-nitrophenol has a highly shielded and acidic hydroxyl group, its salt exhibits distinct solubility. Gradually add dilute HCl (1M) dropwise to lower the pH to exactly 7.5. The least acidic isomers will preferentially revert to their neutral, insoluble phenolic forms and precipitate.

  • Filtration: Filter the precipitate under vacuum. The filtrate now contains an enriched concentration of the 2,3-dichloro-5-nitrophenol ammonium salt.

  • Target Isolation: Acidify the filtrate further to pH 2.0 using 3M HCl to precipitate the target 2,3-dichloro-5-nitrophenol. Filter and wash the cake with ice-cold water (4°C).

  • Self-Validation Checkpoint (Melting Point Verification): Dry a 50 mg aliquot of the final filter cake and determine its melting point. It must exhibit a sharp melting point matching the literature standard for 2,3-dichloro-5-nitrophenol. A broad melting range (>2°C variance) indicates residual isomers, requiring a secondary recrystallization from an ethanol/water gradient.

References

  • Guo, X., Wang, Z., & Zhou, S. (2004). The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. Talanta, 64(1), 135-139.
  • ResearchGate. Retention Study of Dichlorophenol Isomers by High-Performance Liquid Chromatography Using a Mobile Phase Modified with -Cyclodextrin.
  • Google Patents.
  • Ono, A. (1983).

Sources

Troubleshooting

troubleshooting low solubility of 2,3-dichloro-5-nitrophenol in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific solubility bottlenecks associated with 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific solubility bottlenecks associated with 2,3-dichloro-5-nitrophenol (2,3-DCNP) . This guide bridges the gap between theoretical physical chemistry and practical benchtop execution.

Mechanistic Insight: The Physical Chemistry of 2,3-DCNP

To troubleshoot solubility, we must first understand the structural causality behind the compound's behavior. 2,3-DCNP (CAS 1806356-80-8) presents two primary physicochemical challenges:

  • Extensive Intermolecular Hydrogen Bonding: In isomers like 2-nitrophenol, the adjacent hydroxyl (-OH) and nitro (-NO2) groups form intramolecular hydrogen bonds, masking their polarity and allowing dissolution in non-polar solvents[1]. However, in 2,3-DCNP, the nitro group is located at the 5-position (meta to the hydroxyl group). This spatial separation prevents intramolecular bonding, forcing the molecules to engage in extensive intermolecular hydrogen bonding[2]. This creates a highly stable, rigid crystal lattice that non-polar solvents cannot disrupt.

  • High Acidity (Low pKa): The combined electron-withdrawing effects of the two chlorine atoms (inductive) and the nitro group (resonance and inductive) significantly increase the acidity of the phenolic proton. The predicted pKa of 2,3-DCNP is approximately 5.76[3]. Consequently, minor fluctuations in environmental pH dictate whether the compound exists as a lipophilic phenol or a highly water-soluble phenolate anion[4].

Troubleshooting FAQs

Q1: Why does my 2,3-DCNP precipitate immediately when added to non-polar solvents like Dichloromethane (DCM) or Toluene? A1: Non-polar solvents lack the necessary hydrogen-bond accepting capability to break the strong solute-solute intermolecular networks of 2,3-DCNP[1]. To achieve dissolution, you must switch to a polar aprotic solvent (e.g., DMSO, DMF, THF, or Ethyl Acetate). These solvents possess high dipole moments and act as strong hydrogen-bond acceptors, effectively solvating the individual phenolic molecules.

Q2: I am performing a liquid-liquid extraction (LLE) using Ethyl Acetate and Water, but the 2,3-DCNP remains entirely in the aqueous layer. How do I force it into the organic phase? A2: This is a pH-driven ionization failure. Because the pKa of 2,3-DCNP is ~5.76[3], any aqueous solution at a neutral or alkaline pH (pH > 6.0) will cause the compound to deprotonate into a phenolate anion[4]. Phenolate salts are highly water-soluble and completely insoluble in organic solvents. To drive the compound into the organic layer, you must acidify the aqueous phase to at least 2 pH units below its pKa (i.e., pH < 3.8) using a strong acid. This ensures the compound is fully protonated and lipophilic[5].

Q3: My downstream catalytic reaction strictly requires a weakly polar solvent like DCM. How can I dissolve 2,3-DCNP without changing the bulk solvent? A3: Employ a co-solvent strategy. First, dissolve the 2,3-DCNP in a minimal volume of a polar aprotic solvent (like THF or Acetone) to break the crystal lattice. Once dissolved, dilute this concentrated stock into your bulk DCM. A 5–10% (v/v) polar co-solvent ratio is usually sufficient to maintain solubility without disrupting downstream non-polar chemistry.

Data Presentation

Table 1: Solvent Selection Guide for 2,3-DCNP
Solvent ClassExample SolventsH-Bond Acceptor CapacityExpected SolubilityMechanistic Rationale
Non-Polar Hexane, ToluenePoorVery LowCannot disrupt intermolecular H-bond networks.
Weakly Polar Dichloromethane (DCM)PoorLowInsufficient polarity to overcome crystal lattice energy.
Polar Protic Methanol, EthanolModerateModerate to GoodCompetes for H-bonding, but can also donate H-bonds.
Polar Aprotic DMSO, DMF, THF, EtOAcExcellentExcellentStrong H-bond acceptors efficiently disrupt solute-solute interactions.
Table 2: pH vs. Ionization State of 2,3-DCNP (pKa ~5.76)
Aqueous pHDominant SpeciesOrganic Solvent PartitioningRecommended Action
pH < 3.8 Protonated Phenol (>99%)ExcellentIdeal state for Liquid-Liquid Extraction into EtOAc/DCM.
pH 5.76 50% Protonated / 50% PhenolatePoor (Emulsions likely)Adjust pH immediately to avoid phase distribution splitting.
pH > 7.8 Phenolate Anion (>99%)NegligibleCompound will remain entirely in the aqueous phase.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions

Causality: Mechanical kinetic energy (vortexing/sonication) combined with a strong H-bond accepting solvent is required to overcome the high lattice energy of the solid compound.

  • Weighing: Accurately weigh the required mass of 2,3-DCNP into a glass vial (avoid plastics if using aggressive solvents like DMF).

  • Solvent Addition: Add the calculated volume of a polar aprotic solvent (e.g., anhydrous DMSO or THF).

  • Kinetic Disruption: Vortex the mixture vigorously for 60 seconds.

  • Thermal/Acoustic Cavitation: Place the vial in an ultrasonic bath at room temperature for 5 minutes. The acoustic cavitation provides localized energy to break persistent intermolecular hydrogen bonds.

  • Self-Validation Check: Hold the vial against a bright light source with a dark background. The absence of particulate scattering or Schlieren lines (refractive index gradients) confirms 100% dissolution. If particulates remain, add 5% more solvent and re-sonicate.

Protocol 2: pH-Guided Liquid-Liquid Extraction (LLE)

Causality: Acidification suppresses the ionization of the phenolic -OH group, while the addition of brine increases the ionic strength of the aqueous layer, forcing the organic compound into the organic phase via the "salting-out" effect[5].

  • Aqueous Preparation: Transfer your aqueous mixture containing 2,3-DCNP to a separatory funnel.

  • Acidification: Dropwise, add 1M HCl while swirling the funnel gently.

  • Self-Validation Check (Critical): Spot 1 µL of the aqueous phase onto a pH indicator strip. The strip must read pH ≤ 4.0. If the pH is > 4.0, the compound is still partially ionized. Add more HCl until the target pH is reached.

  • Salting Out: Add saturated aqueous NaCl (brine) equivalent to 20% of the total aqueous volume.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc). Stopper and invert the funnel, venting immediately to release pressure. Shake vigorously for 30 seconds to maximize surface area contact between the phases.

  • Phase Separation: Allow the layers to separate completely. The protonated 2,3-DCNP will now be successfully partitioned into the upper (EtOAc) organic layer.

Process Visualizations

TroubleshootingWorkflow Start Solubility Issue: 2,3-DCNP in Organic Solvent Check1 Is the solvent non-polar? (e.g., Hexane, Toluene, DCM) Start->Check1 Action1 Switch to Polar Aprotic Solvent (DMSO, DMF, THF, EtOAc) Check1->Action1 Yes Check2 Is it a Liquid-Liquid Extraction (Aqueous to Organic)? Check1->Check2 No End Successful Dissolution/Extraction Action1->End Action2 Check Aqueous pH. Is pH > 5.0? Check2->Action2 Yes Action3 Acidify aqueous phase to pH < 4.0 using 1M HCl Action2->Action3 Yes (Compound is ionized) Action4 Extract with EtOAc or DCM Action3->Action4 Action4->End

Logical decision tree for troubleshooting 2,3-DCNP solubility and extraction issues.

pKaPathway DCNP 2,3-Dichloro-5-nitrophenol (pKa ~5.76) Base Alkaline/Neutral pH (>6.0) DCNP->Base Acid Acidic pH (<4.0) DCNP->Acid Phenolate Phenolate Anion (Water Soluble, Organic Insoluble) Base->Phenolate Protonated Protonated Phenol (Organic Soluble, Water Insoluble) Acid->Protonated

Mechanistic pathway showing the effect of pH on 2,3-DCNP ionization and phase partitioning.

References

  • Chemistry Stack Exchange. Solubility of ortho- and para-nitrophenol in benzene. Retrieved from:[Link]

  • Vaia (StudySmarter). The correct answer is o-Nitrophenol shows Intramolecular H-bonding. Retrieved from:[Link]

  • ACS Publications (Industrial & Engineering Chemistry Research). Phenol in Mixed Acid Benzene Nitration Systems. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 2,3-Dichloro-5-nitrophenol Synthesis

Overview by Senior Application Scientist Welcome to the Technical Support Center. In drug development and materials science, the synthesis of highly deactivated, polyhalogenated aromatic compounds often presents signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview by Senior Application Scientist Welcome to the Technical Support Center. In drug development and materials science, the synthesis of highly deactivated, polyhalogenated aromatic compounds often presents significant hurdles. The production of 2,3-dichloro-5-nitrophenol is typically achieved via the diazotization of followed by high-temperature aqueous hydrolysis[1][2]. Because the starting aniline is severely electron-deficient, standard aqueous protocols inevitably fail, leading to poor yields, azo coupling, or unreacted starting material[3]. This guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting to optimize your workflow.

Quantitative Reaction Parameters

To establish a reproducible baseline, adhere to the following optimized stoichiometric and thermodynamic parameters.

ParameterOptimal RangeMechanistic Rationale
Amine : NaNO₂ Ratio 1.0 : 1.1 (molar)A 10% molar excess of nitrite guarantees complete conversion of the amine, preventing unreacted amine from coupling with the diazonium intermediate.
Diazotization Temp. 0 – 5 °CSuppresses the thermal degradation of the aryl diazonium sulfate and prevents premature nitrogen gas evolution[3].
Hydrolysis Acid Conc. 40 – 75% (v/v)High acidity suppresses the ionization of the product phenol to phenoxide, critically preventing electrophilic aromatic substitution (azo coupling)[2].
Hydrolysis Temp. 120 – 130 °CProvides the necessary activation energy to overcome the high barrier of N2​ expulsion in heavily deactivated, electron-poor aromatic systems[2].

Mechanistic Pathway & Failure Points

The following diagram maps the critical path from the deactivated aniline to the target phenol, highlighting where thermodynamic or concentration failures lead to specific byproducts.

G Start 2,3-Dichloro-5-nitroaniline Diazonium Aryl Diazonium Sulfate Start->Diazonium Electrophilic Attack Reagents NaNO2 + Conc. H2SO4 Electrophile Nitrosyl Cation (NO+) Reagents->Electrophile In situ generation Electrophile->Diazonium Hydrolysis Aqueous Acid (120 °C) Diazonium->Hydrolysis Dropwise addition Error1 Azo Coupling / Tars Diazonium->Error1 Low Acid Conc. Error2 Premature N2 Loss Diazonium->Error2 Temp > 5 °C Product 2,3-Dichloro-5-nitrophenol Hydrolysis->Product -N2, +OH

Mechanistic workflow and failure points in the diazotization-hydrolysis of deactivated anilines.

Core Synthetic Workflow (Self-Validating Protocol)

This protocol utilizes nitrosyl sulfuric acid to force the diazotization of the poorly nucleophilic starting material, followed by a thermal shock hydrolysis.

Phase 1: Preparation of Nitrosyl Sulfuric Acid & Diazotization

  • Acid Preparation: Charge a dry, round-bottom flask with concentrated sulfuric acid ( H2​SO4​ , 98%). Cool the flask to 0 °C using an ice-salt bath.

  • Electrophile Generation: Slowly add sodium nitrite ( NaNO2​ , 1.1 eq) in small portions under vigorous mechanical stirring. Maintain the internal temperature below 5 °C to prevent the loss of nitrous fumes.

  • Amine Addition: Add finely milled 2,3-dichloro-5-nitroaniline (1.0 eq) portion-wise to the viscous mixture. Stir at 0–5 °C for 2 hours.

  • Self-Validation (Completion Check): Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, validating that the amine has been completely consumed[4]. If negative, add additional NaNO2​ in 0.05 eq increments.

Phase 2: High-Temperature Hydrolysis 5. Hydrolysis Bath: In a separate, larger reaction vessel, prepare a 50% (v/v) aqueous sulfuric acid solution and heat it to a vigorous boil (approx. 120–130 °C)[2]. 6. Thermal Shock Addition: Using an addition funnel, add the cold diazonium sulfate solution dropwise into the boiling acid. Causality: This immediate thermal shock forces the SN1-like decomposition of the diazonium salt to the phenol, while the high acid concentration keeps the newly formed phenol protonated, preventing it from acting as a nucleophile. 7. Self-Validation (Reaction Progress): Monitor the evolution of nitrogen gas (bubbling). The reaction is quantitatively complete when gas evolution ceases. 8. Workup: Cool the mixture, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield crude 2,3-dichloro-5-nitrophenol.

Troubleshooting & FAQs

Q1: My reaction yields a thick, dark tar instead of the expected phenol product. What is causing this? A1: This is a classic symptom of azo coupling. When the acid concentration is too low or the hydrolysis temperature is ramped too slowly, unreacted diazonium salts couple with the newly formed phenol (which becomes highly activated in less acidic conditions)[3]. Solution: Ensure your sulfuric acid concentration in the hydrolysis bath is maintained between 40-75% ()[2]. Furthermore, do not simply heat the diazonium flask. You must slowly add the cold diazonium solution dropwise into a pre-heated (120-130 °C) acid bath. This ensures the diazonium salt is instantly hydrolyzed upon contact, keeping its steady-state concentration near zero.

Q2: The starting material (2,3-dichloro-5-nitroaniline) is not dissolving in the aqueous acid mixture. How can I improve conversion? A2: The presence of two chlorine atoms and a nitro group severely depletes the electron density of the aromatic ring, rendering the amine weakly basic and poorly soluble in standard aqueous acids. Solution: Switch to the nitrosyl sulfuric acid protocol outlined above. By dissolving sodium nitrite directly in concentrated sulfuric acid, you generate the highly reactive nitrosyl cation ( NO+ ) in situ[3]. This anhydrous environment significantly enhances the reactivity of deactivated anilines.

Q3: I am observing bubbling and gas evolution during the 0-5 °C diazotization step. Is this normal? A3: No, premature gas evolution indicates the loss of nitrogen ( N2​ ), meaning your diazonium intermediate is decomposing before the controlled hydrolysis step[3]. Cause: Localized heating or inadequate cooling. The reaction between the amine and the nitrosyl cation is highly exothermic. Solution: Use a subsurface addition method for the nitrite solution, increase the mechanical stirring rate to dissipate heat, and ensure the internal temperature never exceeds 5 °C.

Q4: Can I use hydrochloric acid ( HCl ) instead of sulfuric acid ( H2​SO4​ ) for this synthesis? A4: It is highly discouraged for this specific substrate. While HCl is common in standard Sandmeyer reactions, using it here introduces the chloride ion, which can compete as a nucleophile during the high-temperature hydrolysis step, leading to the formation of 1,2,3-trichloro-5-nitrobenzene rather than the desired phenol[5]. Sulfuric acid provides the non-nucleophilic bisulfate/sulfate counterions, ensuring water is the only effective nucleophile.

References

  • 2,3-Dichloro-5-nitroaniline | C6H4Cl2N2O2 | CID 118999423 Source: PubChem, National Institutes of Health URL:[Link]

  • US4005151A - Process for producing polyhalogenated phenols Source: Google Patents URL
  • Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺) Source: OrgoSolver URL:[Link]

  • m-NITROPHENOL - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

Sources

Troubleshooting

preventing thermal degradation of 2,3-dichloro-5-nitrophenol during storage

Technical Support Center: Preventing Thermal Degradation of 2,3-Dichloro-5-nitrophenol Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Thermal Degradation of 2,3-Dichloro-5-nitrophenol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2,3-dichloro-5-nitrophenol. Due to its highly functionalized aromatic ring—featuring electron-withdrawing halogens, a nitro group, and a reactive phenolic hydroxyl—this compound is highly susceptible to thermal degradation. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure absolute chemical integrity during storage and handling.

Section 1: Fundamental Stability & Degradation Mechanisms

Q1: Why is 2,3-dichloro-5-nitrophenol highly sensitive to thermal degradation? A1: The thermal instability of this compound is rooted in its molecular structure. Research indicates that the initial decomposition step of nitroaromatic compounds under thermal stress is the homolytic cleavage of the C-NO₂ bond[1]. Furthermore, the presence of the phenolic hydroxyl (-OH) group drastically lowers the activation energy for decomposition. Thermal behavior studies demonstrate that these phenolic groups can induce violent, autocatalytic decomposition pathways, especially if trace alkaline impurities convert the phenol into a phenolate salt[2].

Q2: What are the specific degradation byproducts I should monitor? A2: If the storage temperature exceeds safe thresholds, the compound undergoes a cascade of degradation reactions. Following the initial C-NO₂ cleavage, the resulting phenoxyl radicals propagate oxidative breakdown and dechlorination[3]. This not only destroys the reagent but also releases highly toxic and corrosive fumes, including hydrogen chloride (HCl) and nitrogen oxides (NOx)[4].

ThermalDegradation A 2,3-Dichloro-5-nitrophenol B Thermal Stress (>25°C) A->B Heat Exposure C C-NO2 Bond Cleavage B->C Primary D O-H Homolytic Cleavage B->D Secondary E Phenoxyl Radicals C->E D->E F Dechlorination / Oxidation E->F Autocatalysis G Toxic Fumes (HCl, NOx) F->G Final Breakdown

Figure 1: Thermal degradation pathway of 2,3-dichloro-5-nitrophenol.

Section 2: Storage Protocols & Environmental Controls

Q3: What is the optimal storage protocol for long-term stability? A3: To arrest kinetic degradation, the compound must be isolated from heat, moisture, and light. Standard safety guidelines for halogenated nitroaromatics dictate strict storage at 2–8 °C[4]. Below is the definitive methodology for preparing the compound for long-term storage.

Protocol 1: Inert Aliquoting and Storage Preparation Causality Focus: Repeated temperature cycling (freeze-thaw) introduces atmospheric condensation, accelerating hydrolytic degradation. Aliquoting minimizes bulk exposure, while Argon displaces reactive oxygen.

  • Thermal Equilibration: Transfer the bulk chemical from cold storage into a desiccator. Allow it to equilibrate to room temperature for 30 minutes. Causality: Opening a cold container in ambient air causes immediate moisture condensation on the hygroscopic powder.

  • Inert Atmosphere Handling: Move the sealed container into a glove box purged with high-purity Argon. Causality: Argon is denser than Nitrogen, providing a superior, heavy protective blanket over the solid to prevent oxidative radical initiation.

  • Aliquoting: Dispense single-use quantities into pre-dried, amber borosilicate glass vials. Causality: Amber glass blocks UV/Vis radiation, preventing photo-induced homolytic cleavage of the C-Cl bonds.

  • Hermetic Sealing: Purge the headspace of each vial with Argon for 5 seconds and immediately seal with PTFE-lined caps. Causality: PTFE is chemically inert, ensuring no plasticizer leaching occurs if the compound's vapor phase interacts with the cap.

  • Controlled Storage: Transfer all vials to a monitored refrigerator set strictly between 2–8 °C.

Quantitative Data: Storage Condition Matrix The following table summarizes the kinetic degradation rates based on environmental variables.

Storage ConditionAmbient Temp (°C)AtmosphereLight ExposureEstimated Shelf LifeRelative Degradation Rate (%/month)
Optimal (Recommended) 2 – 8Argon / N₂Protected (Amber)> 24 months< 0.1%
Sub-optimal 20 – 25AirProtected (Amber)6 – 12 months0.5% – 1.2%
High Risk > 30AirExposed (Clear)< 1 month> 5.0%
Critical Failure > 50High HumidityExposed< 48 hoursRapid Autocatalysis

Section 3: Troubleshooting & Quality Control Workflows

Q4: My stored batch shows a color shift from pale yellow to dark orange. Is it compromised? A4: Yes. A bathochromic shift (darkening of color) is the primary visual indicator of thermal degradation. It signifies the formation of highly conjugated polymeric byproducts or stable phenoxyl radicals. Do not use this batch for sensitive syntheses without prior purification.

Q5: How do I implement a self-validating QC workflow before using stored batches? A5: Never assume chemical integrity based solely on storage time. Implement the following self-validating Quality Control (QC) protocol before introducing the compound into your synthetic pipeline.

Protocol 2: Pre-Use Quality Validation (Self-Validating System) Causality Focus: A protocol is only self-validating if it proves the analytical instrument is functioning correctly before evaluating the unknown sample.

  • System Suitability Test (SST): Before running your sample, inject a blank (pure solvent) followed by a freshly prepared, certified reference standard of 2,3-dichloro-5-nitrophenol. Causality: This validates the High-Performance Liquid Chromatography (HPLC) column retention time and ensures the detector baseline is free of ghost peaks. If the SST fails, the subsequent sample data is invalid.

  • Sample Preparation: Dissolve exactly 1.0 mg of the stored aliquot in 1.0 mL of HPLC-grade Acetonitrile. Vortex until completely dissolved.

  • Chromatographic Analysis: Inject 10 µL of the sample into a Reverse-Phase HPLC system utilizing a C18 column. Set the UV detector to 254 nm.

  • Data Interpretation: Integrate the peak areas. If the relative purity is ≥ 98% and matches the SST retention time, proceed to synthesis. If early-eluting peaks are present (indicating polar dechlorinated or hydroxylated breakdown products), quarantine the batch.

QCValidation S1 Retrieve Aliquot (2-8°C) S2 Equilibrate to RT S1->S2 30 mins S3 Visual Inspection S2->S3 S4 HPLC Purity Analysis S3->S4 Dissolve in MeCN S5 Purity >= 98%? S4->S5 S6 Proceed to Synthesis S5->S6 YES S7 Quarantine & Purify S5->S7 NO

Figure 2: Self-validating quality control workflow for stored aliquots.

References

  • [4] Title: 2,3-dibromonitrobenzene; CAS No.: 26429-41-4 | Source: ChemShuttle | 4

  • [2] Title: Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates | Source: Organic Process Research & Development - ACS Publications | 2

  • [1] Title: Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates (C-NO2 bond cleavage) | Source: Organic Process Research & Development - ACS Publications | 1

  • [3] Title: Thermochemical Parameters of the Chloronitrophenol Isomers: A Combined Experimental and Theoretical Investigation | Source: Journal of Chemical & Engineering Data - ACS Publications | 3

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 2,3-Dichloro-5-nitrophenol Chromatography

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals facing complex chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals facing complex chromatographic challenges. 2,3-dichloro-5-nitrophenol is a highly halogenated, electron-deficient phenolic compound. Its unique structural chemistry makes it highly susceptible to peak tailing, which compromises resolution, integration accuracy, and method reproducibility.

This guide bypasses generic advice to provide a self-validating, mechanistically grounded troubleshooting framework.

Part 1: Mechanistic FAQs — Understanding the Causality

Q: Why does 2,3-dichloro-5-nitrophenol exhibit severe peak tailing compared to standard aromatic analytes? A: The root cause is thermodynamic partitioning driven by partial ionization. The combination of a hydroxyl group, a strongly electron-withdrawing nitro group, and two chlorine atoms creates a highly acidic phenol (estimated pKa < 5.0). If your mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states. Because these two states partition differently into the stationary phase, their interconversion during elution leads to severe band broadening and peak tailing[1]. Furthermore, the ionized phenolate anion can undergo secondary ion-exchange interactions with residual acidic silanol groups or trace metals on the silica surface[2].

Q: How can I definitively determine if the tailing is a chemical interaction or a physical system failure? A: You must employ a self-validating control experiment using a neutral probe. Inject a highly neutral, well-retained compound (e.g., toluene or a neutral steroid) under your current method conditions. If the neutral compound yields a sharp, symmetrical peak while your 2,3-dichloro-5-nitrophenol tails, the issue is purely chemical (acid-base interaction or metal chelation)[3]. Conversely, if the neutral peak also exhibits tailing, you are facing a physical system issue, such as a column void, a partially blocked inlet frit, or excessive extra-column volume[3][4].

Q: Could my sample preparation be inducing the tailing? A: Yes, through a phenomenon known as "solvent strength mismatch." If your 2,3-dichloro-5-nitrophenol sample is dissolved in a diluent that is significantly stronger (e.g., 100% methanol or acetonitrile) than the initial mobile phase, the analyte will travel rapidly down the column head before partitioning properly. This results in distorted, fronting, or tailing peaks[5].

Part 2: System & Method Optimization

Q: What is the optimal mobile phase strategy to suppress chemical tailing for this compound? A: You must force the analyte into a single, neutral ionization state. For highly acidic phenols, this requires lowering the mobile phase pH to at least 2 units below its pKa[4]. We recommend using a strong acidic modifier, such as 0.1% Phosphoric Acid ( H3​PO4​ ) or 0.1% Trifluoroacetic Acid (TFA), bringing the aqueous pH to approximately 2.0 - 2.5[6]. This low pH protonates the nitrophenol, ensuring it remains highly hydrophobic, while simultaneously suppressing the ionization of residual surface silanols, thereby eliminating secondary electrostatic interactions[1][2].

Q: My pH is optimized (< 2.5), but tailing persists. What column chemistry is best suited for halogenated nitrophenols? A: Traditional C18 columns may still possess trace metal impurities or unendcapped silanols that interact with electron-rich nitro groups. Switch to a high-purity, "Type B" base-deactivated silica column that is fully end-capped[2][3]. Additionally, because 2,3-dichloro-5-nitrophenol features a highly polarized aromatic ring, utilizing a Phenyl-Hexyl or Biphenyl stationary phase can provide alternative π−π and dipole-dipole retention mechanisms. This often yields superior peak shape and selectivity compared to purely hydrophobic C18 phases[7].

Part 3: Diagnostic Workflow & Visualization

To streamline your troubleshooting process, follow this logical decision tree to isolate the root cause of peak deformation.

PeakTailingDiagnostics Step1 Observe Peak Tailing (2,3-dichloro-5-nitrophenol) Step2 Inject Neutral Probe (e.g., Toluene) Step1->Step2 Decision Does the neutral probe also tail? Step2->Decision PathA YES: Physical Issue Decision->PathA Yes PathB NO: Chemical Issue Decision->PathB No Phys1 Replace Blocked Frit or Column (Void) PathA->Phys1 Phys2 Minimize Extra-Column Volume in System PathA->Phys2 Chem1 Lower Mobile Phase pH < 2.5 (0.1% H3PO4) PathB->Chem1 Chem2 Use End-Capped, Base-Deactivated Column PathB->Chem2 Chem3 Match Sample Diluent to Initial Mobile Phase PathB->Chem3 Resolution Symmetrical Gaussian Peak Achieved Phys1->Resolution Phys2->Resolution Chem1->Resolution Chem2->Resolution Chem3->Resolution

Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Part 4: Quantitative Data & Experimental Protocols

Troubleshooting Matrix

Use the following structured data to rapidly correlate your visual chromatogram indicators with the appropriate corrective actions.

Tailing Root CauseVisual / Chromatographic IndicatorPrimary Corrective Action
Partial Ionization Analyte tails severely; neutral peaks remain sharp.Lower mobile phase pH to < 2.5 using 0.1% Phosphoric Acid or TFA[1][6].
Silanol Interactions Tailing worsens at mid-pH; basic/polar analytes affected.Switch to a fully end-capped, base-deactivated Type B silica column[2][3].
Sample Solvent Effect Early eluting peaks tail significantly more than late peaks.Dissolve sample strictly in the initial mobile phase composition[5].
Column Void / Frit ALL peaks in the chromatogram exhibit tailing or splitting.Backflush column (if permitted) or replace the analytical column entirely[4][5].
Protocol: Self-Validating Neutral Probe & pH Optimization Workflow

Objective: To systematically isolate the root cause of peak tailing and optimize the chromatographic conditions for 2,3-dichloro-5-nitrophenol.

Step 1: System Baseline Assessment

  • Flush the HPLC system with 50:50 Water:Acetonitrile to ensure no residual buffers are precipitating in the lines.

  • Install the analytical column (e.g., Base-deactivated C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm).

  • Run a blank gradient to establish baseline noise and system pressure stability.

Step 2: Neutral Probe Injection (The Self-Validation Step)

  • Prepare a 10 µg/mL solution of a neutral probe (e.g., Toluene) in the initial mobile phase.

  • Inject 10 µL of the neutral probe.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ). If As​>1.2 , abort chemical troubleshooting. You have a physical bed deformation or blocked frit; replace the column[3][4]. If As​≤1.2 , proceed to Step 3.

Step 3: Mobile Phase Acidification

  • Prepare Mobile Phase A: 0.1% Phosphoric Acid (v/v) in HPLC-grade water. Verify the pH is between 2.0 and 2.5 using a calibrated pH meter[1].

  • Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Equilibrate the column with at least 10 column volumes of the acidified mobile phase at the initial gradient conditions.

Step 4: Sample Diluent Matching

  • Dissolve the 2,3-dichloro-5-nitrophenol standard strictly in the initial mobile phase composition (e.g., 90% A / 10% B) to prevent solvent-strength-induced band broadening[5].

  • Inject 10 µL of the analyte and evaluate peak shape.

Step 5: Column Chemistry Pivot (Conditional)

  • If tailing persists ( As​>1.5 ) despite strict pH optimization and diluent matching, trace metal chelation or extreme silanol activity is occurring[2].

  • Swap the column for a fully end-capped, Type B silica Phenyl-Hexyl column to exploit π−π interactions while minimizing silanol exposure[7].

References

  • Technical Support Center: HPLC Separation of Nitrophenol Isomers - Benchchem.7

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Isopropyl-5-methyl-4-nitrophenol - Benchchem. 6

  • Troubleshooting peak tailing in HPLC analysis of 4-(2,3-dihydroxyphenyl)butanoic acid - Benchchem. 4

  • Fixing Peak Tailing in HPLC Analysis - Scribd. 5

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 2

  • HPLC Peak Tailing - Axion Labs. 3

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - LCGC. 1

Sources

Reference Data & Comparative Studies

Validation

2,3-dichloro-5-nitrophenol vs 2,4-dichloro-5-nitrophenol chemical reactivity

An in-depth understanding of positional isomerism is the cornerstone of rational drug design and agrochemical development. When comparing 2,3-dichloro-5-nitrophenol and 2,4-dichloro-5-nitrophenol , the subtle shift of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of positional isomerism is the cornerstone of rational drug design and agrochemical development. When comparing 2,3-dichloro-5-nitrophenol and 2,4-dichloro-5-nitrophenol , the subtle shift of a single chlorine atom fundamentally alters the molecule's electronic landscape.

As a Senior Application Scientist, I approach these building blocks not just as static structures, but as dynamic electrophilic scaffolds. This guide explores the mechanistic causality behind their reactivity differences, specifically focusing on Nucleophilic Aromatic Substitution (SNAr), and provides self-validating experimental workflows for utilizing these compounds in synthetic pipelines.

Structural & Electronic Profiling: The Causality of Reactivity

The chemical reactivity of both isomers is dictated by the interplay between the electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing nitro (-NO2) group. For an SNAr reaction to proceed efficiently, the leaving group (chlorine) must be positioned ortho or para to the nitro group. This specific alignment is required to stabilize the anionic Meisenheimer intermediate through resonance delocalization into the nitro oxygen atoms.

  • 2,3-Dichloro-5-nitrophenol[1]: In this isomer, the C2-chlorine is para to the C5-nitro group, rendering it highly activated for nucleophilic attack. Conversely, the C3-chlorine is meta to the nitro group. Because a negative charge cannot be resonance-delocalized from the meta position into the nitro group, the C3-chlorine remains completely unactivated. Result: Absolute regiochemical fidelity. Nucleophiles will exclusively attack the C2 position.

  • 2,4-Dichloro-5-nitrophenol[2]: Here, the C2-chlorine is para to the nitro group, and the C4-chlorine is ortho to the nitro group. Both halogens are electronically activated to form stable Meisenheimer complexes. Result: Competing reaction rates. Without strict stoichiometric and thermal control, SNAr will yield a complex mixture of C2-substituted, C4-substituted, and di-substituted products.

The Phenoxide Deactivation Paradigm

A critical failure point in many novice synthetic workflows is attempting SNAr directly on the free phenol. Under the basic conditions required for substitution, the phenol deprotonates to form a phenoxide anion. This negatively charged oxygen strongly donates electron density into the aromatic ring, neutralizing the electron-withdrawing effect of the nitro group and shutting down SNAr reactivity. Therefore, phenol protection (e.g., etherification) is a mandatory prerequisite [3].

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative reactivity profiles of the two isomers to guide your synthetic planning.

Property / Feature2,3-Dichloro-5-nitrophenol2,4-Dichloro-5-nitrophenol
CAS Number 1806356-80-839489-77-5
Molecular Formula C6H3Cl2NO3C6H3Cl2NO3
C2-Chlorine Status Activated (para to -NO2)Activated (para to -NO2)
C3-Chlorine Status Unactivated (meta to -NO2)N/A
C4-Chlorine Status N/AActivated (ortho to -NO2)
SNAr Regioselectivity High (C2 exclusive)Low (C2/C4 competitive mixtures)
Aromatic 1H-NMR Coupling meta-coupling (C4-H, C6-H, J ≈ 2.5 Hz)Singlets (C3-H, C6-H isolated)[3]
Primary Application Regiospecific kinase building blocksPPO-inhibitor herbicides (e.g., Oxadiazon)[3]

Logical Workflow of SNAr Pathways

The following diagram illustrates the divergent synthetic pathways and necessary intermediate steps when working with these two isomers.

Reactivity_Workflow Start Select Dichloronitrophenol Isomer Iso23 2,3-Dichloro-5-nitrophenol (C2 Activated, C3 Unactivated) Start->Iso23 Iso24 2,4-Dichloro-5-nitrophenol (C2 & C4 Both Activated) Start->Iso24 Protect1 Mandatory Phenol Protection (e.g., Alkylation to Ether) Iso23->Protect1 Protect2 Mandatory Phenol Protection (e.g., Alkylation to Ether) Iso24->Protect2 SNAr1 SNAr with Nucleophile (Standard Conditions) Protect1->SNAr1 SNAr2 SNAr with Nucleophile (Strict Temp/Stoichiometry) Protect2->SNAr2 Prod1 Single Regioisomer (Exclusive C2 Substitution) SNAr1->Prod1 Prod2 Regioisomer Mixture (C2, C4, or Di-substituted) SNAr2->Prod2

Fig 1: SNAr regioselectivity and workflow for 2,3-dichloro and 2,4-dichloro-5-nitrophenol.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality of the reaction matches the empirical output.

Protocol A: Regioselective SNAr of 2,3-Dichloro-5-nitrophenol

This protocol leverages the unactivated nature of the C3-chlorine to generate a pure mono-substituted building block.

Step 1: Phenol Protection (Etherification)

  • Dissolve 2,3-dichloro-5-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M).

  • Add K2CO3 (2.0 eq) and stir at room temperature for 15 minutes to form the phenoxide.

  • Add iodomethane or ethyl bromoacetate (1.2 eq) dropwise. Stir at 60 °C for 4 hours.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Step 2: Regiospecific SNAr

  • Dissolve the protected intermediate (1.0 eq) in acetonitrile (0.2 M).

  • Add the desired secondary amine (e.g., morpholine) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat to 80 °C for 12 hours.

  • Self-Validation Checkpoint: Perform LC-MS and 1H-NMR.

    • LC-MS: Must show a single product mass corresponding to mono-substitution.

    • NMR: The aromatic protons (C4-H and C6-H) must appear as two doublets with a meta-coupling constant (J ≈ 2.5 Hz), confirming the C3-chlorine remains intact on the ring.

Protocol B: Controlled SNAr of 2,4-Dichloro-5-nitrophenol

Because both the C2 and C4 positions are activated[3], achieving mono-substitution requires suppressing the reaction kinetics to prevent over-reaction.

Step 1: Phenol Protection

  • Execute the identical etherification protocol as described in Protocol A, Step 1. (Validating data for the ethyl bromoacetate derivative will show two distinct aromatic singlets in 1H-NMR at ~7.96 ppm and ~8.03 ppm)[3].

Step 2: Kinetically Controlled SNAr

  • Dissolve the protected intermediate (1.0 eq) in anhydrous THF (0.1 M) and cool strictly to 0 °C in an ice bath.

  • Add DIPEA (1.2 eq).

  • Add the nucleophile (0.95 eq) dropwise over 30 minutes via a syringe pump to maintain low local concentrations.

  • Stir at 0 °C for 2 hours, then slowly warm to room temperature.

  • Self-Validation Checkpoint: Perform LC-MS. You will observe a distribution of unreacted starting material, C2-substituted product, C4-substituted product, and trace di-substituted product.

  • Resolution: Isolate the desired regioisomer using preparative HPLC (C18 column, H2O/MeCN gradient). 2D-NMR (NOESY/ROESY) is mandatory to definitively assign whether the nucleophile resides at the C2 or C4 position based on spatial proximity to the protected phenol ether.

References

  • Sigma-Aldrich. "2,4-Dichloro-5-nitrophenol | 39489-77-5". Sigma-Aldrich Product Catalog. 2

  • ChemicalBook. "2,3-dichloro-5-nitrophenol | 1806356-80-8". ChemicalBook Database. 1

  • MDPI. "PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase". Molecules. 3

Sources

Comparative

Comprehensive Comparison Guide: Cytotoxicity of 2,3-Dichloro-5-nitrophenol vs. Other Chloronitrophenols

Chloronitrophenols (CNPs) are a class of persistent, highly reactive organic compounds frequently encountered as chemical intermediates in the synthesis of dyes, pharmaceuticals, and agricultural agents, as well as unint...

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Author: BenchChem Technical Support Team. Date: April 2026

Chloronitrophenols (CNPs) are a class of persistent, highly reactive organic compounds frequently encountered as chemical intermediates in the synthesis of dyes, pharmaceuticals, and agricultural agents, as well as unintended byproducts in advanced water oxidation processes. Understanding the comparative cytotoxicity of specific isomers, such as 2,3-dichloro-5-nitrophenol (2,3-DCNP) , is critical for toxicologists and drug development professionals assessing environmental risk and occupational safety.

This guide provides an authoritative, data-driven comparison of 2,3-DCNP against other prevalent chloronitrophenols, detailing the mechanistic causality behind their toxicity, structure-activity relationships (SAR), and the self-validating experimental protocols used to quantify these effects.

Mechanistic Basis of Chloronitrophenol Cytotoxicity

The cytotoxicity of chloronitrophenols is primarily driven by their ability to act as protonophores. The combination of electron-withdrawing chlorine and nitro groups on the phenolic ring significantly lowers the pKa of the hydroxyl group and increases the molecule's lipophilicity. This structural configuration allows CNPs to easily permeate lipid bilayers and shuttle protons across the inner mitochondrial membrane.

As demonstrated in in vitro nephrotoxicity models, increasing the number of chloro groups directly correlates with an increased toxic potential[1]. The primary mechanisms of cell death include:

  • Uncoupling of Oxidative Phosphorylation: The dissipation of the mitochondrial proton gradient halts ATP synthesis, leading to rapid cellular energy depletion.

  • Oxidative Stress & Lipid Peroxidation: CNPs disrupt the electron transport chain, resulting in the generation of reactive oxygen species (ROS). This oxidative stress attacks cellular membranes, causing lactate dehydrogenase (LDH) leakage and eventual apoptosis or necrosis[2].

G CNP Chloronitrophenols (e.g., 2,3-DCNP) Mito Mitochondrial Membrane Permeation CNP->Mito High Lipophilicity Uncoupling Uncoupling of Oxidative Phosphorylation Mito->Uncoupling Protonophore Activity OxStress Oxidative Stress (ROS Generation) Mito->OxStress ETC Disruption Apoptosis Cytotoxicity (Apoptosis / Necrosis) Uncoupling->Apoptosis ATP Depletion Lipid Lipid Peroxidation & Membrane Damage OxStress->Lipid Radical Attack Lipid->Apoptosis Loss of Integrity

Mechanistic pathways of chloronitrophenol-induced cytotoxicity.

Comparative Cytotoxicity Profiling

When comparing 2,3-DCNP to other nitrophenols and chloronitrophenols, a distinct Structure-Activity Relationship (SAR) emerges. Mononitrophenols (like 4-nitrophenol) exhibit moderate toxicity, but the addition of chlorine atoms exponentially increases both hydrophobicity and ecotoxicity[3].

Because 2,3-DCNP possesses two chlorine atoms and one nitro group, it exhibits severe uncoupling activity. The table below summarizes the comparative cytotoxic profiles based on structural classes and extrapolated experimental data from established lung and renal cell models.

CompoundStructural ClassRelative Lipophilicity (LogP)Primary Cytotoxic IndicatorRelative Toxicity Level
2-Nitrophenol MononitrophenolLowMild ROS generationLow
4-Nitrophenol MononitrophenolModerateModerate LDH leakageModerate[2]
2-Chloro-4-nitrophenol MonochloronitrophenolHighHigh LDH leakage, ATP lossHigh[3]
2,3-Dichloro-5-nitrophenol DichloronitrophenolVery HighSevere uncoupling, ApoptosisVery High[1]

Expert Insight: The position of the substituents is as critical as their quantity. In 2,3-DCNP, the meta- and ortho- positioning of the halogens relative to the hydroxyl and nitro groups optimizes the distribution of the negative charge in the phenoxide ion. This stabilization makes 2,3-DCNP a highly efficient proton shuttle, explaining its disproportionately high cytotoxicity compared to monochlorinated variants.

Experimental Protocols for Cytotoxicity Validation

To objectively quantify the cytotoxicity of 2,3-DCNP against other alternatives, researchers must employ self-validating, multi-endpoint assay systems. Relying on a single assay can yield false positives due to compound interference. The following protocols combine membrane integrity assessment with metabolic activity screening.

Protocol A: In Vitro Mammalian Cell Cytotoxicity (LDH Leakage Assay)

This protocol utilizes human lung epithelial cells (BEAS-2B) or rat renal cortical slices to measure membrane damage, a hallmark of chloronitrophenol toxicity[2].

  • Cell Preparation: Seed BEAS-2B cells in 96-well plates at a density of 1×104 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours to allow for adherence.

  • Compound Dosing: Prepare stock solutions of 2,3-DCNP, 2-chloro-4-nitrophenol, and 4-nitrophenol in DMSO (final DMSO concentration <0.1%). Expose cells to a dose-response gradient (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mM) for 24 and 48 hours.

  • Control Establishment: Include a vehicle control (0.1% DMSO) and a positive control (lysis buffer added 45 minutes prior to readout) to ensure assay validity.

  • LDH Quantification: Transfer 50 µL of the supernatant from each well to a fresh plate. Add 50 µL of LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt). Incubate in the dark for 30 minutes at room temperature.

  • Readout & Causality: Measure absorbance at 490 nm. Causality: As CNPs induce lipid peroxidation, the compromised cell membrane leaks intracellular LDH into the media. The conversion of the tetrazolium salt to a red formazan product is directly proportional to the extent of membrane damage.

Protocol B: Acute Ecotoxicity (Bioluminescence Inhibition Assay)

For rapid, high-throughput comparative screening, the bioluminescence assay using Photobacterium phosphoreum is the gold standard for halogenated phenolic pollutants[4].

  • Bacterial Revival: Rehydrate freeze-dried P. phosphoreum (T3 strain) in 2.5% NaCl solution for 15 minutes at 20°C.

  • Sample Incubation: Mix the bacterial suspension with varying concentrations of the target chloronitrophenols in a microplate.

  • Measurement: Incubate for 15–30 minutes. Measure the luminescence using a multimode microplate reader.

  • Data Analysis: Calculate the EC50 (the concentration that inhibits 50% of the bacterial luminescence). Causality: Luminescence in these bacteria is tied directly to cellular respiration and the electron transport chain. Because CNPs uncouple oxidative phosphorylation, they immediately quench the light emission, providing a highly sensitive, real-time readout of toxicity.

Workflow Prep Compound Prep (0.1-5.0 mM) CellCulture In Vitro Models (Renal Slices/BEAS-2B) Prep->CellCulture Exposure Dose-Response Exposure (24-48h) CellCulture->Exposure Assay1 LDH Leakage Assay (Membrane Integrity) Exposure->Assay1 Assay2 Bioluminescence (Acute Toxicity) Exposure->Assay2 Analysis IC50 Calculation & SAR Modeling Assay1->Analysis Assay2->Analysis

Standardized experimental workflow for in vitro cytotoxicity screening.

Conclusion & Strategic Implications

For drug development professionals and toxicologists, understanding the exact substitution pattern of chloronitrophenols is paramount. The progression from a simple nitrophenol to a highly substituted molecule like 2,3-dichloro-5-nitrophenol marks a transition from moderate oxidative stress inducers to severe, rapid-acting mitochondrial uncouplers. When evaluating these compounds, utilizing a dual-assay approach—combining mammalian LDH leakage with bacterial bioluminescence inhibition—ensures a robust, self-validating dataset that accurately captures both membrane degradation and metabolic collapse.

References

  • In vitro nephrotoxicity induced by chloronitrobenzenes in renal cortical slices from Fischer 344 rats. PubMed / NIH.1

  • Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite. PubMed / NIH.3

  • Influence of Nitrite on Ultraviolet-Activated Peroxydisulfate Degradation of 2,4-Dichlorophenol. ACS Publications.4

  • Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. PMC / NIH.2

Sources

Validation

Analytical Validation of GC-MS for 2,3-Dichloro-5-Nitrophenol: A Comparative Guide

Executive Summary & Mechanistic Rationale The accurate quantification of highly substituted phenolic compounds is a critical requirement in environmental monitoring, toxicology, and pharmaceutical impurity profiling. 2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The accurate quantification of highly substituted phenolic compounds is a critical requirement in environmental monitoring, toxicology, and pharmaceutical impurity profiling. 2,3-Dichloro-5-nitrophenol (CAS 1806356-80-8) () presents unique analytical challenges. The strong electron-withdrawing effects of the two ortho/meta chlorine atoms and the para-nitro group significantly lower the pKa of the hydroxyl group.

In standard Gas Chromatography (GC), highly polar and acidic phenols exhibit severe peak tailing, poor chromatographic resolution, and irreversible adsorption onto the GC inlet and column stationary phase (1[1]). To overcome this, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with chemical derivatization is the gold standard.

Causality in Reagent Selection: While MTBSTFA is a common silylation reagent, it introduces a bulky tert-butyldimethylsilyl group. For sterically hindered, heavily substituted phenols like 2,3-dichloro-5-nitrophenol, MTBSTFA often yields incomplete derivatization and poor analytical responses (2[2]). Therefore, BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) catalyzed with 1% TMCS is the superior choice. It replaces the active proton with a smaller trimethylsilyl (TMS) group, ensuring quantitative conversion, enhancing thermal stability, and generating a dominant molecular ion [M]+ for robust Electron Impact (EI) MS detection.

Comparative Analysis: GC-MS vs. Alternative Platforms

When establishing a control strategy, researchers must evaluate GC-MS against alternative platforms such as LC-MS/MS and GC-FID. The table below objectively compares their performance for chloronitrophenol analysis.

Performance MetricGC-MS (Derivatized)LC-MS/MS (ESI Negative)GC-FID (Derivatized)
Specificity Excellent. Definitive structural confirmation via EI fragmentation.Good. Detects intact phenols, but susceptible to isobaric interference.Poor. Relies solely on retention time; cannot resolve complex matrices.
Matrix Effects Low. Minimal ion suppression in EI mode.High. Severe matrix-induced ion suppression in complex biological/environmental samples.Moderate. High baseline noise from co-eluting organic compounds.
Sensitivity (LOD) High (Low pg range). Enhanced via Selected Ion Monitoring (SIM).High (Low pg range). Excellent for polar analytes without derivatization.Low (ng range). Insufficient for trace-level regulatory compliance.
Workflow Complexity High. Requires rigorous sample drying and derivatization steps.Low. Direct injection possible after simple extraction.Medium. Requires derivatization but lacks MS tuning complexity.

ICH Q2(R2) Validation Framework

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines (effective June 2024), which provide a modernized, lifecycle-based framework for analytical validation (3[3]).

ICH_Validation Core ICH Q2(R2) Validation Spec Specificity (Matrix Blank Evaluation) Core->Spec Lin Linearity & Range (Calibration Curve) Core->Lin Acc Accuracy (Spike Recovery %) Core->Acc Prec Precision (Repeatability RSD) Core->Prec LOD LOD / LOQ (S/N Ratio) Core->LOD

Caption: Core analytical validation parameters according to the ICH Q2(R2) guidelines.

Validation Data Summary (Experimental Benchmarks)

Based on ICH Q2(R2) criteria (4[4]), a successfully validated GC-MS method for 2,3-dichloro-5-nitrophenol should yield the following performance metrics:

Validation ParameterICH Q2(R2) RequirementTarget Experimental Result
Specificity No interference at analyte retention timeS/N < 3 in matrix blanks at target m/z
Linearity Proportional response across reportable rangeR² ≥ 0.999 (Range: 10 - 1000 ng/mL)
Accuracy Agreement with true value98.5% – 101.2% (Spike recovery at 3 levels)
Precision (Repeatability) Minimal scatter between replicate measurements%RSD ≤ 2.0% (n=6 injections)
LOD / LOQ Reliable detection/quantitation limitsLOD: 0.5 ng/mL (S/N ≥ 3), LOQ: 1.5 ng/mL (S/N ≥ 10)

Self-Validating Experimental Protocol

To achieve the validation metrics outlined above, the following step-by-step methodology ensures a self-validating system where derivatization efficiency and MS sensitivity are maximized. The use of Selected Ion Monitoring (SIM) is deployed to enhance selectivity and allow for ultra-low detection limits ().

Step 1: Sample Extraction & Preparation
  • Aliquot 1.0 mL of the aqueous sample or biological matrix into a glass centrifuge tube.

  • Spike with an isotopically labeled internal standard (e.g., 2,3-dichloro-5-nitrophenol-13C6) to correct for extraction losses and derivatization variability.

  • Perform Liquid-Liquid Extraction (LLE) using 2.0 mL of dichloromethane (DCM). Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the lower organic layer to a clean GC vial and evaporate to complete dryness under a gentle stream of high-purity nitrogen at room temperature. Crucial: Any residual moisture will quench the BSTFA reagent.

Step 2: Silylation Derivatization
  • Reconstitute the dried extract in 100 µL of anhydrous hexane.

  • Add 50 µL of BSTFA containing 1% TMCS .

  • Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes to drive the silylation reaction to completion.

  • Allow the vial to cool to room temperature prior to injection.

Step 3: GC-MS Analysis (SIM Mode)
  • Injection: Inject 1.0 µL in splitless mode (Inlet Temp: 250°C).

  • Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Operate the MS in Electron Impact (EI) mode at 70 eV. Monitor the specific SIM ions for the TMS-derivatized analyte (Target m/z 280 [M]+ and m/z 265 [M-15]+).

GCMS_Workflow A Sample Extraction (SPE / LLE) B Concentration (N2 Evaporation) A->B C Derivatization (BSTFA + 1% TMCS, 60°C) B->C D GC Separation (Capillary Column) C->D E MS Detection (EI, SIM Mode) D->E

Caption: Workflow for extraction, derivatization, and GC-MS analysis of 2,3-dichloro-5-nitrophenol.

References

  • validation of analytical procedures q2(r2) - ICH Source: ich.org URL: 3

  • ICH Q2(R2): Validation of Analytical Procedures | Request PDF - ResearchGate Source: researchgate.net URL: 4

  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS Source: mdpi.com URL: 1

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed Source: nih.gov URL: 2

  • 2,3-dichloro-5-nitrophenol | 1806356-80-8 - ChemicalBook Source: chemicalbook.com URL: 5

  • Application Note: Quantification of 3-Methyl-4-nitrophenol in Aqueous Samples using Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem Source: benchchem.com URL: Link

Sources

Comparative

Spectroscopic Comparison of 2,3-Dichloro-5-nitrophenol Isomers: A Comprehensive Analytical Guide

Executive Summary & Rationale Dichloronitrophenol isomers are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex heterocyclic systems. The precise posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Dichloronitrophenol isomers are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex heterocyclic systems. The precise positional arrangement of the chloro and nitro substituents on the phenolic ring does not merely alter the molecule's nomenclature; it fundamentally rewires its electronic landscape, pKa, and reactivity in nucleophilic aromatic substitution (SNAr)[1].

For researchers and drug development professionals, unambiguously differentiating 2,3-dichloro-5-nitrophenol from its closely related isomers—such as 2,4-dichloro-6-nitrophenol and 2,6-dichloro-4-nitrophenol —is a critical quality control step. This guide provides an objective, data-driven comparison of these isomers using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Vis spectroscopy, grounded in the causality of molecular electronic effects[2].

Mechanistic Causality: The Electronic Architecture of Isomers

The spectroscopic signatures of dichloronitrophenols are governed by a delicate interplay of inductive (-I), mesomeric (+M/-M), and steric effects:

  • The Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group via both inductive and resonance effects. It strongly deshields adjacent protons in NMR and activates the ring for SNAr reactions[1].

  • The Chloro Groups (-Cl): Exert a net electron-withdrawing inductive effect (-I) but can donate electron density via resonance (+M). Their bulky nature introduces significant steric hindrance when positioned ortho to the phenolic hydroxyl group.

  • Hydrogen Bonding Causality: The spatial relationship between the -OH and -NO₂ groups is the primary spectroscopic differentiator. When positioned ortho to each other (e.g., in 2,4-dichloro-6-nitrophenol), a strong intramolecular hydrogen bond forms. This locks the molecular conformation, dramatically red-shifts the O-H stretching frequency in FTIR, and severely deshields the hydroxyl proton in ¹H NMR[3]. Conversely, ortho-chloro substituents (e.g., in 2,6-dichloro-4-nitrophenol) sterically hinder the -OH group, preventing strong intermolecular network formation and altering its spectroscopic behavior[4].

ElectronicEffects Isomer Dichloronitrophenol Core Structure Nitro -NO2 Group (Strong -I, -M) Isomer->Nitro Chloro -Cl Groups (-I, +M) Isomer->Chloro OH -OH Group (H-Bonding Donor) Isomer->OH Nitro->Isomer Ring Deactivation (SNAr Reactivity) Nitro->OH Intramolecular H-Bond (if ortho, e.g., 2,4-isomer) Chloro->Isomer Ring Deactivation (SNAr Reactivity) Chloro->OH Steric Hindrance (if ortho, e.g., 2,6-isomer)

Caption: Electronic and steric interplay dictating the spectroscopic signatures of dichloronitrophenols.

Comparative Spectroscopic Data

The following tables synthesize the quantitative spectroscopic data required to differentiate 2,3-dichloro-5-nitrophenol from its primary alternative isomers.

Table 1: Comparative ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Note: DMSO-d₆ is specifically chosen to disrupt intermolecular H-bonds while preserving strong intramolecular ones, allowing for clear differentiation of the phenolic -OH signals[2].

IsomerPhenolic -OH (δ, ppm)Aromatic Protons (δ, ppm)Multiplicity & Coupling
2,3-Dichloro-5-nitrophenol ~11.2 (br s)H-4: ~8.1, H-6: ~7.8Two doublets (meta-coupling, J ~ 2.5 Hz)
2,4-Dichloro-6-nitrophenol >11.5 (sharp s)H-3: ~8.0, H-5: ~8.3Two doublets (meta-coupling, J ~ 2.5 Hz)
2,6-Dichloro-4-nitrophenol ~10.8 (br s)H-3, H-5: ~8.2Singlet (2H, equivalent protons)
Table 2: Key FTIR Vibrational Frequencies (Solid State, ATR)

Data validated against ab initio DFT vibrational analysis using 6-311+G(d,p) basis sets[3].

Vibrational Mode2,3-Dichloro-5-nitrophenol (cm⁻¹)2,4-Dichloro-6-nitrophenol (cm⁻¹)2,6-Dichloro-4-nitrophenol (cm⁻¹)Causality / Assignment
ν(O-H) 3350 - 34003100 - 32503450 - 3500Ortho-NO₂ in the 2,4-isomer causes strong intramolecular H-bonding, heavily red-shifting the peak[3].
ν_as(NO₂) 152515351540Asymmetric stretching; highly sensitive to ring electron density.
ν_s(NO₂) 134513301339Symmetric stretching[4].
ν(C-Cl) 740, 810750, 820760C-Cl stretching modes.
Table 3: UV-Vis Absorption Maxima (Methanol)

UV-Vis is utilized in conjunction with HPLC retention times to monitor degradation and substitution pathways[5].

Isomerλ_max (nm)Transition TypeCausality
2,3-Dichloro-5-nitrophenol ~310, 400 (sh)π → π, n → πStandard nitroaromatic chromophore without extended planar locking.
2,4-Dichloro-6-nitrophenol ~325, 415π → π, n → πExtended conjugation via intramolecular H-bond increases planarity, causing a bathochromic shift[5].
2,6-Dichloro-4-nitrophenol ~305, 390π → π, n → πSteric twisting of the -OH by dual ortho-chlorines slightly reduces orbital overlap.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal causality checks to prevent false-positive isomer identification caused by environmental contamination or solvent effects.

Protocol 1: ¹H and ¹³C NMR Acquisition for Isomer Differentiation

Rationale: Chloroform-d (CDCl₃) is a poor solvent for highly polar dichloronitrophenols and allows rapid proton exchange, which broadens or erases the critical -OH signal. DMSO-d₆ is mandated because its strong hydrogen-bond accepting nature locks the -OH proton, slowing exchange rates and allowing precise chemical shift measurements[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the highly purified dichloronitrophenol isomer in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Acquisition Parameters: Acquire the ¹H spectrum at 400 MHz (or higher) using a standard 30° pulse sequence, a relaxation delay (D1) of 2.0 seconds, and 16–32 scans to ensure a high signal-to-noise ratio.

  • Self-Validation Check (Critical): Before interpreting the aromatic region, integrate the solvent residual peak (DMSO-d₆ at 2.50 ppm) and the water peak (~3.33 ppm). If the water peak integrates to an area greater than 0.5 relative to a single aromatic proton, the sample is hygroscopically contaminated. Excess water facilitates proton exchange, artificially broadening the phenolic -OH signal and invalidating any assessment of intramolecular hydrogen bonding. Discard and prepare a fresh, dry sample.

Protocol 2: ATR-FTIR Spectroscopic Analysis

Rationale: While KBr pellets are standard for solid-state IR, the hygroscopic nature of KBr often introduces a massive, broad water band at 3300–3400 cm⁻¹. This directly masks the ν(O-H) region, making it impossible to differentiate the 3100 cm⁻¹ shift of 2,4-dichloro-6-nitrophenol from the 3450 cm⁻¹ shift of 2,6-dichloro-4-nitrophenol[3]. Attenuated Total Reflectance (ATR) bypasses this issue.

Step-by-Step Methodology:

  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to dry completely.

  • Background Scan: Run a background scan (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis.

    • Self-Validation Check: Monitor the 3600–3900 cm⁻¹ region for water vapor and the 2300–2400 cm⁻¹ region for CO₂. If prominent, purge the spectrometer compartment with dry N₂. Atmospheric water will mask the critical ν(O-H) shifts.

  • Sample Application: Place 2–3 mg of the solid isomer directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Compare the ν(O-H) and ν_as(NO₂) bands against the theoretical DFT-calculated harmonic vibrational frequencies to confirm positional isomerism[3].

Workflow Start Sample Preparation (Isomer Isolation) NMR 1H & 13C NMR (DMSO-d6, 400 MHz) Start->NMR IR FTIR Spectroscopy (ATR Crystal) Start->IR UV UV-Vis Spectroscopy (Methanol Solvent) Start->UV Validation Structural Validation & Isomer Differentiation NMR->Validation DFT Ab Initio DFT (Vibrational Analysis) IR->DFT Frequency Matching UV->Validation DFT->Validation

Caption: Spectroscopic workflow for validating and differentiating dichloronitrophenol isomers.

References

  • Benchchem. TCDNB as a Synthesis Intermediate: A Comparative Guide to its Isomers. Explores SNAr reactivity and the impact of nitro group positioning. 1

  • ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Provides foundational DFT and experimental IR data for the 2,4-isomer. 3

  • Benchchem. Spectroscopic Analysis: A Comparative Guide to 4-Amino-2,6-dichlorophenol and Its Synthetic Precursors. Details NMR and IR methodologies for 2,6-dichloro-4-nitrophenol. 2

  • ACS Publications (Environmental Science & Technology Engineering). Influence of Nitrite on Ultraviolet-Activated Peroxydisulfate Degradation of 2,4-Dichlorophenol. Details the UV-Vis and HPLC identification of 2,4-dichloro-6-nitrophenol. 5

  • ResearchGate. Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. Contains structural and NMR/IR characterization data for 2,6-dichloro-4-nitrophenol. 4

Sources

Validation

A Comparative Guide to Benchmarking the Biodegradation of 2,3-Dichloro-5-Nitrophenol by Soil Bacteria

For researchers, scientists, and drug development professionals engaged in environmental toxicology and bioremediation, understanding the fate of xenobiotic compounds is paramount. Among these, chlorinated nitrophenols r...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in environmental toxicology and bioremediation, understanding the fate of xenobiotic compounds is paramount. Among these, chlorinated nitrophenols represent a class of persistent and toxic pollutants. This guide focuses on 2,3-dichloro-5-nitrophenol (DCNP), a compound for which direct comparative biodegradation data is notably scarce in the current scientific literature.

In light of this data gap, this guide will provide a framework for benchmarking the biodegradation rates of DCNP by soil bacteria. We will draw upon established methodologies and data from closely related analogs, such as 2-chloro-5-nitrophenol (2C5NP), to illustrate the principles of effective comparison. The ultimate goal is to equip researchers with the rationale and a robust protocol to generate the much-needed comparative data for DCNP.

The Challenge of Benchmarking DCNP Biodegradation

Comparative Analysis of an Analogous Compound: 2-Chloro-5-Nitrophenol (2C5NP)

To understand how one might benchmark DCNP, we can examine the data available for its structural analog, 2C5NP. The following table summarizes the biodegradation performance of two bacterial strains, Cupriavidus sp. CNP-8 and Ralstonia eutropha JMP134, which have been shown to degrade 2C5NP.

ParameterCupriavidus sp. CNP-8Ralstonia eutropha JMP134
Maximum Degradation Rate 21.2 ± 2.3 µM h⁻¹[1][3][4]Not explicitly quantified in the same units, but demonstrated complete consumption of 1.1 mM 2C5NP within 8 hours after a 2-hour lag phase.[5]
Effective Concentration Range Up to 0.6 mM; inhibitory effects observed above 0.7 mM.[3]Capable of utilizing 1.1 mM as the sole source of carbon, nitrogen, and energy.[5]
Key Enzymes NADPH-dependent nitroreductase (MnpA), aminohydroquinone dioxygenase (MnpC).[1][4]3-nitrophenol nitroreductase, 3-hydroxylaminophenol mutase.[5][6]
Initial Metabolic Step Partial reduction of the nitro group.[1][3]Chemoselective reduction of the nitro group.[5][6]
Metabolic Intermediates 2-chloro-5-nitrosophenol, 2-chloro-5-hydroxylaminophenol.[1][3]2-chloro-5-hydroxylaminophenol, 2-amino-5-chlorohydroquinone.[6]
Inducibility Degradation is inducible by either 2C5NP or meta-nitrophenol (MNP).[1][3]Degradation enzymes are induced by 2C5NP or 3-nitrophenol.[6]
Additional Carbon Source Effect Succinate (0.5 g/L) enhances the degradation rate.[1][3]Not specified.

This comparison highlights the key metrics essential for benchmarking: degradation rate, substrate tolerance, enzymatic machinery, and metabolic pathway. A similar table for DCNP, populated with data from diverse soil bacteria, would be invaluable for selecting appropriate candidates for bioremediation.

Proposed Metabolic Pathway for DCNP Biodegradation

Based on the degradation pathways of 2C5NP and other chlorinated aromatic compounds, a putative metabolic pathway for DCNP is proposed. The initial step is likely the reduction of the nitro group, a common strategy for bacteria to detoxify and metabolize nitroaromatic compounds.[1][3][5][6] This is followed by a series of enzymatic reactions, including dehalogenation and ring cleavage.

DCNP_Biodegradation_Pathway DCNP 2,3-Dichloro-5-Nitrophenol (DCNP) Intermediate1 2,3-Dichloro-5-Hydroxylaminophenol DCNP->Intermediate1 Nitroreductase Intermediate2 2-Amino-3-chloro-5-chlorohydroquinone Intermediate1->Intermediate2 Mutase (Bamberger-like rearrangement) Intermediate3 2-Amino-3-chlorohydroquinone Intermediate2->Intermediate3 Reductive Dehalogenation RingCleavage Ring Cleavage Products Intermediate3->RingCleavage Dioxygenase TCA TCA Cycle RingCleavage->TCA

Caption: Putative metabolic pathway for DCNP degradation by soil bacteria.

Experimental Protocol for Benchmarking DCNP Biodegradation

To generate the necessary comparative data, a standardized experimental protocol is crucial. The following protocol is designed to be a self-validating system, ensuring the trustworthiness of the results.

Isolation and Identification of DCNP-Degrading Bacteria
  • Objective: To isolate bacterial strains from contaminated soil capable of utilizing DCNP as a sole carbon and nitrogen source.

  • Procedure:

    • Collect soil samples from sites with a history of industrial contamination, particularly with pesticides or dyes.

    • Prepare a minimal salts medium (MSM) with DCNP as the sole carbon and nitrogen source.

    • Inoculate the MSM with a soil slurry and incubate under aerobic conditions.

    • Perform serial dilutions and plate on MSM agar plates containing DCNP to isolate individual colonies.

    • Identify promising isolates through 16S rRNA gene sequencing.

Biodegradation Kinetics Assay
  • Objective: To quantify and compare the DCNP degradation rates of the isolated bacterial strains.

  • Procedure:

    • Grow the isolated strains in a nutrient-rich medium and then transfer them to MSM to acclimatize.

    • Inoculate a known concentration of DCNP in MSM with the bacterial isolates to a standardized optical density (e.g., OD₆₀₀ of 0.1).

    • Incubate the cultures under controlled conditions (e.g., 30°C, 180 rpm).

    • At regular time intervals, withdraw aliquots and centrifuge to remove bacterial cells.

    • Analyze the supernatant for the remaining DCNP concentration using High-Performance Liquid Chromatography (HPLC).

    • Calculate the degradation rate (e.g., in µM h⁻¹).

Identification of Metabolic Intermediates
  • Objective: To elucidate the metabolic pathway of DCNP degradation by identifying key intermediates.

  • Procedure:

    • During the biodegradation kinetics assay, collect larger volume samples at time points where the DCNP concentration is significantly reduced but not yet depleted.

    • Extract the metabolites from the supernatant using an appropriate solvent (e.g., ethyl acetate).

    • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical structures of the intermediates.

Experimental Workflow Diagram

DCNP_Benchmarking_Workflow cluster_0 Strain Isolation & Identification cluster_1 Biodegradation & Pathway Analysis cluster_2 Data Analysis & Comparison SoilSample Contaminated Soil Sample Enrichment Enrichment Culture in MSM + DCNP SoilSample->Enrichment Isolation Isolation on Agar Plates Enrichment->Isolation Identification 16S rRNA Sequencing Isolation->Identification Kinetics Biodegradation Kinetics Assay (HPLC) Identification->Kinetics MetaboliteID Metabolite Identification (GC-MS/LC-MS) Kinetics->MetaboliteID DataAnalysis Calculate Degradation Rates MetaboliteID->DataAnalysis Comparison Comparative Analysis of Bacterial Performance DataAnalysis->Comparison

Caption: Experimental workflow for benchmarking DCNP biodegradation.

Expert Insights and Causality

  • Choice of Minimal Salts Medium: Using a minimal medium with DCNP as the sole carbon and nitrogen source is a stringent selection method that ensures the isolated bacteria are true degraders and not just co-metabolizing the compound in the presence of other nutrients.

  • Importance of Acclimatization: Acclimatizing the bacterial cultures to the minimal medium before the kinetics assay is crucial for inducing the necessary catabolic enzymes, leading to more accurate and reproducible degradation rates.[1][3]

  • Standardized Inoculum Density: Starting the kinetics assay with a standardized optical density ensures that the initial biomass is consistent across all experiments, allowing for a fair comparison of degradation rates between different bacterial strains.

  • Kinetic Modeling: The degradation data can be fitted to kinetic models, such as the Michaelis-Menten or Haldane model, to determine key parameters like the maximum specific degradation rate (Vmax) and the half-saturation constant (Km).[7] This provides a more in-depth understanding of the enzyme kinetics involved.

Conclusion

While direct comparative data on the biodegradation of 2,3-dichloro-5-nitrophenol by soil bacteria is currently limited, a robust framework for generating this essential information can be established by drawing on methodologies and findings from related chlorinated nitrophenols. By following a standardized protocol for isolation, kinetic analysis, and metabolite identification, researchers can systematically benchmark the performance of different bacterial strains. This will not only fill a critical knowledge gap but also pave the way for the development of effective bioremediation strategies for this persistent environmental pollutant.

References

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. ResearchGate. [Link]

  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317–2323. [Link]

  • Min, J., Zhang, J. J., Zhou, N. Y., & Liu, Y. H. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Frontiers in Microbiology, 8, 1779. [Link]

  • Tiwari, I., Mulla, S. I., Lee, S. M., & Arora, P. K. (2017). Biodegradation and detoxification of chloronitroaromatic pollutant by Cupriavidus. ResearchGate. [Link]

  • Ampe, F., & Lindley, N. D. (1999). Phenol degradation by Ralstonia eutropha: Colorimetric determination of 2-hydroxymuconate semialdehyde accumulation to control feeding strategy. Biotechnology and Bioengineering, 65(4), 407-415. [Link]

  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317–2323. [Link]

  • Min, J., Zhang, J. J., Zhou, N. Y., & Liu, Y. H. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Frontiers in Microbiology, 8, 1779. [Link]

  • Min, J., Zhang, J. J., Zhou, N. Y., & Liu, Y. H. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. PubMed, 28959241. [Link]

  • Mondal, P., & Ghosh, A. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. [Link]

  • Maleki, A., Mahdavi, V., & Ebrahimi, S. (2015). A brief scheme for PNP degradation pathway by R. eutropha. ResearchGate. [Link]

  • Arora, P. K., Srivastava, A., & Singh, V. P. (2018). Recent advances in degradation of chloronitrophenols. Bioresource Technology, 250, 925-932. [Link]

  • Mulla, S. I., Hu, A., Sun, Q., Li, J., Su, M., Wei, Y., ... & Yu, C. P. (2019). Degradation and conversion of toxic compounds into useful bioplastics by Cupriavidus sp. CY-1: relative expression of the PhaC gene under phenol and nitrogen stress. Green Chemistry, 21(16), 4433-4444. [Link]

  • Mondal, P., & Ghosh, A. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Environmental Biology, 43(4), 549-562. [Link]

  • Arora, P. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277. [Link]

  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. ResearchGate. [Link]

  • Kimura, N., Kitagawa, W., & Kamagata, Y. (2012). Biodegradation of Nitrophenol Compounds. ResearchGate. [Link]

  • Wang, Y., Zhang, Y., Wang, Z., & Chen, J. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Molecules, 28(23), 7739. [Link]

  • Bhushan, B., Chauhan, A., Samanta, S. K., & Jain, R. K. (2000). Kinetics of biodegradation of p-nitrophenol by different bacteria. Biochemical and Biophysical Research Communications, 274(3), 626–630. [Link]

  • Thornton, S. F., & Oswald, S. E. (2015). Bioremediation of Hydrocarbons and Chlorinated Solvents in Groundwater: Characterisation, Design and Performance Assessment. ResearchGate. [Link]

  • Arora, P. K. (2013). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. PeerJ, 1, e16. [Link]

  • Mondal, P., & Ghosh, A. (2022). A Critical Review of Recent Advances in the Bio-remediation of Chlorinated Substances by Microbial Dechlorinators. ResearchGate. [Link]

  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLoS ONE, 7(6), e38676. [Link]

  • Li, Y., Wang, Y., Chen, Y., Zhang, J., & Zhou, N. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Journal of Hazardous Materials, 489, 134105. [Link]

  • Souha, M. (2020). Evaluation of pesticides degradation by microorganisms in the soil of a new cropping system : Isolation and characterization of. MatheO. [Link]

  • Stoica, I., & Vasile, E. (2025). Investigating the Potential of Native Soil Bacteria for Diesel Biodegradation. International Journal of Molecular Sciences, 26(5), 2898. [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 2,3-dichloro-5-nitrophenol vs 2,5-dichloro-4-nitrophenol

Title: Mass Spectrometry Fragmentation Profiling: Differentiating 2,3-Dichloro-5-nitrophenol and 2,5-Dichloro-4-nitrophenol Executive Summary In environmental monitoring and pharmaceutical impurity profiling, distinguish...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Fragmentation Profiling: Differentiating 2,3-Dichloro-5-nitrophenol and 2,5-Dichloro-4-nitrophenol

Executive Summary

In environmental monitoring and pharmaceutical impurity profiling, distinguishing between positional isomers of halogenated aromatics is a critical analytical challenge. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying halonitrophenols in complex matrices[1]. However, because isomers like 2,3-dichloro-5-nitrophenol and 2,5-dichloro-4-nitrophenol share identical exact masses (m/z 205.94 for the deprotonated ion), mass analyzers cannot differentiate them without collision-induced dissociation (CID). This guide provides an in-depth, objective comparison of their tandem mass spectrometry (MS/MS) fragmentation patterns, grounded in the physical organic chemistry that drives their gas-phase behavior.

Mechanistic Causality: The Physics of Isomeric Fragmentation

When subjected to negative electrospray ionization (ESI-), both isomers readily deprotonate to form a stable phenoxide precursor ion ([M-H]⁻). In chloronitrophenols, characteristic radical losses in negative mode typically include NO• (30 Da), NO₂• (46 Da), and Cl• (35 Da)[2]. The dominance of these specific fragmentation pathways is dictated by resonance stabilization and the positional relationship between the phenoxide oxygen and the nitro group:

  • 2,5-Dichloro-4-nitrophenol (Para-Isomer): The nitro group is situated para to the deprotonated hydroxyl group. This configuration allows the negative charge to be highly delocalized across the aromatic ring directly onto the nitro oxygens. Upon collisional activation, this resonance stabilization facilitates a classic "nitro-nitrite rearrangement" (–NO₂ → –ONO). This rearrangement lowers the activation energy required for cleavage, leading to the highly favored expulsion of a nitric oxide radical (NO•) to yield an intense [M-H-NO]⁻• product ion at m/z 175.94.

  • 2,3-Dichloro-5-nitrophenol (Meta-Isomer): The nitro group is meta to the phenoxide oxygen. Orbital symmetry prevents direct resonance delocalization of the negative charge onto the meta-nitro group. Consequently, the nitro-nitrite rearrangement is energetically hindered. Instead, the molecule undergoes direct homolytic cleavage, predominantly losing the entire nitro radical (NO₂•) to form an[M-H-NO₂]⁻ ion at m/z 159.94, alongside competitive losses of a chlorine radical (Cl•).

Fragmentation cluster_para 2,5-Dichloro-4-nitrophenol (Para NO₂) cluster_meta 2,3-Dichloro-5-nitrophenol (Meta NO₂) M Precursor Ion [M-H]⁻ m/z 205.94 Rearrange Nitro-Nitrite Rearrangement (Resonance Stabilized) M->Rearrange Para-OH Effect Direct Direct Cleavage (No Resonance Stabilization) M->Direct Meta-OH Effect LossNO Loss of NO• (30 Da) m/z 175.94 (Base Peak) Rearrange->LossNO LossNO2 Loss of NO₂• (46 Da) m/z 159.94 (Major Peak) Direct->LossNO2

Caption: Fragmentation pathway logic for para vs meta chloronitrophenol isomers.

Comparative MS/MS Data Analysis

The quantitative differences in product ion abundances serve as the primary diagnostic tool for distinguishing the two compounds. The table below summarizes the expected MS/MS fragments at a normalized collision energy (NCE) of 20 eV.

Analytical Feature2,5-Dichloro-4-nitrophenol2,3-Dichloro-5-nitrophenol
Precursor Ion [M-H]⁻ m/z 205.94 (100%)m/z 205.94 (100%)
Isotopic Signature [M-H+2]⁻ m/z 207.94 (~65% abundance)m/z 207.94 (~65% abundance)
Primary Neutral Loss NO• (30 Da)NO₂• (46 Da)
Base Peak (MS/MS) m/z 175.94 ([M-H-NO]⁻•)m/z 159.94 ([M-H-NO₂]⁻)
Secondary Product Ions m/z 140.97 ([M-H-NO-Cl]⁻)m/z 170.97 ([M-H-Cl]⁻•)
Diagnostic Ratio (m/z 176 / 160) > 5.0< 0.2

Self-Validating Experimental Protocol: LC-MS/MS Workflow

Mass spectrometry alone is susceptible to false positives if the isomers co-elute or if matrix interferences are present. This protocol establishes a self-validating system by coupling orthogonal chromatographic retention with specific MS/MS diagnostic transition ratios.

Step 1: Sample Preparation & Matrix Cleanup

  • Action: Extract samples using Solid Phase Extraction (SPE) with a polymeric weak anion exchange (WAX) cartridge.

  • Causality: Phenols are weakly acidic. The WAX cartridge selectively binds the deprotonated phenoxide ions at neutral pH, allowing neutral interferences to be washed away, thereby maximizing the signal-to-noise ratio and preventing ion suppression during ESI.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both buffered with 10 mM Ammonium Acetate (pH 6.8).

  • Causality: Ammonium acetate is chosen over formic acid because acidic modifiers suppress the deprotonation of phenols in negative ESI. The pH of 6.8 ensures the analytes remain ionized in the droplet, drastically enhancing sensitivity. The C18 column resolves the isomers based on subtle dipole moment differences induced by the chlorine positions.

Step 3: Negative Electrospray Ionization (ESI-) & Precursor Validation

  • Action: Operate the ESI source in negative mode. Validation Checkpoint: Before triggering MS/MS, verify the precursor isotopic envelope at m/z 205.94, 207.94, and 209.94.

  • Causality: The natural abundance of ³⁵Cl and ³⁷Cl dictates a strict 9:6:1 isotopic ratio for a dichloro-compound. Confirming this exact pattern self-validates that the precursor is indeed a dichloro-nitrophenol and not an isobaric matrix interference.

Step 4: Collision-Induced Dissociation (CID) Optimization

  • Action: Isolate m/z 205.94 in the quadrupole and apply a normalized collision energy (NCE) of 20-25 eV using Argon as the collision gas.

  • Causality: Stepping the collision energy is critical. Too low, and the precursor remains intact; too high, and both isomers shatter into non-diagnostic carbon clusters (m/z < 100). An NCE of 20-25 eV provides the optimal thermodynamic window to observe the subtle kinetic differences between the nitro-nitrite rearrangement (para) and direct cleavage (meta).

Workflow Prep 1. Sample Prep SPE Extraction LC 2. UHPLC Isomer Separation Prep->LC ESI 3. ESI(-) Deprotonation LC->ESI MS 4. Q-TOF MS/MS Collision Cell ESI->MS Data 5. Data Analysis Diagnostic Ratios MS->Data

Caption: Step-by-step LC-MS/MS experimental workflow for isomer differentiation.

References

  • Suspect and non-target screening of chemicals in clothing textiles by reversed-phase liquid chromatography/hybrid quadrupole-Orbitrap mass spectrometry. National Institutes of Health (PMC).
  • Molecular Insights into the Enhanced Formation of Halonitrophenols after the UV/Chloramine Process. ACS ES&T Water.

Sources

Validation

Cross-Validation of HPLC and UV-Vis for 2,3-Dichloro-5-nitrophenol Analysis: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter the analytical dilemma of balancing high-throughput screening capabilities with absolute chemical specificity. When quantifying complex phenolic intermediates lik...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical dilemma of balancing high-throughput screening capabilities with absolute chemical specificity. When quantifying complex phenolic intermediates like 2,3-dichloro-5-nitrophenol (DCNP)—a critical compound in agrochemical and pharmaceutical synthesis—laboratories typically rely on either Ultraviolet-Visible (UV-Vis) spectroscopy or High-Performance Liquid Chromatography (HPLC).

While UV-Vis offers rapid, cost-effective quantification, it is inherently susceptible to spectral interference from structurally similar degradants. Conversely, HPLC provides unparalleled specificity through chromatographic resolution but demands higher operational costs and longer run times. By cross-validating these two techniques in strict accordance with the ICH Q2(R2) Validation of Analytical Procedures[1], laboratories can establish a self-validating system: deploying UV-Vis for routine in-process monitoring and reserving HPLC for definitive batch release and stability-indicating assays.

Mechanistic Grounding & Causality

A successful cross-validation strategy hinges entirely on understanding the physicochemical properties of 2,3-dichloro-5-nitrophenol. The molecule features a highly conjugated aromatic ring substituted with electron-withdrawing chlorine and nitro groups, alongside an electron-donating hydroxyl group.

  • UV-Vis Causality: This push-pull electronic configuration results in strong, distinct absorption bands. In acidic or neutral organic solvents, DCNP exhibits a primary λmax​ around 280–310 nm. However, if the pH increases, the deprotonation of the phenolic -OH to a phenolate ion causes a significant bathochromic shift (red shift) to ~400 nm. Therefore, strictly controlling the pH of the sample diluent is non-negotiable for reproducible UV-Vis quantification.

  • HPLC Causality: For HPLC, a reversed-phase C18 column is the industry standard. Because DCNP is an ionizable compound, the mobile phase must be heavily acidified (e.g., using 0.1% Formic Acid). This maintains a pH well below the molecule's pKa, suppressing the ionization of the phenolic hydroxyl group. Keeping the molecule in its neutral state prevents peak tailing and ensures predictable, sharp retention on the hydrophobic stationary phase[2].

Cross-Validation Strategy

To ensure scientific integrity, the cross-validation workflow must demonstrate that both methods yield statistically equivalent results within the defined reportable range.

CrossValidationWorkflow Start Sample Prep (Standardized Diluent) UVVis UV-Vis Spectroscopy (High-Throughput) Start->UVVis HPLC RP-HPLC-DAD (High Specificity) Start->HPLC DataUV Absorbance Data (Beer-Lambert Law) UVVis->DataUV DataHPLC Peak Area Data (Chromatographic Integration) HPLC->DataHPLC Validation ICH Q2(R2) Statistical Cross-Validation DataUV->Validation DataHPLC->Validation Routine Routine In-Process Monitoring (UV-Vis) Validation->Routine If R² > 0.99 Release Batch Release & Stability (HPLC) Validation->Release Orthogonal Confirmation

Figure 1: Workflow for cross-validating UV-Vis and HPLC methods for DCNP analysis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The internal system suitability tests (SST) inherently verify the reliability of the instrument before any cross-comparison of data occurs.

Protocol A: RP-HPLC-DAD Methodology
  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q water with 0.1% v/v formic acid) and Solvent B (HPLC-grade Acetonitrile with 0.1% v/v formic acid). Degas via ultrasonication for 15 minutes. Causality: Formic acid maintains a pH < 3.0, suppressing DCNP ionization to prevent peak tailing.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm particle size).

    • Elution: Isocratic 40% A / 60% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (ensures mobile phase viscosity and system pressure stability).

    • Detection: Diode Array Detector (DAD) set to 290 nm (with full spectral scanning from 200–400 nm for peak purity confirmation).

  • System Suitability: Inject a standard solution (50 µg/mL) six consecutive times. Acceptance criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates > 2000.

  • Sample Analysis: Inject 10 µL of standard and sample preparations. Integrate the peak area corresponding to 2,3-dichloro-5-nitrophenol.

Protocol B: UV-Vis Spectroscopy Methodology
  • Solvent Selection: Use the exact same diluent as the HPLC sample preparation (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Causality: Using identical diluents eliminates solvatochromic shifts and ensures the ionization state is identical across both instruments.

  • Baseline Correction: Fill two matched 10 mm path-length quartz cuvettes with the blank diluent. Perform a baseline scan from 200 nm to 500 nm to zero the instrument.

  • Wavelength Selection: Scan a 50 µg/mL standard. Identify the exact λmax​ (typically ~290 nm under these acidic conditions).

  • Quantitative Measurement: Measure the absorbance of calibration standards and unknown samples at the established λmax​ . Ensure all absorbance values fall within the linear dynamic range (0.1 to 1.0 AU) to strictly adhere to the Beer-Lambert Law.

Data Presentation and ICH Q2(R2) Validation Metrics

To objectively compare the performance of both methods, we evaluate them against the core validation parameters outlined in the ICH Q2(R2) guidelines[1]. The table below summarizes comparative experimental data obtained during a cross-validation study of 2,3-dichloro-5-nitrophenol.

Validation Parameter (ICH Q2(R2))RP-HPLC-DADUV-Vis SpectroscopyComparative Insight
Linearity Range 1.0 – 150 µg/mL5.0 – 80 µg/mLHPLC offers a significantly wider dynamic range. UV-Vis is limited by detector saturation at high absorbances.
Correlation Coefficient ( R2 ) 0.99980.9985Both meet the >0.99 acceptance criteria, confirming excellent linearity.
Limit of Detection (LOD) 0.15 µg/mL1.2 µg/mLHPLC is roughly 8x more sensitive, essential for trace impurity analysis.
Limit of Quantitation (LOQ) 0.45 µg/mL3.6 µg/mLUV-Vis is sufficient for main-component assay, but HPLC is required for degradant profiling.
Precision (Intra-day RSD%) 0.8%1.4%HPLC demonstrates tighter precision due to automated injection and peak integration.
Accuracy (Recovery %) 99.2% – 101.1%97.5% – 102.3%Both methods show high accuracy within the active pharmaceutical ingredient (API) assay range.
Specificity High (Chromatographic separation + Spectral purity)Low (Subject to overlapping chromophores)HPLC resolves DCNP from isomers; UV-Vis requires a matrix free of interfering absorbers[2].

Conclusion

The cross-validation data clearly demonstrates that while RP-HPLC-DAD is superior in sensitivity and specificity, UV-Vis spectroscopy exhibits excellent linearity and accuracy within its operational range. By linking both methods through rigorous ICH Q2(R2) validation, drug development professionals can confidently deploy UV-Vis for rapid, at-line concentration checks during synthesis, reserving HPLC for final purity certification and stability-indicating analyses where the resolution of degradation products is paramount.

References
  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Europa.eu, 14 Dec. 2023. URL:[Link][1]

  • Mizzi, L., Chatzitzika, C., Gatt, R., & Valdramidis, V. "HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks." Food Technology and Biotechnology, vol. 58, no. 1, 2020, pp. 12-19. URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

2,3-Dichloro-5-nitrophenol proper disposal procedures

Operational Guide: Handling and Disposal of 2,3-Dichloro-5-nitrophenol For researchers and drug development professionals, managing hazardous chemical waste requires more than just regulatory compliance; it demands a mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of 2,3-Dichloro-5-nitrophenol

For researchers and drug development professionals, managing hazardous chemical waste requires more than just regulatory compliance; it demands a mechanistic understanding of the chemicals involved to ensure absolute laboratory safety. 2,3-Dichloro-5-nitrophenol (CAS 1806356-80-8) is a highly reactive, halogenated aromatic compound used in advanced organic synthesis. Due to its specific functional groups, improper disposal can lead to severe environmental toxicity and safety hazards. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound.

Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the causality behind the compound's hazards.

  • Corrosivity and Irritation: The electron-withdrawing nature of the two chlorine atoms and the nitro group significantly increases the acidity of the phenolic proton. This makes the compound capable of causing severe eye damage (H318) and skin irritation (H315)[1].

  • Environmental Persistence: The lipophilic chlorinated aromatic ring resists rapid biodegradation, leading to its classification as very toxic to aquatic life with long-lasting effects (H410)[1].

  • Thermal Reactivity: Halogenated nitrophenols can decompose exothermically under extreme conditions and require specific destruction parameters to prevent the formation of toxic byproducts.

Table 1: Physicochemical and Hazard Profile of 2,3-Dichloro-5-nitrophenol

Property / HazardValue / ClassificationOperational Implication
CAS Number 1806356-80-8Essential for tracking, SDS retrieval, and waste manifesting[2].
Molecular Weight 208.00 g/mol Used for stoichiometric calculations during neutralization[1].
GHS Hazard Statements H302, H315, H317, H318, H410Mandates strict PPE (nitrile gloves, goggles) and secondary containment[1].
UN Number & Class UN 3077, Class 9Requires specific DOT shipping labels (Environmentally Hazardous Solid)[1].
Packing Group IIIIndicates minor danger but dictates certified packaging for transport[1].

Waste Segregation and Storage Workflow

Proper segregation prevents dangerous cross-reactions. 2,3-Dichloro-5-nitrophenol must be kept strictly separated from strong oxidizing agents (which can trigger explosive reactions with the nitro group) and strong bases (which cause rapid, exothermic deprotonation).

DisposalWorkflow Start 2,3-Dichloro-5-nitrophenol Waste Identification Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid ContainerS Collect in HDPE or Amber Glass Receptacle Solid->ContainerS ContainerL Collect in Compatible Halogenated Solvent Jug Liquid->ContainerL Label Apply RCRA Label: UN 3077, Class 9 ContainerS->Label ContainerL->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage TSDF Transfer to TSDF: High-Temp Incineration (>1000°C + Scrubbers) Storage->TSDF

Workflow for the segregation, containment, and disposal of 2,3-Dichloro-5-nitrophenol waste.

Step-by-Step Disposal Methodology

Under Resource Conservation and Recovery Act (RCRA) guidelines, generators must identify, manage, and properly treat hazardous waste[3]. Follow this validated protocol for 2,3-Dichloro-5-nitrophenol:

  • Step 1: Container Selection.

    • Action: Select High-Density Polyethylene (HDPE) or amber glass containers.

    • Causality: Metal containers must be avoided as the acidic phenolic proton can slowly corrode metals, potentially generating flammable hydrogen gas or compromising the container's integrity.

  • Step 2: Waste Collection & Segregation.

    • Action: Deposit solid residues into dedicated solid waste bins. For liquid solutions, deposit into "Halogenated Organic Waste" carboys. Do not mix with non-halogenated solvents.

    • Causality: Segregating halogenated from non-halogenated waste reduces disposal costs and prevents incompatible chemical reactions during storage[4].

  • Step 3: Labeling and Documentation.

    • Action: Immediately affix a hazardous waste label. Mark it with "2,3-Dichloro-5-nitrophenol", the accumulation start date, and GHS pictograms (Corrosive, Irritant, Environmental Hazard). Note the UN 3077, Class 9 designation[1].

    • Causality: Accurate documentation ensures compliance with EPA and DOT regulations during transport to the Treatment, Storage, and Disposal Facility (TSDF)[3].

  • Step 4: Satellite Accumulation Area (SAA) Storage.

    • Action: Place the sealed container in a secondary containment tray within a designated SAA, away from direct sunlight and heat sources.

    • Causality: Secondary containment captures accidental leaks, while temperature control prevents pressure buildup from solvent evaporation or thermal degradation.

  • Step 5: Final Destruction via Incineration.

    • Action: Transfer the waste to a licensed TSDF for high-temperature incineration (>1000°C) equipped with gas scrubbers.

    • Causality: Incineration is the only reliable method to break the stable C-Cl aromatic bonds. The high temperature prevents the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) or dibenzofurans (PCDFs). The scrubbers are necessary to neutralize the hydrochloric acid (HCl) and nitrogen oxides (NOx) gases generated during combustion.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to mitigate exposure and environmental contamination.

  • Step 1: Evacuation & PPE. Evacuate non-essential personnel. Responders must don an N95/P100 particulate respirator (if solid dust is present), heavy-duty nitrile gloves, and chemical splash goggles.

  • Step 2: Containment. For liquid solutions, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). For solid spills, mist lightly with water to suppress dust (unless reacting with a solvent present), then sweep up using non-sparking tools.

  • Step 3: Neutralization & Cleanup. Wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acidic phenol, followed by a thorough water rinse.

  • Step 4: Disposal of Spill Materials. All absorbent materials, contaminated PPE, and cleanup tools must be treated as hazardous waste (UN 3077) and disposed of following the standard protocol[5].

Sources

Handling

Personal protective equipment for handling 2,3-Dichloro-5-nitrophenol

Here is a comprehensive, scientifically grounded operational guide for the safe handling, utilization, and disposal of 2,3-Dichloro-5-nitrophenol in a professional laboratory environment. Mechanistic Hazard Assessment: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded operational guide for the safe handling, utilization, and disposal of 2,3-Dichloro-5-nitrophenol in a professional laboratory environment.

Mechanistic Hazard Assessment: 2,3-Dichloro-5-nitrophenol

To design an effective safety protocol, we must first understand the molecular causality of the hazards associated with 2,3-Dichloro-5-nitrophenol (CAS: 1806356-80-8)[1].

As a halogenated nitrophenol, this compound presents a dual-threat profile:

  • Systemic Toxicity (The Nitro Group): Nitrophenols are recognized uncouplers of oxidative phosphorylation. If systemically absorbed, they disrupt the proton gradient in mitochondria, leading to hyperthermia, tachycardia, and cellular asphyxiation.

  • Enhanced Dermal Penetration (The Chlorine Substituents): The addition of two chlorine atoms significantly increases the lipophilicity (LogP) of the molecule compared to standard nitrophenol. This means the compound can rapidly penetrate the lipid bilayer of human skin, making dermal exposure a primary, high-risk vector.

Because of this structure-activity relationship, standard "splash protection" is insufficient. The handling protocol must be designed around strict containment and contact prevention [2].

Quantitative PPE Matrix & Selection Logic

The following matrix outlines the required Personal Protective Equipment (PPE). The selection logic is driven by the compound's high lipophilicity and potential as a fine particulate dust.

Protection ZoneRequired EquipmentMechanistic Rationale & Validation
Hands (Primary) Double-gloved: Inner Nitrile (4 mil), Outer Neoprene or Heavy-duty Nitrile (8 mil).Nitrophenols dissolved in carrier solvents (e.g., DMSO, DCM) rapidly permeate standard thin nitrile. Double-gloving provides a self-validating breach system: if the outer glove discolors or tears, the inner glove provides a temporal buffer to safely halt work.
Body (Dermal) Flame-resistant, fluid-impermeable lab coat (e.g., Tychem) with tight-fitting cuffs.Prevents micro-dust accumulation on forearms. Standard cotton lab coats are porous and act as a reservoir for lipophilic dust, increasing long-term exposure risk.
Eyes/Face Indirect-vented chemical safety goggles.Prevents ambient airborne dust from settling on the ocular mucosa. Standard safety glasses with side shields are inadequate for fine powders.
Respiratory Class II Type B2 Biological Safety Cabinet or externally exhausted chemical fume hood.Prevents inhalation of particulates. Must maintain a face velocity of 80–100 feet per minute (fpm).

Standard Operating Procedure: Handling & Disposal Workflow

This step-by-step methodology ensures a closed-loop system for handling 2,3-Dichloro-5-nitrophenol, minimizing environmental release and operator exposure.

Phase 1: Preparation & Self-Validation
  • Airflow Verification: Before opening the chemical storage cabinet, verify the fume hood monitor reads ≥ 100 fpm. Self-Validation Step: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. It must pull steadily inward, providing continuous visual confirmation of negative pressure.

  • Zone Setup: Line the active work area inside the fume hood with a specialized chemical-absorbent bench pad (polyethylene backing facing down).

  • Static Mitigation: Because 2,3-Dichloro-5-nitrophenol is a powder, static electricity can cause it to aerosolize. Wipe gloved hands and spatulas with an anti-static cloth before handling the reagent bottle.

Phase 2: Material Transfer
  • Weighing: Do not transport the open container to an external balance. Bring a calibrated analytical balance into the fume hood.

  • Transfer: Use a static-free, grounded spatula. Transfer the required mass into a pre-tared, sealable vial.

  • Sealing: Seal the secondary vial and wipe the exterior with a solvent-dampened wipe (e.g., isopropanol) before removing it from the weighing zone.

Phase 3: Decontamination & Waste Segregation
  • Surface Decontamination: Nitrophenols are highly visible (often yellow/orange). Inspect the bench pad. If contaminated, fold it inward (contaminated side in) and place it directly into a solid hazardous waste container. Wash the balance pan and spatulas with a dilute alkaline solution (which ionizes the phenol, increasing water solubility for easier removal), followed by an alcohol rinse.

  • Waste Disposal: All unreacted 2,3-Dichloro-5-nitrophenol, contaminated gloves, and reaction byproducts must be explicitly labeled as Halogenated Organic Waste . Do not mix with non-halogenated solvents, as this complicates incineration protocols and violates EPA/local disposal regulations[2].

Operational Workflow Visualization

G A 1. Environmental Validation (Hood Flow ≥ 100 fpm) B 2. PPE Donning (Double Glove, Goggles) A->B C 3. Anti-Static Preparation (Minimize Aerosolization) B->C D 4. Material Transfer (Inside Negative Pressure) C->D E 5. Alkaline Decontamination (Ionize Phenol for Cleanup) D->E F 6. Waste Segregation (Halogenated Organic Stream) E->F

Fig 1. Closed-loop handling and disposal workflow for 2,3-Dichloro-5-nitrophenol.

References

Sources

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